Product packaging for L-Tyrosine-15N(Cat. No.:CAS No. 35424-81-8)

L-Tyrosine-15N

Cat. No.: B555819
CAS No.: 35424-81-8
M. Wt: 182.18 g/mol
InChI Key: OUYCCCASQSFEME-YTRLMEAHSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

L-Tyrosine-15N is labelled analogue of L-Tyrosine, one of the 22 proteinogenic amino acids that are used by cells to synthesize proteins. L-Tyrosine is biologically converted from L-phenylalanine and is in turn is converted to L-DOPA and further converted into the neurotransmitters: dopamine, norepinephrine, and epinephrine.>

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H11NO3 B555819 L-Tyrosine-15N CAS No. 35424-81-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-(15N)azanyl-3-(4-hydroxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c10-8(9(12)13)5-6-1-3-7(11)4-2-6/h1-4,8,11H,5,10H2,(H,12,13)/t8-/m0/s1/i10+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUYCCCASQSFEME-YTRLMEAHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C[C@@H](C(=O)O)[15NH2])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10480571
Record name L-Tyrosine-15N
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10480571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35424-81-8
Record name L-Tyrosine-15N
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10480571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name L-Tyrosine-15N
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

L-Tyrosine-15N: A Technical Guide for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

L-Tyrosine, a non-essential amino acid, serves as a fundamental building block for proteins and a precursor to a host of critical biomolecules, including neurotransmitters and hormones. The introduction of a stable isotope, Nitrogen-15 (¹⁵N), into the L-Tyrosine molecule creates a powerful tool for researchers, enabling precise tracking and quantification of metabolic processes at the molecular level. This guide provides an in-depth overview of the applications of L-Tyrosine-¹⁵N in research, with a focus on quantitative proteomics, metabolic studies, and structural biology.

Core Applications of L-Tyrosine-¹⁵N

L-Tyrosine-¹⁵N is primarily utilized as a stable isotope label in a variety of research applications. Its non-radioactive nature makes it a safe and effective tracer for in vivo and in vitro studies. The key applications include:

  • Quantitative Proteomics: In the field of proteomics, L-Tyrosine-¹⁵N is a key component of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), a powerful technique for the accurate quantification of protein abundance between different cell populations.[1][2] By growing one population of cells in a "light" medium containing standard L-Tyrosine and another in a "heavy" medium with L-Tyrosine-¹⁵N, researchers can create a complete set of internally standardized proteins. When the cell lysates are mixed and analyzed by mass spectrometry, the mass difference between the ¹⁴N and ¹⁵N-containing peptides allows for the precise relative quantification of protein expression levels.[1][2]

  • Metabolic Research and Flux Analysis: As a metabolic tracer, L-Tyrosine-¹⁵N allows for the detailed investigation of metabolic pathways.[3] By introducing the labeled amino acid into a biological system, researchers can track its incorporation into downstream metabolites, such as catecholamines (dopamine, norepinephrine, and epinephrine), providing insights into the dynamics of these signaling pathways under various conditions. This is particularly valuable in neuroscience and endocrinology for understanding the regulation of neurotransmitter and hormone synthesis.

  • Protein Turnover Studies: The rate of protein synthesis and degradation, or protein turnover, is a critical aspect of cellular homeostasis. L-Tyrosine-¹⁵N can be used in pulse-chase experiments to measure these rates. By introducing a pulse of labeled L-Tyrosine and then monitoring its incorporation into and subsequent disappearance from the proteome over time, researchers can calculate the turnover rates of individual proteins.

  • Biomolecular NMR Spectroscopy: In structural biology, L-Tyrosine-¹⁵N is used to enhance the capabilities of Nuclear Magnetic Resonance (NMR) spectroscopy for studying protein structure, dynamics, and binding interactions. The ¹⁵N nucleus provides an additional spectroscopic handle, enabling the use of heteronuclear NMR experiments that can resolve spectral overlap and provide more detailed structural information.

Quantitative Data in L-Tyrosine-¹⁵N Research

The use of L-Tyrosine-¹⁵N generates a wealth of quantitative data. The following tables summarize key quantitative parameters often encountered in these studies.

Table 1: Isotopic Enrichment of L-Tyrosine-¹⁵N in Different Tissues

TissueLabeling Protocol¹⁵N Enrichment (%)Reference
Rat BrainTwo-generation metabolic labeling95 ± 2.25
Rat LiverTwo-generation metabolic labelingNo significant difference from 87%
Rat Skeletal MuscleTwo-generation metabolic labeling95.9 ± 2.62
Arabidopsis thaliana14-day labeling on plates93 - 99

Table 2: Mass Shift of Peptides Containing L-Tyrosine-¹⁵N

The incorporation of ¹⁵N into L-Tyrosine results in a predictable mass shift in peptides, which is fundamental for their detection and quantification by mass spectrometry. The mass of a peptide containing L-Tyrosine-¹⁵N can be calculated as follows:

Mass Shift = Number of Nitrogen Atoms in Tyrosine × (Mass of ¹⁵N - Mass of ¹⁴N)

Since L-Tyrosine (C₉H₁₁NO₃) has one nitrogen atom, the incorporation of L-Tyrosine-¹⁵N will result in a mass increase of approximately 1 Da for each tyrosine residue in a peptide.

Peptide SequenceNumber of Tyrosine ResiduesTheoretical Mass Shift (Da)
G-Y-G-F-L1~1
Y-A-A-Y-Q2~2
V-T-I-Y-Q-A-C1~1

Note: The actual observed mass shift may vary slightly due to the natural abundance of other isotopes (e.g., ¹³C).

Experimental Protocols

SILAC Protocol for Quantitative Proteomics using L-Tyrosine-¹⁵N

This protocol outlines the general steps for a SILAC experiment to compare protein expression between two cell populations.

a. Cell Culture and Labeling:

  • Prepare two types of cell culture media that are identical except for the isotopic form of L-Tyrosine.

    • "Light" Medium: Standard cell culture medium containing L-Tyrosine (¹⁴N).

    • "Heavy" Medium: Cell culture medium where L-Tyrosine has been replaced with L-Tyrosine-¹⁵N.

  • Culture two separate populations of cells, one in the "light" medium and the other in the "heavy" medium.

  • Allow the cells to grow for at least five to six cell divisions to ensure near-complete incorporation of the labeled amino acid into the proteome.

b. Sample Preparation and Mass Spectrometry:

  • Harvest the "light" and "heavy" cell populations separately.

  • Lyse the cells to extract the proteins.

  • Quantify the protein concentration in each lysate.

  • Mix equal amounts of protein from the "light" and "heavy" lysates.

  • Digest the mixed protein sample into peptides using an enzyme such as trypsin.

  • Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

c. Data Analysis:

  • Identify peptides and proteins from the MS/MS spectra using a database search algorithm.

  • Quantify the relative abundance of proteins by comparing the signal intensities of the "light" (¹⁴N) and "heavy" (¹⁵N) peptide pairs in the mass spectra.

Protocol for ¹⁵N Metabolic Labeling in E. coli for NMR Studies

This protocol describes the expression and purification of a ¹⁵N-labeled protein from E. coli for NMR analysis.

a. Preparation of M9 Minimal Medium:

  • Prepare 1 liter of M9 minimal medium.

  • In place of standard ammonium chloride (NH₄Cl), add 1 gram of ¹⁵NH₄Cl as the sole nitrogen source.

  • Supplement the medium with glucose (or other carbon source), trace elements, and any necessary antibiotics.

b. Protein Expression and Purification:

  • Transform E. coli cells (e.g., BL21(DE3)) with a plasmid encoding the protein of interest.

  • Grow a starter culture overnight in a rich medium (e.g., LB).

  • Inoculate the 1-liter M9 medium containing ¹⁵NH₄Cl with the starter culture.

  • Grow the cells at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.

  • Induce protein expression with an appropriate inducer (e.g., IPTG).

  • Continue to grow the cells for several hours or overnight at a lower temperature (e.g., 18-25°C) to allow for protein expression.

  • Harvest the cells by centrifugation.

  • Lyse the cells and purify the ¹⁵N-labeled protein using standard chromatography techniques (e.g., affinity, ion exchange, size exclusion).

c. NMR Sample Preparation:

  • Exchange the purified protein into an NMR buffer (e.g., 25 mM phosphate buffer, pH 6.5) using dialysis or a desalting column.

  • Concentrate the protein to the desired concentration for NMR analysis (typically 0.5-1 mM).

  • Add 5-10% D₂O to the sample for the NMR lock.

Visualizing Workflows and Pathways

Catecholamine Synthesis Pathway

The following diagram illustrates the biochemical pathway for the synthesis of catecholamines, starting from L-Tyrosine. L-Tyrosine-¹⁵N can be used to trace the flow of nitrogen through this critical pathway.

Catecholamine_Synthesis L_Tyrosine L-Tyrosine-¹⁵N L_DOPA L-DOPA L_Tyrosine->L_DOPA Tyrosine Hydroxylase Dopamine Dopamine L_DOPA->Dopamine DOPA Decarboxylase Norepinephrine Norepinephrine Dopamine->Norepinephrine Dopamine β- Hydroxylase Epinephrine Epinephrine Norepinephrine->Epinephrine Phenylethanolamine N-methyltransferase

Figure 1. Biosynthetic pathway of catecholamines from L-Tyrosine.
Experimental Workflow for a SILAC Experiment

This diagram outlines the key steps involved in a typical SILAC experiment for quantitative proteomics.

SILAC_Workflow cluster_0 Cell Culture cluster_1 Sample Preparation cluster_2 Analysis Light_Culture Culture in 'Light' Medium (L-Tyrosine-¹⁴N) Harvest Harvest Cells Light_Culture->Harvest Heavy_Culture Culture in 'Heavy' Medium (L-Tyrosine-¹⁵N) Heavy_Culture->Harvest Lyse Cell Lysis Harvest->Lyse Mix Mix Lysates (1:1) Lyse->Mix Digest Protein Digestion (e.g., Trypsin) Mix->Digest LC_MS LC-MS/MS Analysis Digest->LC_MS Data_Analysis Data Analysis (Quantification) LC_MS->Data_Analysis

Figure 2. General workflow for a SILAC-based quantitative proteomics experiment.

References

An In-depth Technical Guide to L-Tyrosine-15N

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core properties, structure, and applications of L-Tyrosine-15N, a stable isotope-labeled amino acid crucial for a range of research and development applications.

Core Properties and Structure

This compound is a variant of the non-essential amino acid L-Tyrosine where the standard nitrogen-14 (¹⁴N) atom in the amino group is replaced by the heavier, non-radioactive nitrogen-15 (¹⁵N) isotope. This isotopic labeling allows for the precise tracking and quantification of tyrosine metabolism and its downstream products in biological systems.

The fundamental molecular structure of this compound is identical to that of its unlabeled counterpart, consisting of a central alpha-carbon bonded to an amino group, a carboxyl group, a hydrogen atom, and a side chain featuring a p-hydroxyphenyl group. The key distinction is the presence of the ¹⁵N isotope in the amino group.

Structural Identifiers:

  • SMILES String : [15NH2]--INVALID-LINK--C(O)=O[1]

  • InChI : 1S/C9H11NO3/c10-8(9(12)13)5-6-1-3-7(11)4-2-6/h1-4,8,11H,5,10H2,(H,12,13)/t8-/m0/s1/i10+1[1]

  • InChI Key : OUYCCCASQSFEME-YTRLMEAHSA-N

The quantitative properties of this compound are summarized in the table below. These properties are essential for experimental design, including sample preparation and analytical method development.

PropertyValueReferences
Chemical Formula 4-(OH)C₆H₄CH₂CH(¹⁵NH₂)CO₂H
Molecular Weight 182.18 g/mol
CAS Number 35424-81-8
Isotopic Purity Typically ≥98 atom % ¹⁵N
Appearance Powder
Melting Point >300 °C (decomposes)
Optical Activity [α]25/D -12.0°, c = 1 in 1 M HCl
Solubility Soluble in 1 M HCl (with heating). Water solubility is pH-dependent: 0.45 mg/mL at neutral pH, increasing in acidic (pH < 3) and basic (pH > 9) conditions.

Key Biological Roles and Signaling Pathways

L-Tyrosine is a precursor to several critical biomolecules, including neurotransmitters and hormones. The use of this compound enables researchers to trace its incorporation into these pathways, providing insights into their synthesis, regulation, and dysfunction in disease states.

L-Tyrosine is the initial substrate for the synthesis of catecholamines: dopamine, norepinephrine, and epinephrine. This pathway is fundamental to neurological function, stress response, and mood regulation.

Catecholamine_Synthesis LTyr This compound LDOPA L-DOPA-15N LTyr->LDOPA Dopamine Dopamine-15N LDOPA->Dopamine Norepinephrine Norepinephrine-15N Dopamine->Norepinephrine Epinephrine Epinephrine-15N Norepinephrine->Epinephrine

Caption: Catecholamine synthesis pathway originating from L-Tyrosine.

The thyroid gland utilizes tyrosine to synthesize thyroxine (T4) and triiodothyronine (T3), hormones that regulate metabolism. The process involves the iodination of tyrosine residues within the thyroglobulin protein.

Thyroid_Hormone_Synthesis cluster_thyroid_cell Thyroid Follicular Cell Iodide Iodide (I⁻) Iodine Iodine (I₂) Iodide->Iodine Thyroid Peroxidase (TPO) Thyroglobulin Thyroglobulin (with this compound residues) Iodine->Thyroglobulin Iodination MIT MIT-15N Thyroglobulin->MIT DIT DIT-15N Thyroglobulin->DIT T3 T3-15N MIT->T3 Coupling DIT->T3 T4 T4-15N DIT->T4 Coupling

Caption: Synthesis of thyroid hormones from L-Tyrosine and iodine.

Experimental Protocols and Applications

This compound is a versatile tool in various analytical and research settings, primarily in mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

In MS-based studies, this compound serves as an internal standard for the accurate quantification of unlabeled L-Tyrosine in biological samples. It is also used as a tracer to investigate metabolic flux through tyrosine-dependent pathways.

General Experimental Workflow:

  • Sample Preparation : Biological samples (e.g., plasma, tissue homogenates, cell lysates) are spiked with a known concentration of this compound.

  • Extraction : Metabolites, including both labeled and unlabeled tyrosine, are extracted using a suitable solvent system (e.g., methanol/acetonitrile/water).

  • LC-MS/MS Analysis : The extract is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The instrument is set to monitor the specific mass transitions for both L-Tyrosine and this compound.

  • Quantification : The concentration of endogenous L-Tyrosine is calculated by comparing the peak area of its mass transition to that of the this compound internal standard.

MS_Workflow Sample Biological Sample (e.g., Plasma, Cells) Spike Spike with This compound (Internal Standard) Sample->Spike Extract Metabolite Extraction Spike->Extract LCMS LC-MS/MS Analysis Extract->LCMS Data Data Analysis & Quantification LCMS->Data

Caption: General workflow for quantification of L-Tyrosine using this compound.

This compound is used in biomolecular NMR to study protein structure and dynamics. By incorporating ¹⁵N-labeled tyrosine into a protein of interest, researchers can use heteronuclear NMR techniques (e.g., ¹H-¹⁵N HSQC) to obtain residue-specific information.

Methodology for Protein Labeling:

  • Expression System : An appropriate protein expression system (e.g., E. coli) is chosen.

  • Minimal Media Preparation : The bacteria are grown in a minimal medium where the sole nitrogen source is ¹⁵NH₄Cl, leading to uniform ¹⁵N labeling of all amino acids. For selective labeling, an auxotrophic strain that cannot synthesize tyrosine is used, and this compound is supplied in the medium.

  • Protein Expression and Purification : The target protein is overexpressed and then purified using standard chromatography techniques.

  • NMR Analysis : The purified, ¹⁵N-labeled protein is analyzed by NMR spectroscopy to probe the chemical environment of the tyrosine residues.

This technical guide provides foundational information for the effective utilization of this compound in research and development. Its application in tracing metabolic pathways and as an internal standard makes it an invaluable tool in neuroscience, endocrinology, and drug metabolism studies.

References

An In-depth Technical Guide to Stable Isotope Labeling with L-Tyrosine-¹⁵N

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of stable isotope labeling using L-Tyrosine-¹⁵N, a powerful technique for quantitative proteomics, metabolomics, and advanced drug development research. This document details the core principles, experimental protocols, data analysis considerations, and key applications of this method.

Introduction to Stable Isotope Labeling with L-Tyrosine-¹⁵N

Stable isotope labeling is a non-radioactive method used to track molecules and quantify their abundance in complex biological systems. By replacing the naturally occurring ¹⁴N atom with its heavier, stable isotope ¹⁵N in the amino acid L-Tyrosine, researchers can differentiate and quantify proteins and metabolites with high precision using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

L-Tyrosine-¹⁵N serves as a tracer that is incorporated into newly synthesized proteins and downstream metabolites. This allows for the precise measurement of protein turnover, the elucidation of metabolic pathways, and the identification of drug targets. Its primary applications include quantitative proteomics, particularly through methods like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), metabolic flux analysis, and the study of post-translational modifications such as phosphorylation.[1]

Core Principles

The fundamental principle behind L-Tyrosine-¹⁵N labeling is the introduction of a known mass shift in molecules that incorporate the labeled amino acid. Since the mass difference between ¹⁵N and ¹⁴N is approximately 1 Dalton, each tyrosine residue in a peptide or protein that incorporates L-Tyrosine-¹⁵N will be heavier than its unlabeled counterpart. This mass difference is readily detectable by high-resolution mass spectrometers, allowing for the relative or absolute quantification of the labeled and unlabeled species.

In a typical SILAC experiment, two cell populations are cultured in media that are identical except for the isotopic form of a specific amino acid. One population receives the "light" (e.g., ¹⁴N-Tyrosine) amino acid, while the other receives the "heavy" (e.g., ¹⁵N-Tyrosine) version. After a specific experimental treatment, the two cell populations are combined, and the proteins are extracted, digested, and analyzed by MS. The ratio of the peak intensities of the heavy and light peptide pairs provides a precise measure of the relative abundance of the protein between the two conditions.

Experimental Workflows

A generalized workflow for a stable isotope labeling experiment using L-Tyrosine-¹⁵N is depicted below. This workflow can be adapted for various applications, including quantitative proteomics and metabolic tracing.

cluster_0 Experimental Design cluster_1 Sample Preparation cluster_2 Data Acquisition cluster_3 Data Analysis Define Research Question Define Research Question Select Cell Line/Organism Select Cell Line/Organism Define Research Question->Select Cell Line/Organism Choose Labeling Strategy (e.g., SILAC) Choose Labeling Strategy (e.g., SILAC) Select Cell Line/Organism->Choose Labeling Strategy (e.g., SILAC) Cell Culture with L-Tyrosine-15N Cell Culture with this compound Choose Labeling Strategy (e.g., SILAC)->Cell Culture with this compound Experimental Treatment Experimental Treatment Cell Culture with this compound->Experimental Treatment Cell Lysis & Protein Extraction Cell Lysis & Protein Extraction Experimental Treatment->Cell Lysis & Protein Extraction Protein Digestion (e.g., Trypsin) Protein Digestion (e.g., Trypsin) Cell Lysis & Protein Extraction->Protein Digestion (e.g., Trypsin) LC-MS/MS Analysis LC-MS/MS Analysis Protein Digestion (e.g., Trypsin)->LC-MS/MS Analysis NMR Spectroscopy NMR Spectroscopy Protein Digestion (e.g., Trypsin)->NMR Spectroscopy LC-MS/MS Analysis->NMR Spectroscopy Peptide Identification Peptide Identification LC-MS/MS Analysis->Peptide Identification NMR Spectroscopy->Peptide Identification Quantification of Heavy/Light Ratios Quantification of Heavy/Light Ratios Peptide Identification->Quantification of Heavy/Light Ratios Pathway & Functional Analysis Pathway & Functional Analysis Quantification of Heavy/Light Ratios->Pathway & Functional Analysis

General workflow for L-Tyrosine-¹⁵N labeling experiments.

Experimental Protocols

Metabolic Labeling of Mammalian Cells with L-Tyrosine-¹⁵N (SILAC Adaptation)

This protocol is adapted from standard SILAC procedures for labeling mammalian cells.

Materials:

  • Mammalian cell line of choice (e.g., HEK293, HeLa)

  • SILAC-grade DMEM or RPMI-1640 medium deficient in L-Tyrosine

  • Dialyzed Fetal Bovine Serum (dFBS)

  • L-Tyrosine (¹⁴N, "light")

  • L-Tyrosine-¹⁵N ("heavy")

  • Phosphate-Buffered Saline (PBS)

  • Cell lysis buffer (e.g., RIPA buffer)

  • Protease and phosphatase inhibitors

  • Trypsin (sequencing grade)

Procedure:

  • Media Preparation: Prepare "light" and "heavy" SILAC media. For the "light" medium, supplement the tyrosine-deficient base medium with ¹⁴N L-Tyrosine to the desired final concentration (e.g., 100 mg/L). For the "heavy" medium, supplement with ¹⁵N L-Tyrosine to the same final concentration. Add dFBS (typically 10%) and other necessary supplements (e.g., penicillin/streptomycin).

  • Cell Culture and Labeling:

    • Culture two separate populations of cells. Passage one population in the "light" medium and the other in the "heavy" medium.

    • To ensure complete incorporation of the labeled amino acid, cells should be cultured for at least five to six doublings in the respective SILAC media.[2]

  • Verification of Incorporation: After 5-6 passages, harvest a small aliquot of cells from the "heavy" culture. Extract proteins, perform a quick in-gel digest of a prominent protein band, and analyze by mass spectrometry to confirm >95% incorporation of L-Tyrosine-¹⁵N.

  • Experimental Treatment: Once complete labeling is confirmed, apply the experimental treatment (e.g., drug administration, growth factor stimulation) to one or both cell populations.

  • Cell Harvesting and Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Quantify the protein concentration of the lysates from the "light" and "heavy" populations.

  • Mixing and Protein Digestion:

    • Mix equal amounts of protein from the "light" and "heavy" lysates (e.g., 1:1 ratio).

    • Perform in-solution or in-gel digestion of the mixed protein sample using trypsin.

  • Sample Cleanup: Desalt the resulting peptide mixture using a C18 StageTip or equivalent before MS analysis.

Mass Spectrometry Analysis

Instrumentation: A high-resolution Orbitrap mass spectrometer (e.g., Q Exactive series, Thermo Fisher Scientific) coupled to a nano-liquid chromatography (nanoLC) system is recommended.

Typical LC-MS/MS Parameters:

Parameter Setting
LC Column C18 reversed-phase, 75 µm ID x 15-25 cm length
Gradient 60-120 minute gradient of 5-40% acetonitrile in 0.1% formic acid
Flow Rate 200-300 nL/min
MS1 Scan Range 350-1800 m/z
MS1 Resolution 60,000 - 120,000
AGC Target (MS1) 1e6 - 3e6
Max Injection Time (MS1) 50-100 ms
Data-Dependent Acquisition Top 10-20 most intense precursors
Isolation Window 1.2-2.0 m/z
Collision Energy (HCD) Normalized collision energy of 27-30
MS2 Resolution 15,000 - 30,000
AGC Target (MS2) 1e5
Max Injection Time (MS2) 50-120 ms

| Dynamic Exclusion | 30-45 seconds |

Note: These parameters should be optimized for the specific instrument and experimental goals.

NMR Spectroscopy Sample Preparation

Procedure:

  • Protein Expression and Labeling: Express the protein of interest in a suitable expression system (e.g., E. coli) using a minimal medium supplemented with L-Tyrosine-¹⁵N as the sole tyrosine source. If uniform ¹⁵N labeling is desired, ¹⁵NH₄Cl should be used as the sole nitrogen source.

  • Protein Purification: Purify the labeled protein to >95% purity using standard chromatography techniques (e.g., affinity, ion-exchange, size-exclusion).

  • Sample Preparation for NMR:

    • Concentrate the purified protein to a final concentration of 0.1-1.0 mM.[1]

    • Exchange the protein into a suitable NMR buffer (e.g., 20 mM sodium phosphate, 50 mM NaCl, pH 6.0-7.0). The buffer should have low ionic strength to maximize sensitivity.[1][3]

    • Add 5-10% D₂O to the final sample for the lock signal.

    • Transfer the sample to a high-quality NMR tube (e.g., Shigemi tube for low volume samples).

Data Presentation and Analysis

Quantitative Data

The incorporation of ¹⁵N into tyrosine results in a predictable mass shift in peptides containing this amino acid. The exact mass shift depends on the number of nitrogen atoms in the peptide.

Table 1: Theoretical Mass Shifts for Peptides Containing L-Tyrosine-¹⁵N

Peptide SequenceNumber of Nitrogen AtomsMonoisotopic Mass (¹⁴N)Monoisotopic Mass (¹⁵N Labeled)Mass Shift (Da)
YGAF5441.2005446.18574.9852
VGYPNGA9707.3404716.31138.9709
K.YLYEIAR.V13964.5591977.518612.9595

Note: The mass shift is calculated as (Number of Nitrogen Atoms) x (Mass of ¹⁵N - Mass of ¹⁴N). The exact mass of ¹⁵N is 15.000108898 Da and ¹⁴N is 14.003074005 Da.

Table 2: L-Tyrosine-¹⁵N Incorporation Efficiency in Different Systems

SystemLabeling DurationIncorporation Efficiency (%)Reference
HEK293 Cells5-6 cell doublings>95%
Rat (in vivo, brain)2 generations~95%
Rat (in vivo, liver)2 generations~96%
Arabidopsis thaliana14 days93-99%
Data Analysis Software

Several software packages are available for analyzing stable isotope labeling data:

  • MaxQuant: A popular free software for quantitative proteomics analysis, including SILAC data.

  • Proteome Discoverer (Thermo Fisher Scientific): A comprehensive platform for proteomics data analysis.

  • Census: A quantitative software that can analyze ¹⁵N-labeled data and calculate enrichment ratios.

Mandatory Visualizations: Signaling Pathways

L-Tyrosine-¹⁵N is an excellent tool for tracing the dynamics of signaling pathways involving tyrosine phosphorylation and for monitoring the synthesis of tyrosine-derived neurotransmitters like dopamine.

Tyrosine Kinase Signaling Pathway

Receptor Tyrosine Kinases (RTKs) are crucial for cellular communication. Upon ligand binding, RTKs dimerize and autophosphorylate on tyrosine residues, initiating downstream signaling cascades. L-Tyrosine-¹⁵N can be used to quantify changes in the phosphorylation status of these kinases and their substrates.

This compound This compound Protein Synthesis Protein Synthesis This compound->Protein Synthesis RTK Receptor Tyrosine Kinase (RTK) Protein Synthesis->RTK P-Tyr Phosphorylated RTK (15N-labeled Tyrosine) RTK->P-Tyr autophosphorylates Ligand Ligand Ligand->RTK binds Adaptor Proteins Adaptor Proteins (e.g., Grb2) P-Tyr->Adaptor Proteins recruits Downstream Signaling Downstream Signaling (e.g., MAPK, PI3K pathways) Adaptor Proteins->Downstream Signaling activates

Tracing L-Tyrosine-¹⁵N through a Receptor Tyrosine Kinase pathway.
Dopamine Biosynthesis Pathway

L-Tyrosine is the precursor for the synthesis of catecholamines, including the neurotransmitter dopamine. L-Tyrosine-¹⁵N can be used to trace the flux through this metabolic pathway and quantify dopamine synthesis rates.

This compound This compound L-DOPA-15N L-DOPA (15N) This compound->L-DOPA-15N TH Dopamine-15N Dopamine (15N) L-DOPA-15N->Dopamine-15N AADC TH Tyrosine Hydroxylase (TH) (Rate-limiting enzyme) AADC Aromatic L-Amino Acid Decarboxylase (AADC)

Tracing L-Tyrosine-¹⁵N through the dopamine synthesis pathway.

Applications in Drug Development

  • Target Identification and Validation: By quantifying changes in protein expression and phosphorylation in response to a drug candidate, L-Tyrosine-¹⁵N labeling can help identify and validate drug targets.

  • Mechanism of Action Studies: This technique can elucidate the molecular pathways affected by a drug, providing insights into its mechanism of action.

  • Biomarker Discovery: Comparative proteomic analysis using L-Tyrosine-¹⁵N can identify proteins whose expression levels correlate with disease state or drug response, serving as potential biomarkers.

  • Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: L-Tyrosine-¹⁵N can be used to trace the metabolic fate of tyrosine-containing drugs or to monitor the effect of a drug on tyrosine metabolism and protein synthesis over time.

Conclusion

Stable isotope labeling with L-Tyrosine-¹⁵N is a versatile and powerful technique for researchers in academia and the pharmaceutical industry. Its ability to provide precise quantitative data on protein dynamics and metabolic fluxes makes it an invaluable tool for advancing our understanding of complex biological processes and for accelerating the development of new therapeutics. This guide provides a foundational understanding and practical protocols to successfully implement this technology in your research endeavors.

References

L-Tyrosine-15N as a Tracer in Metabolic Pathway Studies: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the application of L-Tyrosine-15N as a stable isotope tracer for elucidating metabolic pathways. This powerful technique offers a non-radioactive method to dynamically track the fate of tyrosine in various biological processes, making it an invaluable tool in neuroscience, endocrinology, and drug development. This guide details the core metabolic pathways involving tyrosine, provides summaries of quantitative data, outlines experimental protocols, and includes visualizations of key processes.

Core Metabolic Pathways of L-Tyrosine

L-Tyrosine, a non-essential amino acid, serves as a crucial precursor for the synthesis of several biologically vital molecules, including catecholamine neurotransmitters and thyroid hormones. By using L-Tyrosine labeled with the stable isotope Nitrogen-15 (¹⁵N), researchers can trace its incorporation into these downstream metabolites, thereby quantifying synthesis rates and pathway dynamics.

Catecholamine Biosynthesis

L-Tyrosine is the initial substrate for the synthesis of dopamine, norepinephrine, and epinephrine, collectively known as catecholamines. These neurotransmitters are fundamental for various physiological and neurological processes, including mood regulation, stress response, and motor control. The synthesis pathway is a critical area of study in neuropharmacology and the understanding of psychiatric and neurological disorders.

Catecholamine_Biosynthesis cluster_pathway Catecholamine Synthesis Pathway cluster_precursor Precursor L_Tyrosine L-Tyrosine-¹⁵N L_DOPA L-DOPA-¹⁵N L_Tyrosine->L_DOPA Tyrosine Hydroxylase (TH) (Rate-limiting) Dopamine Dopamine-¹⁵N L_DOPA->Dopamine DOPA Decarboxylase (DDC) Norepinephrine Norepinephrine-¹⁵N Dopamine->Norepinephrine Dopamine β-Hydroxylase (DBH) Epinephrine Epinephrine-¹⁵N Norepinephrine->Epinephrine Phenylethanolamine N-Methyltransferase (PNMT) Phenylalanine L-Phenylalanine Phenylalanine->L_Tyrosine Phenylalanine Hydroxylase

Figure 1: Catecholamine Biosynthesis Pathway from L-Tyrosine.

The rate-limiting step in this pathway is the conversion of L-Tyrosine to L-DOPA by the enzyme tyrosine hydroxylase (TH).[1][2][3][4] The subsequent steps involve the decarboxylation of L-DOPA to dopamine, which can then be converted to norepinephrine and finally to epinephrine.[1] Studies have shown that increasing the availability of L-Tyrosine can enhance catecholamine synthesis, particularly in actively firing neurons.

Quantitative Insights from this compound Tracer Studies

Stable isotope tracing with this compound allows for the quantification of catecholamine synthesis and turnover. By measuring the enrichment of ¹⁵N in dopamine and its metabolites, researchers can calculate the rate of dopamine production.

Parameter MeasuredObservationImplicationReference
Dopamine Synthesis Capacity Positive correlation between [¹⁸F]FMT PET signal (a measure of dopamine synthesis capacity) and D2/3 receptor-binding potential.Suggests a homeostatic balance between presynaptic dopamine synthesis and postsynaptic receptor availability in healthy adults.
Catecholamine Metabolite Levels Reverse dialysis of L-Tyrosine in rat medial prefrontal cortex (MPFC) and striatum elevated levels of DOPAC, HVA, and MHPG.Increased L-Tyrosine availability directly enhances catecholamine metabolism and efflux under baseline conditions.
Stimulated Dopamine Efflux Perfusion with L-Tyrosine dose-dependently elevated stimulated dopamine levels in rat striatal slices.Confirms that acute increases in L-Tyrosine can boost the release of dopamine from neurons.
L-DOPA Synthesis L-Tyrosine administration increased L-DOPA synthesis in the mediobasal hypothalamus and substantia nigra of fetal rats.Demonstrates the direct precursor-product relationship and the utility of tracer studies in developmental neuroscience.
Thyroid Hormone Synthesis

L-Tyrosine is also a fundamental building block for the synthesis of thyroid hormones, thyroxine (T4) and triiodothyronine (T3). These hormones are essential for regulating metabolism, growth, and development. The synthesis occurs within the thyroid gland on the protein thyroglobulin.

Thyroid_Hormone_Synthesis cluster_thyroid Thyroid Hormone Synthesis on Thyroglobulin Tyrosine_Residues L-Tyrosine-¹⁵N Residues on Thyroglobulin MIT Monoiodotyrosine-¹⁵N (MIT) Tyrosine_Residues->MIT Iodination Iodide Iodide (I⁻) Iodine Iodine (I₂) Iodide->Iodine Thyroid Peroxidase (TPO) DIT Diiodotyrosine-¹⁵N (DIT) MIT->DIT Iodination T3 Triiodothyronine-¹⁵N (T3) MIT->T3 Coupling T4 Thyroxine-¹⁵N (T4) DIT->T4 Coupling DIT->T3 Experimental_Workflow cluster_workflow General Workflow for L-Tyrosine-¹⁵N Tracer Study Tracer_Admin 1. L-Tyrosine-¹⁵N Administration (e.g., infusion, injection) Sample_Collection 2. Sample Collection (e.g., blood, urine, tissue biopsy) at timed intervals Tracer_Admin->Sample_Collection Sample_Prep 3. Sample Preparation (e.g., extraction, derivatization) Sample_Collection->Sample_Prep Analysis 4. Analytical Measurement (LC-MS/MS or NMR) Sample_Prep->Analysis Data_Processing 5. Data Processing (Isotopologue analysis, ¹⁵N enrichment calculation) Analysis->Data_Processing Metabolic_Modeling 6. Metabolic Modeling & Flux Analysis Data_Processing->Metabolic_Modeling

References

A Technical Guide to the Synthesis of ¹⁵N-Labeled Amino Acids for Advanced Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of ¹⁵N-labeled amino acids, crucial reagents in cutting-edge research fields such as proteomics, metabolomics, and structural biology. The incorporation of the stable isotope ¹⁵N allows for the precise tracking and quantification of amino acids and their metabolic fates within biological systems, primarily through nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. This document details the primary methodologies for preparing these essential research tools: in vivo biosynthesis, chemical synthesis, and enzymatic synthesis.

Introduction to ¹⁵N-Labeled Amino Acids

Stable isotope-labeled amino acids are foundational to a host of modern biomedical research techniques.[1][] By replacing the naturally abundant ¹⁴N with ¹⁵N, these amino acids become distinguishable from their unlabeled counterparts in analytical instruments.[] This distinction is leveraged in techniques like Stable Isotope Labeling by Amino acids in Cell culture (SILAC) for quantitative proteomics, and in NMR studies to elucidate the structure and dynamics of proteins.[] The choice of synthesis method depends on several factors, including the desired amino acid, the required level of isotopic enrichment, stereochemical purity, and cost-effectiveness.

Synthesis Methodologies

There are three principal routes to producing ¹⁵N-labeled amino acids: in vivo biosynthesis, de novo chemical synthesis, and enzymatic synthesis. Each approach offers distinct advantages and is suited to different research applications.

In Vivo Biosynthesis (Uniform Labeling)

In vivo biosynthesis is the most common method for producing proteins uniformly labeled with ¹⁵N. This technique involves culturing microorganisms, typically Escherichia coli, in a minimal medium where the sole nitrogen source is a ¹⁵N-labeled compound, such as ¹⁵NH₄Cl.[4] The bacteria incorporate the heavy isotope into all of their nitrogen-containing biomolecules, including all amino acids that are subsequently assembled into proteins.

This protocol outlines the general steps for expressing a uniformly ¹⁵N-labeled protein in E. coli.

  • Prepare M9 Minimal Medium: A day before the expression, prepare 1 liter of M9 minimal medium without ammonium chloride in a sterile shaker flask.

  • Supplement the Medium: Immediately prior to inoculation, add the following sterile components to the 1-liter M9 medium:

    • 1 g ¹⁵NH₄Cl (dissolved in 10 mL of water and filter-sterilized)

    • 20 mL of 20% glucose solution

    • 2 mL of 1 M MgSO₄

    • 10 mL of trace elements solution

    • 1 mL of vitamin solution

    • Appropriate antibiotics.

  • Inoculation:

    • Day 1: Transform an appropriate E. coli expression strain (e.g., BL21(DE3)) with the plasmid DNA encoding the target protein. Plate on a Luria-Bertani (LB) agar plate with the appropriate antibiotic and incubate overnight at 37°C.

    • Day 2 (Morning): Inoculate 5 mL of rich medium (e.g., 2xTY) with a single colony from the fresh plate and grow to a high optical density (OD₆₀₀).

    • Day 2 (Afternoon): Use this pre-culture to inoculate a 10 mL M9 minimal medium starter culture (containing ¹⁵NH₄Cl and other supplements) at a 1:100 ratio. Grow overnight.

  • Main Culture and Induction:

    • Day 3: Inoculate the 1-liter supplemented M9 minimal medium with the 10 mL overnight starter culture.

    • Grow the main culture at the optimal temperature for the specific protein (e.g., 37°C) with vigorous shaking until the OD₆₀₀ reaches 0.8–1.0.

    • Induce protein expression with an appropriate inducer (e.g., Isopropyl β-D-1-thiogalactopyranoside - IPTG).

    • Continue to culture for an additional 2-12 hours post-induction.

  • Harvesting and Purification:

    • Harvest the cells by centrifugation at 4°C. The cell pellet can be stored at -20°C or processed immediately.

    • Purify the ¹⁵N-labeled protein from the cell lysate using standard chromatography techniques (e.g., affinity, ion exchange, size exclusion).

When producing ¹⁵N-labeled proteins or amino acids in eukaryotic cell lines, such as Human Embryonic Kidney (HEK293) cells, metabolic scrambling can occur. This is a process where the ¹⁵N isotope from one labeled amino acid is transferred to other amino acids through metabolic pathways. Studies have shown that in HEK293 cells, some amino acids are more prone to scrambling than others. For instance, the α-¹⁵N atoms from C, F, H, K, M, N, R, T, W, and Y show minimal scrambling, while G and S can interconvert. In contrast, A, D, E, I, L, and V are subject to significant scrambling.

Chemical Synthesis

Chemical synthesis provides a high degree of control over the isotopic labeling pattern and can be used to produce both natural and unnatural amino acids. Common methods include the Strecker synthesis and approaches utilizing the Mitsunobu reaction.

The Strecker synthesis is a classic method for producing amino acids from an aldehyde, ammonia, and cyanide. For ¹⁵N-labeling, ¹⁵N-labeled ammonia or an ammonium salt is used.

  • Reaction Setup: In a well-ventilated fume hood, combine acetaldehyde, ¹⁵NH₄Cl, and sodium cyanide in an aqueous solution. The ¹⁵NH₄Cl serves as the source of the heavy isotope.

  • Formation of α-aminonitrile: The aldehyde reacts with the ¹⁵N-ammonia (in equilibrium with ¹⁵NH₄Cl) to form an imine. The cyanide ion then attacks the imine to form an α-aminonitrile.

  • Hydrolysis: The resulting α-aminonitrile is hydrolyzed with a strong acid (e.g., HCl) under heating. This converts the nitrile group into a carboxylic acid, yielding racemic ¹⁵N-alanine.

  • Purification: The final product is purified, typically by ion-exchange chromatography.

The Mitsunobu reaction can be employed to synthesize ¹⁵N-labeled amino acids by reacting a hydroxy acid derivative with a ¹⁵N-labeled nitrogen source, such as ¹⁵N-phthalimide. This method often proceeds with an inversion of stereochemistry.

  • Preparation of ¹⁵N-Phthalimide: ¹⁵N-Phthalimide is synthesized from phthalic anhydride and a ¹⁵N source, such as (¹⁵NH₄)₂SO₄.

  • Mitsunobu Reaction:

    • In a suitable solvent like tetrahydrofuran (THF), dissolve the starting hydroxy acid ester, ¹⁵N-phthalimide, and triphenylphosphine (PPh₃).

    • Cool the mixture to 0°C.

    • Slowly add diethyl azodicarboxylate (DEAD) or a similar reagent.

    • Allow the reaction to proceed for several hours at room temperature.

  • Deprotection and Hydrolysis: The resulting N-phthaloyl-¹⁵N-amino acid ester is then deprotected and hydrolyzed (e.g., with 6 M HCl) to yield the desired ¹⁵N-amino acid.

  • Purification: The product is purified by filtration and separation techniques.

Enzymatic Synthesis

Enzymatic synthesis is a powerful method for producing stereospecific ¹⁵N-labeled L-amino acids with high yields and isotopic enrichment. This approach typically uses amino acid dehydrogenases to catalyze the reductive amination of an α-keto acid precursor.

  • Reaction Mixture: Prepare a buffered aqueous solution containing:

    • α-ketoglutarate (the precursor)

    • ¹⁵NH₄Cl (the ¹⁵N source, with an isotopic purity of >99%)

    • NADH (as a cofactor)

    • Glutamate Dehydrogenase (GDH) enzyme

  • Cofactor Regeneration System: To make the process more cost-effective, a system to regenerate NADH is included. A common choice is the use of glucose and glucose dehydrogenase (GDH).

  • Reaction Conditions: The reaction is carried out at an optimal pH and temperature for the enzymes (typically around pH 7-8 and 25-37°C).

  • Monitoring and Termination: The progress of the reaction can be monitored by measuring the consumption of NADH. Once the reaction is complete, the enzyme is denatured (e.g., by heat or pH change) to stop the reaction.

  • Purification: The ¹⁵N-L-glutamate is then purified from the reaction mixture, often using ion-exchange chromatography to remove the enzyme, unreacted substrates, and byproducts.

Quantitative Data Summary

The choice of synthesis method is often guided by the desired yield, isotopic enrichment, and cost. The following tables summarize typical quantitative data for the different methods.

Method Typical Yield Isotopic Enrichment (%) Stereospecificity Relative Cost
In Vivo (E. coli) Variable (protein-dependent)>98%L-amino acidsLow to Medium
Chemical (Strecker) Moderate to Good>98%Racemic (requires resolution)Medium
Chemical (Mitsunobu) Moderate to Good>98%High (with inversion)High
Enzymatic High>99%High (L-amino acids)Medium to High
Amino Acid Synthesis Method Reported Yield (%) Isotopic Enrichment (%)
¹⁵N-L-SerineEnzymaticHigh99.2
¹⁵N-L-MethionineEnzymaticHigh97.6
¹⁵N-L-Glutamic AcidEnzymaticHigh99.0
Various ¹⁵N-Amino AcidsIn Vivo (Algae)Variable99.56 (average)
¹⁵N-Aβ42 PeptideIn Vivo (E. coli)~6 mg/L culture>98%

Visualizations of Workflows and Pathways

General Workflow for ¹⁵N-Labeled Amino Acid Synthesis

G cluster_planning Planning cluster_invivo In Vivo Biosynthesis cluster_chemical Chemical Synthesis cluster_enzymatic Enzymatic Synthesis cluster_analysis Analysis start Define Research Need (e.g., specific amino acid, enrichment) method_choice Choose Synthesis Method start->method_choice invivo_prep Prepare Minimal Medium with 15N Source method_choice->invivo_prep Uniform Labeling chem_start Select Precursors (e.g., aldehyde, 15N-source) method_choice->chem_start Specific Labeling/ Unnatural AAs enz_setup Prepare Reaction Mixture (α-keto acid, 15N-source, enzyme) method_choice->enz_setup Stereospecific L-Amino Acids invivo_culture Culture E. coli invivo_prep->invivo_culture invivo_induce Induce Protein Expression invivo_culture->invivo_induce invivo_harvest Harvest Cells invivo_induce->invivo_harvest invivo_purify Purify Labeled Protein invivo_harvest->invivo_purify analysis Verify Product (Mass Spec, NMR) invivo_purify->analysis chem_react Perform Reaction (e.g., Strecker, Mitsunobu) chem_start->chem_react chem_purify Purify Labeled Amino Acid chem_react->chem_purify chem_purify->analysis enz_react Incubate under Optimal Conditions enz_setup->enz_react enz_stop Terminate Reaction enz_react->enz_stop enz_purify Purify Labeled Amino Acid enz_stop->enz_purify enz_purify->analysis end end analysis->end Labeled Amino Acid for Research TCA_Cycle_Amino_Acids Pyruvate Pyruvate AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA Ala Alanine Pyruvate->Ala Citrate Citrate AcetylCoA->Citrate Leu Leucine AcetylCoA->Leu Isocitrate Isocitrate Citrate->Isocitrate AlphaKG α-Ketoglutarate Isocitrate->AlphaKG SuccinylCoA Succinyl-CoA AlphaKG->SuccinylCoA Glu Glutamate AlphaKG->Glu Succinate Succinate SuccinylCoA->Succinate Fumarate Fumarate Succinate->Fumarate Malate Malate Fumarate->Malate Phe Phenylalanine Fumarate->Phe Tyr Tyrosine Fumarate->Tyr Oxaloacetate Oxaloacetate Malate->Oxaloacetate Oxaloacetate->Citrate Asp Aspartate Oxaloacetate->Asp Ile Isoleucine Lys Lysine Trp Tryptophan Gln Glutamine Glu->Gln Pro Proline Glu->Pro Arg Arginine Glu->Arg Asp->Lys Asn Asparagine Asp->Asn Met Methionine Asp->Met Thr Threonine Asp->Thr Thr->Ile

References

The Central Role of L-Tyrosine: A Precursor to Vital Biogenic Amines and Pigments

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

L-Tyrosine, a non-essential aromatic amino acid, serves as a fundamental building block for proteins and as a critical precursor to a diverse array of biologically active compounds essential for physiological function. Synthesized in the body from the essential amino acid phenylalanine, L-Tyrosine sits at a crucial metabolic crossroads, directing carbon flux towards the synthesis of catecholamine neurotransmitters, thyroid hormones, and the pigment melanin.[1][2] Dysregulation in its metabolic pathways is implicated in numerous pathological states, highlighting its importance as a focal point for research and therapeutic development. This guide provides a detailed overview of the biological significance of L-Tyrosine, focusing on its role as a precursor, complete with quantitative data, experimental methodologies, and pathway visualizations.

L-Tyrosine as the Precursor to Catecholamines

The catecholamines—dopamine, norepinephrine (noradrenaline), and epinephrine (adrenaline)—are synthesized in a common pathway originating from L-Tyrosine.[3] These molecules function as key neurotransmitters in the central nervous system and as hormones in the periphery, regulating mood, stress response, and various physiological processes.[4]

The Catecholamine Biosynthesis Pathway

The conversion of L-Tyrosine to catecholamines is a four-step enzymatic cascade primarily occurring in the cytoplasm of neurons and the adrenal medulla.[5]

  • Hydroxylation of L-Tyrosine: The pathway is initiated by the enzyme Tyrosine Hydroxylase (TH) , which hydroxylates L-Tyrosine to form L-3,4-dihydroxyphenylalanine (L-DOPA). This step is the rate-limiting reaction in the synthesis of all catecholamines. It requires tetrahydrobiopterin (BH4) and molecular oxygen as co-substrates.

  • Decarboxylation of L-DOPA: Aromatic L-Amino Acid Decarboxylase (AADC) , also known as DOPA decarboxylase, then converts L-DOPA to dopamine. This reaction requires pyridoxal phosphate (PLP), the active form of vitamin B6, as a cofactor.

  • Hydroxylation of Dopamine: In noradrenergic neurons, dopamine is transported into synaptic vesicles where it is hydroxylated by Dopamine β-Hydroxylase (DBH) to form norepinephrine. This enzyme is a copper-containing monooxygenase that requires ascorbate (vitamin C) as a cofactor.

  • Methylation of Norepinephrine: In the adrenal medulla and specific CNS neurons, the final step is the methylation of norepinephrine to epinephrine, catalyzed by Phenylethanolamine N-Methyltransferase (PNMT) . This reaction uses S-adenosyl-L-methionine (SAM) as the methyl donor.

Catecholamine_Pathway cluster_cytoplasm Cytoplasm cluster_vesicle Synaptic Vesicle / Adrenal Medulla L_Tyr L-Tyrosine L_DOPA L-DOPA L_Tyr->L_DOPA Tyrosine Hydroxylase (Rate-Limiting) Dopamine Dopamine L_DOPA->Dopamine Aromatic L-Amino Acid Decarboxylase Dopamine_vesicle Dopamine Dopamine->Dopamine_vesicle VMAT2 (Transport) Norepinephrine Norepinephrine Epinephrine Epinephrine Norepinephrine->Epinephrine PNMT Dopamine_vesicle->Norepinephrine Dopamine β-Hydroxylase HPLC_Workflow Start Plasma Sample (+ Internal Standard) Adsorption Add Tris Buffer (pH 8.6) + Alumina Vortex 15 min Start->Adsorption Wash Wash Alumina Pellet 3x with DI Water Adsorption->Wash Elution Elute with 0.1M Perchloric Acid Wash->Elution HPLC Inject Eluate into HPLC-ECD System Elution->HPLC Analysis Separation on C18 Column Electrochemical Detection HPLC->Analysis End Quantification vs. Standard Curve Analysis->End Thyroid_Hormone_Pathway cluster_thyroglobulin Thyroglobulin Scaffold cluster_recycling Iodide Salvage Pathway Tyr_Tg Tyrosine Residues on Thyroglobulin MIT_DIT MIT and DIT Tyr_Tg->MIT_DIT Iodination (Thyroid Peroxidase) T3_T4 T3 and T4 MIT_DIT->T3_T4 Coupling (Thyroid Peroxidase) Proteolysis Proteolysis T3_T4->Proteolysis Circulation T3/T4 in Circulation Proteolysis->Circulation Free_MIT_DIT Free MIT/DIT Proteolysis->Free_MIT_DIT Iodide Recycled Iodide Free_MIT_DIT->Iodide Iodotyrosine Deiodinase Melanin_Pathway cluster_eumelanin Eumelanin Pathway cluster_pheomelanin Pheomelanin Pathway L_Tyr L-Tyrosine L_DOPA L-DOPA L_Tyr->L_DOPA Hydroxylation Dopaquinone Dopaquinone L_DOPA->Dopaquinone Oxidation DHI_DHICA DHI / DHICA Intermediates Dopaquinone->DHI_DHICA Intramolecular Cyclization Cys_Dopa Cysteinyldopa Intermediates Dopaquinone->Cys_Dopa Eumelanin Eumelanin (Brown/Black Pigment) DHI_DHICA->Eumelanin Polymerization Pheomelanin Pheomelanin (Red/Yellow Pigment) Cys_Dopa->Pheomelanin Polymerization Tyrosinase Tyrosinase (Rate-Limiting) Tyrosinase->L_Tyr Tyrosinase->L_DOPA Cysteine Cysteine Present Cysteine->Cys_Dopa

References

L-Tyrosine-15N in Proteomics and Metabolomics: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

L-Tyrosine, a non-essential amino acid, is a fundamental component of proteins and a precursor to a variety of critical biomolecules, including neurotransmitters and hormones. The incorporation of a stable, non-radioactive isotope, Nitrogen-15 (¹⁵N), into the L-Tyrosine molecule creates a powerful tool for researchers in proteomics and metabolomics. L-Tyrosine-¹⁵N serves as a tracer, enabling the precise tracking and quantification of proteins and metabolites in complex biological systems. This technical guide provides an in-depth overview of the core applications of L-Tyrosine-¹⁵N, detailing experimental protocols, data presentation, and the underlying biochemical pathways for researchers, scientists, and drug development professionals.

Core Applications of L-Tyrosine-¹⁵N

Stable isotope labeling with L-Tyrosine-¹⁵N offers a versatile approach for both dynamic and steady-state measurements. Its primary applications fall into two main categories:

  • Proteomics: In proteomics, ¹⁵N-labeled Tyrosine is metabolically incorporated into newly synthesized proteins. This allows for the differentiation and relative quantification of protein populations from different experimental states, the measurement of protein turnover rates, and the specific identification of signaling pathway components, particularly in phosphoproteomics.

  • Metabolomics: As a metabolic tracer, L-Tyrosine-¹⁵N enables the elucidation of metabolic pathways and the quantification of metabolic flux.[1][2] It can also be used as a precise internal standard for the accurate quantification of metabolites in complex mixtures.[1][2]

Applications in Quantitative Proteomics

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful and widely used method in quantitative proteomics.[3] By metabolically incorporating amino acids with stable isotopes, researchers can accurately compare protein abundance between different cell populations. While lysine and arginine are the most common amino acids used in SILAC, tyrosine provides unique advantages, especially in studies focused on tyrosine phosphorylation dynamics.

General Workflow for SILAC-based Proteomics

The SILAC workflow involves growing two or more cell populations in media that are identical except for the isotopic form of a specific amino acid. One population is grown in "light" medium containing the natural abundance L-Tyrosine, while the other is grown in "heavy" medium containing L-Tyrosine-¹⁵N. After a sufficient number of cell divisions to ensure near-complete incorporation of the labeled amino acid, the cell populations are subjected to different experimental conditions, combined, and then analyzed by mass spectrometry.

SILAC_Workflow cluster_prep Cell Culture & Labeling cluster_exp Experiment & Lysis cluster_proc Sample Processing cluster_analysis Analysis A Cell Population 1 (Control) B Cell Population 2 (Experimental) C Culture in 'Light' Medium (e.g., ¹⁴N-Tyrosine) A->C D Culture in 'Heavy' Medium (e.g., ¹⁵N-Tyrosine) B->D E Apply Stimulus/ Treatment to Exp. Cells D->E F Harvest & Lyse Cells E->F G Combine Lysates (1:1 Protein Ratio) F->G H Protein Digestion (e.g., Trypsin) G->H I Peptide Fractionation (Optional) H->I J LC-MS/MS Analysis I->J K Data Analysis: Identify Peptide Pairs, Calculate Heavy/Light Ratios J->K

Fig 1. General workflow for a SILAC experiment using L-Tyrosine-¹⁵N.
Experimental Protocol: SILAC using L-Tyrosine-¹⁵N

  • Cell Culture and Labeling:

    • Culture cells in DMEM specifically lacking L-Tyrosine, supplemented with dialyzed fetal bovine serum to minimize unlabeled amino acids.

    • For the "light" population, supplement the medium with standard L-Tyrosine.

    • For the "heavy" population, supplement with L-Tyrosine-¹⁵N.

    • Grow cells for at least five to six doublings to ensure >98% incorporation of the labeled amino acid.

  • Experimental Treatment:

    • Once labeling is complete, apply the desired experimental stimulus (e.g., drug treatment, growth factor stimulation) to the "heavy" labeled cells, leaving the "light" cells as a control.

  • Sample Preparation for Mass Spectrometry:

    • Harvest and wash the cells with PBS.

    • Lyse the cells in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

    • Determine the protein concentration of each lysate (e.g., using a BCA assay).

    • Combine the "light" and "heavy" lysates in a 1:1 protein ratio.

    • Reduce disulfide bonds with DTT and alkylate cysteine residues with iodoacetamide.

    • Digest the protein mixture into peptides using a protease like trypsin.

    • Clean up the resulting peptide mixture using a C18 solid-phase extraction method to remove salts and detergents.

  • LC-MS/MS Analysis and Data Interpretation:

    • Analyze the peptide mixture using liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS).

    • The mass spectrometer will detect pairs of peptides that are chemically identical but differ in mass due to the ¹⁵N label.

    • The ratio of the signal intensities of the heavy and light peptide pairs corresponds to the relative abundance of the protein in the two samples.

Protein Turnover Analysis

L-Tyrosine-¹⁵N is also instrumental in measuring the rates of protein synthesis and degradation, collectively known as protein turnover. In a typical pulse-SILAC (pSILAC) experiment, cells are switched from a "light" medium to a "heavy," ¹⁵N-Tyrosine-containing medium. The rate of incorporation of the heavy label into the proteome over time provides a direct measure of protein synthesis rates.

Turnover_Workflow cluster_culture Cell Culture cluster_pulse Isotope Pulse cluster_proc Sample Processing cluster_analysis Analysis A Grow cells to steady state in 'Light' Medium (¹⁴N) B Switch to 'Heavy' Medium (¹⁵N-Tyrosine) A->B C Harvest Cells at Multiple Time Points (t₁, t₂, t₃...) B->C D Cell Lysis & Protein Digestion C->D E LC-MS/MS Analysis D->E F Calculate Heavy/(Heavy+Light) Ratio for each peptide over time E->F G Determine Protein-Specific Synthesis Rate (ks) F->G

Fig 2. Workflow for protein turnover analysis using pulse-SILAC with ¹⁵N-Tyrosine.
Protein IdentifiedFractional Synthesis Rate (FSR) (%)Reference
Vimentin76
Peroxiredoxin 172
Alpha-enolase69
Heat shock protein beta-163
Glyceraldehyde-3-phosphate dehydrogenase50
Beta-actin44
Table 1: Example of Fractional Protein Synthesis Rates in Pancreatic Cancer Cells. Data represents the percentage of newly synthesized protein over 72 hours, as determined by ¹⁵N amino acid labeling.

Applications in Metabolomics

In metabolomics, L-Tyrosine-¹⁵N is used as a tracer to map the flow of nitrogen atoms through metabolic networks. This approach, known as Metabolic Flux Analysis (MFA), provides quantitative insights into the activity of various pathways.

Metabolic Fate of L-Tyrosine

Tyrosine is a hub metabolite, participating in numerous pathways. It can be synthesized from phenylalanine, incorporated into proteins, or catabolized. Its degradation ultimately yields fumarate (a Krebs cycle intermediate) and acetoacetate (a ketone body). Importantly, tyrosine is also the precursor for the synthesis of catecholamine neurotransmitters (dopamine, norepinephrine, epinephrine), thyroid hormones, and the pigment melanin.

Tyrosine_Metabolism Phe Phenylalanine Tyr L-Tyrosine-¹⁵N (Tracer Input) Phe->Tyr Phenylalanine hydroxylase Protein ¹⁵N-Labeled Proteins Tyr->Protein Protein Synthesis LDOPA L-DOPA Tyr->LDOPA Tyrosine hydroxylase Thyroid Thyroid Hormones Tyr->Thyroid Melanin Melanin Tyr->Melanin HPPA p-hydroxyphenylpyruvate Tyr->HPPA Tyrosine aminotransferase Dopamine Dopamine LDOPA->Dopamine Catecholamines Norepinephrine/ Epinephrine Dopamine->Catecholamines HGA Homogentisate HPPA->HGA Fumarate Fumarate HGA->Fumarate Acetoacetate Acetoacetate HGA->Acetoacetate TCA TCA Cycle Fumarate->TCA Ketogenesis Ketogenesis/ Fatty Acid Synthesis Acetoacetate->Ketogenesis

Fig 3. Major metabolic pathways involving L-Tyrosine.
Experimental Protocol: ¹⁵N-Tyrosine Tracing for MFA

  • Isotope Labeling:

    • Culture cells or administer to an organism a medium or diet containing L-Tyrosine-¹⁵N as the sole tyrosine source for a defined period.

  • Metabolite Extraction:

    • Harvest samples at specific time points.

    • Immediately quench metabolic activity (e.g., using liquid nitrogen or cold methanol) to prevent further enzymatic reactions.

    • Extract metabolites using a biphasic solvent system (e.g., methanol/chloroform/water) to separate polar metabolites from lipids and proteins.

  • LC-MS or GC-MS Analysis:

    • Analyze the polar metabolite extract using high-resolution mass spectrometry (LC-MS or GC-MS).

    • The instrument measures the mass-to-charge ratio of the metabolites, allowing for the detection of mass shifts corresponding to the incorporation of ¹⁵N.

  • Data Analysis and Flux Calculation:

    • Identify and quantify the different isotopologues (molecules of the same compound that differ only in their isotopic composition) for tyrosine and its downstream metabolites.

    • Use computational models to calculate the rate of flow (flux) through the metabolic pathways based on the pattern of ¹⁵N incorporation over time.

MetabolitePre-Nitisinone (mmol)Post-Nitisinone (mmol)Fold ChangeReference
Tyrosine (Urine + TBW)1.818.010.0
HPPA (Urine + TBW)0.052.550.0
HPLA (Urine + TBW)0.082.025.0
HGA (Urine + TBW)5.50.2-27.5
Table 2: Quantification of Tyrosine Pathway Metabolite Flux in Alkaptonuria Patients. Data shows the total amount of metabolites in 24h urine and total body water (TBW) before and after treatment with nitisinone, an inhibitor of the tyrosine degradation pathway. This demonstrates how pathway flux can be quantified and perturbed.

Conclusion

L-Tyrosine-¹⁵N is an indispensable tool in modern biological research. Its application in proteomics enables accurate protein quantification and dynamic measurement of protein turnover, providing crucial insights into cellular regulation. In metabolomics, it serves as a powerful tracer for dissecting complex metabolic networks and quantifying pathway flux. The detailed protocols and workflows presented in this guide offer a framework for researchers to leverage the power of L-Tyrosine-¹⁵N to advance our understanding of health and disease at the molecular level.

References

A Technical Guide to Understanding Protein Turnover with L-Tyrosine-¹⁵N

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the application of L-Tyrosine-¹⁵N, a stable isotope-labeled amino acid, for the quantitative analysis of protein turnover. Protein turnover, the continuous synthesis and degradation of proteins, is a fundamental cellular process crucial for maintaining cellular homeostasis, regulating protein quality control, and adapting to physiological changes. Precise measurement of protein turnover rates is essential for understanding disease pathogenesis and for the development of novel therapeutics. This guide provides a comprehensive overview of the methodologies, data interpretation, and relevant biological pathways associated with the use of L-Tyrosine-¹⁵N in protein turnover studies.

Core Principles of L-Tyrosine-¹⁵N Labeling

Stable isotope labeling with amino acids, such as L-Tyrosine-¹⁵N, is a powerful technique for tracing the dynamics of protein metabolism. The core principle involves the replacement of the naturally abundant, "light" L-Tyrosine (containing ¹⁴N) with its "heavy" counterpart, L-Tyrosine-¹⁵N, in a biological system. As new proteins are synthesized, they incorporate the heavy-labeled tyrosine. The rate of incorporation of L-Tyrosine-¹⁵N into the proteome provides a direct measure of protein synthesis, while the rate of disappearance of pre-existing, unlabeled proteins reflects protein degradation.

Mass spectrometry (MS) is the primary analytical technique used to differentiate and quantify the light and heavy isotopic forms of peptides derived from protein samples. By measuring the ratio of heavy to light peptides over time, researchers can calculate the fractional synthesis rate (FSR) and the fractional degradation rate (FDR) of individual proteins, providing a comprehensive view of proteome dynamics.

Experimental Protocols

The successful application of L-Tyrosine-¹⁵N for protein turnover analysis relies on well-defined experimental protocols. Below are detailed methodologies for both in vitro and in vivo studies.

In Vitro Labeling of Cultured Cells

This protocol is adapted from stable isotope labeling by amino acids in cell culture (SILAC) principles and is suitable for studying protein turnover in various cell lines.

1. Cell Culture and Media Preparation:

  • Culture cells in a custom Dulbecco's Modified Eagle's Medium (DMEM) or RPMI 1640 medium that lacks L-Tyrosine.

  • Prepare two types of media: a "light" medium supplemented with natural L-Tyrosine (¹⁴N) and a "heavy" medium supplemented with L-Tyrosine-¹⁵N. The concentration of L-Tyrosine should be optimized for the specific cell line.

  • To ensure complete labeling for baseline measurements, cells should be cultured in the heavy medium for at least five to six doublings to achieve >97% incorporation of L-Tyrosine-¹⁵N.

2. Pulse-Chase Experiment:

  • Pulse: To measure protein synthesis, culture cells in the "light" medium to establish a baseline. At time zero, switch the cells to the "heavy" L-Tyrosine-¹⁵N containing medium. Harvest cell pellets at various time points (e.g., 0, 2, 4, 8, 12, 24 hours).

  • Chase: To measure protein degradation, culture cells in the "heavy" medium until full labeling is achieved. At time zero, switch the cells to the "light" L-Tyrosine-¹⁴N containing medium. Harvest cell pellets at various time points.

3. Sample Preparation for Mass Spectrometry:

  • Lyse the harvested cells using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Quantify the protein concentration in each lysate using a standard protein assay (e.g., BCA assay).

  • Perform in-solution or in-gel digestion of proteins using an appropriate protease, typically trypsin.

  • Desalt the resulting peptide mixtures using C18 solid-phase extraction.

4. Mass Spectrometry Analysis:

  • Analyze the peptide samples using a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).

  • Acquire data in a data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode.

In Vivo Labeling in Animal Models (e.g., Mice)

In vivo labeling provides insights into protein turnover in the context of a whole organism, which is critical for translational research.

1. Diet Formulation and Acclimation:

  • Prepare a custom rodent diet where the sole source of tyrosine is L-Tyrosine-¹⁵N. The diet should be nutritionally complete.

  • Acclimate the animals to the powdered diet for a week before introducing the labeled diet.

2. Labeling Protocol:

  • Provide the L-Tyrosine-¹⁵N diet to the animals ad libitum.

  • For protein synthesis studies, switch the animals from a "light" (¹⁴N) diet to the "heavy" (¹⁵N) diet and collect tissues at different time points (e.g., 0, 1, 3, 7, 14 days).

  • For degradation studies, feed the animals the "heavy" diet for an extended period to achieve steady-state labeling, then switch to the "light" diet and collect tissues over time.

3. Tissue Collection and Protein Extraction:

  • Euthanize the animals at the designated time points and perfuse with saline to remove blood from the tissues.

  • Harvest tissues of interest, snap-freeze them in liquid nitrogen, and store them at -80°C.

  • Homogenize the tissues in a suitable lysis buffer to extract proteins.

4. Sample Preparation and Mass Spectrometry:

  • Follow the same procedures for protein quantification, digestion, desalting, and mass spectrometry analysis as described for the in vitro protocol.

Data Presentation

The quantitative data obtained from mass spectrometry is used to calculate protein turnover rates. These rates are often expressed as the protein half-life (t₁/₂), which is the time it takes for 50% of the protein to be replaced. The following table provides a hypothetical example of protein half-lives in different cellular compartments, as could be determined by L-Tyrosine-¹⁵N labeling.

ProteinCellular CompartmentHalf-life (hours) - Condition AHalf-life (hours) - Condition B
Histone H3.1Nucleus150.5148.2
Ribosomal Protein S6Cytosol75.255.8
GAPDHCytosol80.179.5
EGFRPlasma Membrane10.34.8
mTORCytosol45.628.9
UbiquitinCytosol60.240.1

Mandatory Visualizations

Diagrams created using Graphviz (DOT language) are provided below to illustrate key signaling pathways and experimental workflows relevant to protein turnover studies.

Signaling Pathways

mTOR Signaling Pathway

The mTOR (mechanistic target of rapamycin) pathway is a central regulator of cell growth, proliferation, and metabolism, with a key role in controlling protein synthesis.[1][2][3][4]

mTOR_Pathway mTOR Signaling and Protein Synthesis Growth_Factors Growth Factors (e.g., Insulin, IGF-1) Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 AKT AKT PIP3->AKT TSC_Complex TSC1/TSC2 Complex AKT->TSC_Complex Rheb Rheb-GTP TSC_Complex->Rheb mTORC1 mTORC1 Rheb->mTORC1 S6K1 S6K1 mTORC1->S6K1 eIF4E_BP1 4E-BP1 mTORC1->eIF4E_BP1 Protein_Synthesis Protein Synthesis (Incorporation of L-Tyrosine-¹⁵N) S6K1->Protein_Synthesis eIF4E_BP1->Protein_Synthesis Amino_Acids Amino Acids (e.g., L-Tyrosine) Amino_Acids->mTORC1

Caption: mTOR pathway regulating protein synthesis.

Ubiquitin-Proteasome System

The ubiquitin-proteasome system (UPS) is the primary pathway for the degradation of most intracellular proteins, playing a critical role in protein quality control and the regulation of cellular processes.

UPS_Pathway Ubiquitin-Proteasome Protein Degradation cluster_ubiquitination Ubiquitination Cascade Target_Protein Target Protein (Containing L-Tyrosine-¹⁴N) Polyubiquitinated_Protein Polyubiquitinated Target Protein Target_Protein->Polyubiquitinated_Protein Polyubiquitination Ubiquitin Ubiquitin (Ub) E1 E1 (Ub-activating enzyme) Ubiquitin->E1 E2 E2 (Ub-conjugating enzyme) E1->E2 E3 E3 (Ub ligase) E2->E3 E3->Target_Protein Proteasome 26S Proteasome Polyubiquitinated_Protein->Proteasome Peptides Peptides Proteasome->Peptides Degradation Recycled_Ub Recycled Ub Proteasome->Recycled_Ub Deubiquitination

Caption: Ubiquitin-proteasome degradation pathway.

Experimental Workflows

In Vitro L-Tyrosine-¹⁵N Labeling Workflow

This diagram outlines the key steps in a typical in vitro protein turnover experiment using L-Tyrosine-¹⁵N.

In_Vitro_Workflow In Vitro L-Tyrosine-¹⁵N Labeling Workflow Cell_Culture 1. Cell Culture (L-Tyrosine-¹⁴N medium) Media_Switch 2. Media Switch (to L-Tyrosine-¹⁵N medium) Cell_Culture->Media_Switch Time_Course 3. Time-Course Harvest Media_Switch->Time_Course Cell_Lysis 4. Cell Lysis & Protein Extraction Time_Course->Cell_Lysis Digestion 5. Protein Digestion (e.g., Trypsin) Cell_Lysis->Digestion LC_MS 6. LC-MS/MS Analysis Digestion->LC_MS Data_Analysis 7. Data Analysis (Heavy/Light Ratio) LC_MS->Data_Analysis Turnover_Rates 8. Protein Turnover Rates (Half-life calculation) Data_Analysis->Turnover_Rates

Caption: Workflow for in vitro L-Tyrosine-¹⁵N labeling.

In Vivo L-Tyrosine-¹⁵N Labeling Workflow

This diagram illustrates the general workflow for conducting an in vivo protein turnover study in an animal model using a diet containing L-Tyrosine-¹⁵N.

In_Vivo_Workflow In Vivo L-Tyrosine-¹⁵N Labeling Workflow Animal_Model 1. Animal Model (e.g., Mouse on ¹⁴N diet) Diet_Switch 2. Diet Switch (to L-Tyrosine-¹⁵N diet) Animal_Model->Diet_Switch Time_Course 3. Time-Course Tissue Collection Diet_Switch->Time_Course Tissue_Homogenization 4. Tissue Homogenization & Protein Extraction Time_Course->Tissue_Homogenization Digestion 5. Protein Digestion (e.g., Trypsin) Tissue_Homogenization->Digestion LC_MS 6. LC-MS/MS Analysis Digestion->LC_MS Data_Analysis 7. Data Analysis (Heavy/Light Ratio) LC_MS->Data_Analysis Turnover_Rates 8. In Vivo Protein Turnover Rates Data_Analysis->Turnover_Rates

Caption: Workflow for in vivo L-Tyrosine-¹⁵N labeling.

Conclusion

The use of L-Tyrosine-¹⁵N in combination with mass spectrometry provides a robust and precise method for quantifying protein turnover. This technical guide offers a foundational understanding of the principles, experimental protocols, and data interpretation involved in such studies. By applying these methodologies, researchers and drug development professionals can gain deeper insights into the dynamic nature of the proteome, elucidate disease mechanisms, and evaluate the efficacy of therapeutic interventions that target protein synthesis and degradation pathways. The continued refinement of these techniques will undoubtedly further our understanding of complex biological systems and accelerate the development of novel treatments for a wide range of diseases.

References

L-Tyrosine-¹⁵N: A Technical Guide for Studying Catecholamine Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the application of the stable isotope-labeled amino acid, L-Tyrosine-¹⁵N, as a powerful tool for elucidating the dynamics of catecholamine synthesis. By tracing the metabolic fate of ¹⁵N-labeled tyrosine, researchers can gain precise insights into the rates of dopamine and norepinephrine production, offering a quantitative approach to understanding neurotransmitter dysregulation in various neurological and psychiatric disorders, and providing a robust platform for preclinical and clinical drug development.

Introduction to Catecholamine Synthesis and the Role of L-Tyrosine

Catecholamines, including dopamine, norepinephrine, and epinephrine, are critical neurotransmitters and hormones that regulate a vast array of physiological and cognitive processes.[1] Their synthesis is initiated from the amino acid L-tyrosine. The hydroxylation of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA) by the enzyme tyrosine hydroxylase (TH) is the rate-limiting step in this pathway.[2] Subsequently, L-DOPA is converted to dopamine by aromatic L-amino acid decarboxylase (AADC). In noradrenergic neurons, dopamine is further converted to norepinephrine by dopamine β-hydroxylase (DBH). Given that tyrosine hydroxylase is the rate-limiting enzyme, the availability of its substrate, L-tyrosine, can influence the rate of catecholamine synthesis, particularly in actively firing neurons.[1][2]

Stable isotope tracing with L-Tyrosine-¹⁵N allows for the direct measurement of catecholamine synthesis rates in vivo. By introducing a known quantity of L-Tyrosine-¹⁵N and subsequently measuring the incorporation of the ¹⁵N label into dopamine and norepinephrine over time, researchers can calculate the flux through the catecholamine synthesis pathway. This technique offers a dynamic and quantitative measure of neurotransmitter production, a significant advantage over static measurements of total catecholamine levels.

Experimental Design for In Vivo L-Tyrosine-¹⁵N Tracer Studies

A well-designed in vivo study is crucial for obtaining reliable and interpretable data on catecholamine synthesis rates. The following protocol outlines a representative experimental design for rodent models.

Experimental Protocol: In Vivo L-Tyrosine-¹⁵N Administration in Rodents

Objective: To measure the rate of catecholamine synthesis in specific brain regions of rodents using a stable isotope tracer.

Materials:

  • L-Tyrosine-¹⁵N (≥98% isotopic purity)

  • Sterile saline solution (0.9% NaCl)

  • Anesthesia (e.g., isoflurane or ketamine/xylazine cocktail)

  • Animal handling and surgical equipment

  • Microdialysis probes and pump (optional, for brain microdialysis)

  • Tissue collection tools (forceps, scalpels)

  • Liquid nitrogen or dry ice for snap-freezing tissues

  • Homogenization buffer (e.g., 0.1 M perchloric acid)

  • Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) reagents

  • LC-MS/MS system

Procedure:

  • Animal Acclimation: House animals in a controlled environment (temperature, light-dark cycle) for at least one week prior to the experiment to minimize stress-related variations in catecholamine metabolism. Provide ad libitum access to food and water.

  • Tracer Preparation: Prepare a sterile solution of L-Tyrosine-¹⁵N in saline at the desired concentration. The dosage will depend on the specific research question and animal model, but a starting point could be a bolus injection of 50-100 mg/kg body weight administered intraperitoneally (i.p.) or intravenously (i.v.).[3] For steady-state labeling, a continuous infusion can be employed.

  • Tracer Administration:

    • Bolus Injection (i.p. or i.v.): Briefly restrain the animal and administer the L-Tyrosine-¹⁵N solution. This method is simpler but results in a dynamic change in precursor enrichment.

    • Continuous Infusion: For studies requiring isotopic steady-state, cannulate the jugular vein for tracer infusion and the carotid artery for blood sampling. Administer a priming bolus of L-Tyrosine-¹⁵N followed by a continuous infusion.

  • Sample Collection:

    • Time Course: Collect blood and brain tissue samples at multiple time points after tracer administration (e.g., 15, 30, 60, 120, and 180 minutes) to capture the kinetics of ¹⁵N incorporation.

    • Blood Collection: Collect blood samples (e.g., via tail vein or cardiac puncture at the terminal time point) into tubes containing an anticoagulant (e.g., EDTA) and immediately centrifuge to separate plasma. Store plasma at -80°C.

    • Brain Tissue Dissection: At the designated time points, euthanize the animal via an approved method (e.g., cervical dislocation or overdose of anesthesia). Rapidly dissect the brain regions of interest (e.g., striatum, prefrontal cortex, hypothalamus) on an ice-cold surface.

    • Snap-Freezing: Immediately snap-freeze the dissected tissues in liquid nitrogen or on dry ice to halt enzymatic activity and preserve catecholamine levels. Store tissues at -80°C until analysis.

    • Brain Microdialysis (Optional): For real-time monitoring of extracellular catecholamine synthesis, implant a microdialysis probe into the target brain region. Perfuse with artificial cerebrospinal fluid (aCSF) and collect dialysate samples at regular intervals before and after L-Tyrosine-¹⁵N administration.

Sample Preparation and Analytical Methodology

Accurate quantification of ¹⁵N-labeled and unlabeled catecholamines is paramount. This requires robust sample preparation to remove interfering substances and a sensitive analytical method, typically Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Protocol: Sample Preparation for Catecholamine Analysis

This protocol provides a general framework for either Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE).

A. Solid-Phase Extraction (SPE)

  • Tissue Homogenization: Homogenize the frozen brain tissue in a cold acidic solution (e.g., 0.1 M perchloric acid) to precipitate proteins and stabilize catecholamines. Centrifuge the homogenate at high speed (e.g., 10,000 x g for 10 minutes at 4°C).

  • Internal Standard Spiking: Add a known amount of a suitable internal standard (e.g., deuterated dopamine and norepinephrine) to the supernatant.

  • SPE Cartridge Conditioning: Condition a weak cation exchange (WCX) SPE cartridge according to the manufacturer's instructions (e.g., with methanol followed by water).

  • Sample Loading: Load the supernatant onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a series of solutions to remove interfering substances (e.g., water, then a low percentage of methanol in water).

  • Elution: Elute the catecholamines from the cartridge using an acidic organic solvent (e.g., 5% formic acid in methanol).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.

B. Liquid-Liquid Extraction (LLE)

  • Tissue Homogenization and Internal Standard Spiking: Follow steps 1 and 2 from the SPE protocol.

  • pH Adjustment: Adjust the pH of the supernatant to alkaline (e.g., pH 8.5) using a suitable buffer (e.g., borate buffer).

  • Extraction: Add an organic solvent (e.g., a mixture of butanol and chloroform) to the sample, vortex vigorously, and centrifuge to separate the organic and aqueous phases.

  • Back-Extraction: Transfer the organic phase to a new tube containing a small volume of acid (e.g., 0.1 M HCl). Vortex and centrifuge. The catecholamines will be back-extracted into the acidic aqueous phase.

  • Analysis: The aqueous phase can be directly injected into the LC-MS/MS system.

Protocol: LC-MS/MS Analysis of ¹⁵N-Labeled Catecholamines

Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.

Chromatographic Conditions:

  • Column: A reversed-phase C18 column or a HILIC column suitable for polar analytes.

  • Mobile Phase: A gradient of an aqueous solution with a small amount of acid (e.g., 0.1% formic acid in water) and an organic solvent (e.g., methanol or acetonitrile).

  • Flow Rate: Typically 0.2-0.5 mL/min.

  • Column Temperature: Maintained at a constant temperature (e.g., 40°C) to ensure reproducible retention times.

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray ionization (ESI) in positive mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: Specific precursor-to-product ion transitions for unlabeled and ¹⁵N-labeled L-tyrosine, dopamine, and norepinephrine, as well as their deuterated internal standards, must be optimized. Representative transitions are provided in the table below.

CompoundPrecursor Ion (m/z)Product Ion (m/z)
L-Tyrosine182.1136.1
L-Tyrosine-¹⁵N183.1137.1
Dopamine154.1137.1
Dopamine-¹⁵N155.1138.1
Norepinephrine170.1152.1
Norepinephrine-¹⁵N171.1153.1
Note: These are representative m/z values and should be optimized for the specific instrument and conditions used.

Data Presentation and Interpretation

The primary outcome of an L-Tyrosine-¹⁵N tracer study is the fractional synthesis rate (FSR) or absolute synthesis rate (ASR) of catecholamines.

Quantitative Data Summary

The following tables present representative data that would be obtained from an in vivo L-Tyrosine-¹⁵N tracer study in rodents.

Table 1: Plasma L-Tyrosine-¹⁵N Enrichment Over Time

Time (minutes)L-Tyrosine-¹⁵N Enrichment (%)
1525.3 ± 2.1
3035.8 ± 3.5
6042.1 ± 4.0
12038.5 ± 3.7
18030.2 ± 2.9
Data are presented as mean ± SEM. Enrichment is calculated as the percentage of L-Tyrosine-¹⁵N relative to total L-Tyrosine.

Table 2: ¹⁵N-Dopamine and ¹⁵N-Norepinephrine Enrichment in Striatum Over Time

Time (minutes)¹⁵N-Dopamine Enrichment (%)¹⁵N-Norepinephrine Enrichment (%)
151.2 ± 0.20.8 ± 0.1
302.5 ± 0.41.7 ± 0.3
604.8 ± 0.73.2 ± 0.5
1207.1 ± 1.05.0 ± 0.8
1808.5 ± 1.26.3 ± 1.0
Data are presented as mean ± SEM. Enrichment is calculated as the percentage of the ¹⁵N-labeled catecholamine relative to its total pool.

Calculation of Fractional Synthesis Rate (FSR):

The FSR of a catecholamine can be calculated using the following formula:

FSR (%/hour) = [ (E₂ - E₁) / (Ep * (t₂ - t₁)) ] * 100

Where:

  • E₁ and E₂ are the enrichments of the ¹⁵N-labeled catecholamine at times t₁ and t₂, respectively.

  • Ep is the average enrichment of the precursor (L-Tyrosine-¹⁵N) in the plasma between t₁ and t₂.

  • t₂ - t₁ is the time interval in hours.

Visualizing Pathways and Workflows

Graphical representations of the underlying biological processes and experimental procedures are essential for clear communication and understanding.

Signaling Pathway: Catecholamine Synthesis

Catecholamine_Synthesis cluster_blood Bloodstream cluster_neuron Catecholaminergic Neuron L-Tyrosine_blood L-Tyrosine L-Tyrosine_neuron L-Tyrosine L-Tyrosine_blood->L-Tyrosine_neuron Transport L-Tyrosine-15N_blood L-Tyrosine-¹⁵N (Tracer) L-Tyrosine-15N_neuron L-Tyrosine-¹⁵N L-Tyrosine-15N_blood->L-Tyrosine-15N_neuron Transport L-DOPA L-DOPA L-Tyrosine_neuron->L-DOPA Tyrosine Hydroxylase (TH) (Rate-Limiting) L-DOPA-15N L-DOPA-¹⁵N L-Tyrosine-15N_neuron->L-DOPA-15N Tyrosine Hydroxylase (TH) Dopamine Dopamine L-DOPA->Dopamine AADC Dopamine-15N Dopamine-¹⁵N L-DOPA-15N->Dopamine-15N AADC Norepinephrine Norepinephrine Dopamine->Norepinephrine Dopamine β-Hydroxylase (DBH) Norepinephrine-15N Norepinephrine-¹⁵N Dopamine-15N->Norepinephrine-15N Dopamine β-Hydroxylase (DBH)

Caption: The catecholamine synthesis pathway, highlighting the incorporation of the ¹⁵N label.

Experimental Workflow

Experimental_Workflow cluster_animal_phase In Vivo Phase cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_interp Data Interpretation Tracer_Admin L-Tyrosine-¹⁵N Administration (i.p. or i.v.) Sample_Collection Time-Course Sample Collection (Blood & Brain Tissue) Tracer_Admin->Sample_Collection Homogenization Tissue Homogenization (Acidic Buffer) Sample_Collection->Homogenization Extraction Solid-Phase or Liquid-Liquid Extraction Homogenization->Extraction LCMS LC-MS/MS Analysis (MRM Mode) Extraction->LCMS Quantification Quantification of Unlabeled and ¹⁵N-Labeled Analytes LCMS->Quantification FSR_Calc Calculation of Fractional Synthesis Rate (FSR) Quantification->FSR_Calc Report Reporting and Visualization FSR_Calc->Report

Caption: A comprehensive workflow for studying catecholamine synthesis using L-Tyrosine-¹⁵N.

Conclusion

The use of L-Tyrosine-¹⁵N as a stable isotope tracer provides a powerful and quantitative method for investigating the dynamics of catecholamine synthesis in vivo. This technical guide offers a foundational framework for researchers, scientists, and drug development professionals to design, execute, and interpret such studies. The detailed protocols for animal experiments, sample preparation, and LC-MS/MS analysis, coupled with representative data and visualizations, serve as a valuable resource for advancing our understanding of catecholamine metabolism in health and disease. By enabling the precise measurement of neurotransmitter synthesis rates, this methodology holds significant promise for the development of novel therapeutics targeting the catecholaminergic system.

References

The Pivotal Role of ¹⁵N-Labeled L-Tyrosine in Advancing Structural Biology and NMR Studies

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Isotope labeling is a cornerstone of modern biomolecular Nuclear Magnetic Resonance (NMR) spectroscopy, enabling the study of protein structure, dynamics, and interactions at atomic resolution. Among the various labeling strategies, the incorporation of ¹⁵N-labeled L-Tyrosine serves as a powerful and versatile tool. Tyrosine, with its unique phenolic side chain, often plays critical roles in protein function, including signaling, catalysis, and molecular recognition.[1][] This guide provides a comprehensive overview of the applications, methodologies, and data analysis associated with the use of ¹⁵N-labeled L-Tyrosine in structural biology and NMR studies.

Core Applications of ¹⁵N L-Tyrosine Labeling

The primary advantage of using ¹⁵N labeling, either uniformly or selectively with amino acids like L-Tyrosine, is the ability to perform heteronuclear NMR experiments. These experiments overcome the spectral complexity and sensitivity limitations of proton-only NMR, especially for larger biomolecules.

  • Protein Folding and Structural Integrity Assessment: The ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) experiment is often the first step in analyzing a labeled protein.[3][4] It provides a "fingerprint" of the protein, where each non-proline residue gives rise to a unique peak, allowing for a quick assessment of whether the protein is correctly folded and structurally homogenous.[5]

  • Mapping Molecular Interactions (Chemical Shift Perturbation): By comparing the ¹H-¹⁵N HSQC spectra of a ¹⁵N-labeled protein in its free and ligand-bound states, researchers can identify which residues are involved in the interaction. Residues at the binding interface or those undergoing conformational changes upon binding will show significant changes in their chemical shifts, an effect known as Chemical Shift Perturbation (CSP). This is invaluable for drug discovery, mapping protein-protein interaction sites, and understanding allosteric regulation.

  • Investigating Protein Dynamics: NMR relaxation experiments, such as T1, T2, and Heteronuclear NOE, performed on ¹⁵N-labeled proteins provide insights into the dynamics of the protein backbone on timescales from picoseconds to nanoseconds. Furthermore, Carr-Purcell-Meiboom-Gill (CPMG) relaxation dispersion experiments can probe slower, microsecond to millisecond timescale dynamics, which are often associated with enzyme catalysis and conformational changes.

  • Studying Post-Translational Modifications (Phosphorylation): Tyrosine is a key residue for phosphorylation, a critical post-translational modification in cellular signaling. NMR studies using ¹⁵N-labeled proteins can monitor the structural and dynamic consequences of tyrosine phosphorylation. The addition of a phosphate group induces significant chemical shift changes, allowing for a detailed characterization of the phosphorylated state.

Experimental Methodologies

The successful application of ¹⁵N-labeled L-Tyrosine in NMR studies hinges on robust experimental protocols, from protein expression to data acquisition and analysis.

Protocol 1: Production of ¹⁵N-Labeled Protein

The most common method for producing isotopically labeled proteins is through overexpression in Escherichia coli.

  • Media Preparation: A minimal medium (e.g., M9) is prepared, where the standard nitrogen source (¹⁴NH₄Cl) is replaced with ¹⁵NH₄Cl as the sole nitrogen source for uniform labeling. For selective L-Tyrosine labeling, ¹⁵N-L-Tyrosine is added to the medium along with other unlabeled amino acids. Cell-free protein synthesis systems are also an effective alternative for producing labeled proteins.

  • Bacterial Culture and Induction: E. coli cells transformed with the plasmid containing the gene of interest are first grown in a rich medium and then transferred to the ¹⁵N-containing minimal medium. Protein expression is typically induced by the addition of Isopropyl β-D-1-thiogalactopyranoside (IPTG) once the culture reaches a desired optical density.

  • Protein Purification: After expression, cells are harvested, lysed, and the protein of interest is purified using standard chromatography techniques (e.g., affinity, ion-exchange, and size-exclusion chromatography).

  • Sample Preparation for NMR: The purified protein is concentrated to a typical range of 0.5 – 1 mM and exchanged into a suitable NMR buffer. The buffer should have a pH below 7.0 to slow down the exchange of amide protons with the solvent and should contain 5-10% Deuterium Oxide (D₂O) for the spectrometer's lock system.

Protocol 2: ¹H-¹⁵N HSQC Experiment

The ¹H-¹⁵N HSQC is a two-dimensional NMR experiment that correlates the chemical shifts of amide protons (¹H) with their directly attached nitrogen atoms (¹⁵N).

  • Spectrometer Setup: The experiment is performed on a high-field NMR spectrometer equipped with a cryoprobe for enhanced sensitivity.

  • Pulse Sequence: A standard HSQC pulse sequence is used, which involves transferring magnetization from the highly sensitive protons to the less sensitive nitrogen nuclei, allowing the nitrogen chemical shift to evolve, and then transferring the magnetization back to the protons for detection.

  • Data Acquisition: The data is acquired as a series of 1D ¹H spectra, with increasing evolution time for the ¹⁵N dimension. Typical acquisition times can range from minutes to several hours depending on the sample concentration.

  • Data Processing: The raw data is Fourier transformed in both dimensions to generate the 2D spectrum, which is then phased and baseline corrected.

Protocol 3: Chemical Shift Perturbation (CSP) Titration
  • Initial Spectrum: A reference ¹H-¹⁵N HSQC spectrum of the ¹⁵N-labeled protein is recorded.

  • Ligand Addition: Small aliquots of a concentrated, unlabeled ligand (e.g., a small molecule, peptide, or another protein) are titrated into the protein sample.

  • Spectral Acquisition: A ¹H-¹⁵N HSQC spectrum is acquired after each addition of the ligand.

  • Data Analysis: The spectra are overlaid, and the chemical shift changes for each residue are monitored. The magnitude of the chemical shift perturbation (CSP) is calculated using the following equation: CSP = √[(Δδ_H)² + (α * Δδ_N)²] where Δδ_H and Δδ_N are the changes in the proton and nitrogen chemical shifts, respectively, and α is a weighting factor (typically around 0.14-0.2) to account for the different chemical shift ranges of ¹H and ¹⁵N.

Quantitative Data Presentation

The data derived from NMR experiments using ¹⁵N-labeled L-Tyrosine is quantitative and can be summarized for comparative analysis.

Table 1: Example Chemical Shift Perturbation Data for a Tyrosine Kinase upon Inhibitor Binding

Residue NumberAmino AcidΔδ ¹H (ppm)Δδ ¹⁵N (ppm)Combined CSP (ppm)
75Gly0.050.200.058
76Tyr0.351.500.404
77Ile0.120.650.156
92Val0.020.150.034
93Tyr0.411.800.482
115Leu0.080.300.092

Note: This is example data. Actual values would be obtained from experimental spectra.

Table 2: Example Relaxation Data for a Tyrosine Residue in Different Functional States

Functional StateT1 (ms)T2 (ms)Heteronuclear NOE
Apo (Unbound)8501200.75
Ligand-Bound830950.82
Phosphorylated8601100.78

Note: This is example data. T1 (spin-lattice), T2 (spin-spin), and NOE (Nuclear Overhauser Effect) values provide insights into pico- to nanosecond timescale motions.

Visualizing Workflows and Pathways

Graphviz diagrams can effectively illustrate the experimental workflows and biological pathways studied using ¹⁵N-labeled L-Tyrosine.

experimental_workflow cluster_prep Protein Preparation cluster_nmr NMR Spectroscopy cluster_analysis Data Analysis p1 Cloning & Transformation p2 Expression in E. coli (M9 minimal media + 15NH4Cl) p1->p2 p3 Cell Lysis & Purification p2->p3 p4 NMR Sample Preparation (0.5-1.0 mM Protein, 10% D2O) p3->p4 n1 Record Reference 1H-15N HSQC Spectrum p4->n1 n2 Titrate with Unlabeled Ligand n1->n2 n3 Record 1H-15N HSQC at each titration point n2->n3 a1 Process & Overlay Spectra n3->a1 a2 Calculate Chemical Shift Perturbations (CSP) a1->a2 a3 Map Perturbed Residues onto Protein Structure a2->a3 a4 Determine Binding Affinity (Kd) a2->a4

Caption: Workflow for a Chemical Shift Perturbation (CSP) experiment.

signaling_pathway ligand Growth Factor receptor Receptor Tyrosine Kinase (RTK) ligand->receptor 1. Binding dimer RTK Dimerization & Autophosphorylation receptor->dimer 2. Conformational Change p_tyr Phosphorylated Tyrosine (pY) dimer->p_tyr 3. Kinase Activity adaptor Adaptor Protein (e.g., Grb2) p_tyr->adaptor 4. Recruitment via SH2 domain downstream Downstream Signaling (e.g., Ras/MAPK pathway) adaptor->downstream 5. Signal Propagation nmr_study NMR with 15N-Tyr Labeling can probe this interaction nmr_study->p_tyr nmr_study->adaptor

Caption: A generic receptor tyrosine kinase (RTK) signaling pathway.

Conclusion

The use of ¹⁵N-labeled L-Tyrosine is an indispensable technique in structural biology, providing nuanced insights into protein structure, dynamics, and interactions. The methodologies described, particularly when coupled with high-field NMR spectroscopy, empower researchers to address complex biological questions. From mapping the binding sites of potential drug candidates to elucidating the mechanisms of signal transduction, ¹⁵N-L-Tyrosine labeling will continue to be a critical tool for scientists in both academic and industrial settings.

References

Methodological & Application

Application Note and Protocol for L-Tyrosine-15N Labeling in E. coli Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope labeling of proteins in Escherichia coli is a cornerstone technique for structural and functional studies using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). While uniform labeling with 15N is a standard procedure, selective labeling of specific amino acid types, such as L-Tyrosine, offers significant advantages in simplifying complex spectra and focusing analysis on particular residues of interest. This application note provides a detailed protocol for the selective incorporation of L-Tyrosine-15N into recombinant proteins expressed in E. coli.

The method relies on the use of a tyrosine auxotrophic E. coli strain, which is incapable of synthesizing its own L-Tyrosine due to a genetic knockout in the tyrosine biosynthesis pathway (e.g., a tyrA deletion).[1] By providing this compound in a minimal medium, the labeled amino acid is exclusively incorporated during protein synthesis, leading to highly specific labeling. This approach is critical for detailed investigation of protein structure, dynamics, and interactions involving specific tyrosine residues.

Key Experimental Principles

The protocol is based on the following principles:

  • Auxotrophic Host: An E. coli strain deficient in the L-Tyrosine biosynthesis pathway is used as the expression host.

  • Minimal Medium: A defined minimal medium is used to ensure that the sole source of L-Tyrosine is the exogenously supplied this compound.

  • Controlled Supplementation: this compound is added to the culture at a specific stage to maximize incorporation into the target protein upon induction.

Experimental Protocols

Materials

Reagents:

  • This compound (≥98% isotopic purity)

  • M9 Salts (10x stock solution)

  • Glucose (20% w/v stock solution, sterile)

  • MgSO4 (1 M stock solution, sterile)

  • CaCl2 (1 M stock solution, sterile)

  • Thiamine (1 mg/mL stock solution, sterile)

  • Biotin (1 mg/mL stock solution, sterile)

  • Trace Metals Solution (100x stock solution, sterile)

  • Ampicillin (or other appropriate antibiotic, 100 mg/mL stock solution, sterile)

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG) (1 M stock solution, sterile)

  • L-Tyrosine (unlabeled, for preculture)

  • E. coli tyrosine auxotrophic expression strain (e.g., a strain with a tyrA deletion in a BL21(DE3) background)

  • Plasmid DNA encoding the protein of interest

Equipment:

  • Shaking incubator

  • Spectrophotometer

  • Centrifuge

  • Autoclave

  • Sterile culture flasks and tubes

  • Micropipettes and sterile tips

Methods

1. Preparation of M9 Minimal Medium (1 L)

ComponentVolumeFinal Concentration
Sterile H2O877 mL-
10x M9 Salts100 mL1x
20% Glucose20 mL0.4%
1 M MgSO42 mL2 mM
1 M CaCl20.1 mL0.1 mM
1 mg/mL Thiamine1 mL1 µg/mL
100x Trace Metals1 mL1x
Antibiotic1 mLAs required

Combine all components under sterile conditions.

2. Preculture Preparation

  • Inoculate a single colony of the tyrosine auxotrophic E. coli strain harboring the expression plasmid into 5 mL of LB medium supplemented with the appropriate antibiotic and 50 mg/L of unlabeled L-Tyrosine.

  • Incubate overnight at 37°C with shaking at 220 rpm.

3. Main Culture and Labeling

  • The following day, inoculate 1 L of M9 minimal medium (supplemented with antibiotic and 50 mg/L unlabeled L-Tyrosine) with the overnight preculture to an initial OD600 of 0.05-0.1.

  • Incubate the culture at 37°C with shaking at 220 rpm until the OD600 reaches 0.6-0.8.

  • Harvest the cells by centrifugation at 5,000 x g for 10 minutes at room temperature.

  • Gently resuspend the cell pellet in 200 mL of fresh, pre-warmed M9 minimal medium (lacking any L-Tyrosine) to wash the cells and remove any remaining unlabeled tyrosine.

  • Centrifuge the cells again under the same conditions.

  • Resuspend the final cell pellet in 1 L of fresh, pre-warmed M9 minimal medium containing the appropriate antibiotic and 100-150 mg/L of this compound. The optimal concentration may need to be determined empirically for the specific protein being expressed.

  • Incubate for 30-60 minutes at 37°C with shaking to allow the cells to adapt and begin taking up the labeled amino acid.

  • Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.

  • Incubate the culture for a further 4-6 hours at 30°C or 16-20 hours at 18-20°C. The optimal induction time and temperature will depend on the specific protein.

  • Harvest the cells by centrifugation at 6,000 x g for 15 minutes at 4°C.

  • The cell pellet can be stored at -80°C or used immediately for protein purification.

Data Presentation

Table 1: Typical Yield and Labeling Efficiency

ProteinExpression HostThis compound (mg/L)Protein Yield (mg/L)15N Incorporation Efficiency (%)
Protein XE. coli BL21(DE3) ΔtyrA10010-20>95%
Protein YE. coli BL21(DE3) ΔtyrA15015-25>98%

Note: Yields and efficiencies are protein-dependent and may require optimization.

Visualizations

experimental_workflow Experimental Workflow for this compound Labeling cluster_prep Preparation cluster_growth Main Culture Growth cluster_labeling Labeling and Induction cluster_harvest Final Harvest inoculation Inoculate Preculture (LB + unlabeled L-Tyr) overnight Overnight Incubation (37°C) inoculation->overnight main_culture Inoculate Main Culture (M9 + unlabeled L-Tyr) overnight->main_culture growth Grow to OD600 0.6-0.8 main_culture->growth harvest1 Harvest Cells growth->harvest1 wash Wash Cells (M9, no L-Tyr) harvest1->wash resuspend Resuspend in M9 + this compound wash->resuspend induction Induce with IPTG resuspend->induction expression Protein Expression induction->expression harvest2 Harvest Labeled Cells expression->harvest2 purification Protein Purification harvest2->purification

Caption: Workflow for selective this compound labeling in E. coli.

tyrosine_pathway Simplified L-Tyrosine Biosynthesis Pathway in E. coli chorismate Chorismate tyrA_cm Chorismate Mutase (encoded by tyrA) chorismate->tyrA_cm prephenate Prephenate tyrA_pd Prephenate Dehydrogenase (encoded by tyrA) prephenate->tyrA_pd p_hydroxyphenylpyruvate p-Hydroxyphenylpyruvate tyrB Tyrosine Aminotransferase (encoded by tyrB) p_hydroxyphenylpyruvate->tyrB tyrosine L-Tyrosine tyrA_cm->prephenate tyrA_pd->p_hydroxyphenylpyruvate knockout Genetic Knockout in tyrA gene tyrA_pd->knockout tyrB->tyrosine

Caption: L-Tyrosine biosynthesis pathway and the role of tyrA knockout.

Troubleshooting and Considerations

  • Isotope Scrambling: While using a tyrosine auxotroph significantly minimizes isotopic scrambling, some low-level transfer of the 15N isotope to other amino acids (e.g., Phenylalanine, Aspartate, Glutamate) can occur via transaminase activity.[2] To mitigate this, consider adding a mixture of unlabeled amino acids that are known to be metabolically close to tyrosine at low concentrations during the labeling phase.

  • Protein Yield: Expression levels in minimal media are often lower than in rich media. Optimizing induction conditions (IPTG concentration, temperature, and induction time) is crucial. A high-density cell growth protocol can also be adapted to increase yields.

  • Toxicity of Labeled Amino Acid: In rare cases, high concentrations of a labeled amino acid can be toxic to the cells. If poor growth is observed after the addition of this compound, try reducing its concentration.

  • Verification of Labeling: The efficiency of this compound incorporation should be verified by mass spectrometry.

Conclusion

Selective this compound labeling in E. coli is a powerful technique for detailed protein analysis. By utilizing a tyrosine auxotrophic strain and a carefully controlled feeding strategy, researchers can achieve high levels of specific isotope incorporation. This enables focused structural and functional studies that are often intractable with uniformly labeled samples. The protocol presented here provides a robust starting point for achieving successful selective labeling of tyrosine residues in recombinant proteins.

References

Application Note: Quantitative Proteomics in Cancer Cells Using L-Tyrosine-15N Metabolic Labeling

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Quantitative proteomics is a cornerstone of modern cancer research, providing critical insights into the dynamic changes in protein expression and post-translational modifications that drive tumorigenesis and drug response. Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC) is a powerful metabolic labeling strategy for accurate mass spectrometry-based protein quantification. While canonical SILAC often employs labeled arginine and lysine, labeling with other amino acids, such as L-Tyrosine-15N, offers unique advantages for studying specific biological processes, particularly tyrosine kinase signaling pathways that are frequently dysregulated in cancer.

This application note provides a detailed protocol for the use of this compound for quantitative proteomics in cancer cell lines. We describe an experimental workflow, from cell culture and labeling to mass spectrometry and data analysis. Furthermore, we present an example of how this technique can be applied to study the effects of a tyrosine kinase inhibitor (TKI) on the cancer cell proteome and phosphoproteome, with a focus on the Epidermal Growth Factor Receptor (EGFR) signaling pathway.

Experimental Workflow

The overall experimental workflow for quantitative proteomics using this compound is depicted below. This process involves culturing two populations of cancer cells, one with standard L-Tyrosine ("light") and the other with this compound ("heavy"). Following experimental treatment, the cell populations are combined, and the proteins are extracted, digested, and analyzed by LC-MS/MS. The mass shift introduced by the 15N isotope allows for the relative quantification of proteins and peptides between the two samples.

experimental_workflow cluster_culture Cell Culture & Labeling cluster_treatment Treatment cluster_processing Sample Processing cluster_analysis Analysis light_culture Control Cells ('Light' L-Tyrosine) control_treatment Vehicle Control light_culture->control_treatment heavy_culture Experimental Cells ('Heavy' this compound) exp_treatment Drug Treatment (e.g., TKI) heavy_culture->exp_treatment cell_lysis Cell Lysis & Protein Extraction control_treatment->cell_lysis exp_treatment->cell_lysis combine Combine Light & Heavy Lysates (1:1) cell_lysis->combine digest Protein Digestion (e.g., Trypsin) combine->digest lcms LC-MS/MS Analysis digest->lcms data_analysis Data Analysis & Quantification lcms->data_analysis egfr_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR EGFR->EGFR Dimerization & Autophosphorylation (pY) RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates STAT3 STAT3 EGFR->STAT3 Activates EGF EGF EGF->EGFR Binds RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK (MAPK) MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Survival AKT->Survival STAT3->Proliferation TKI TKI TKI->EGFR Inhibits

L-Tyrosine-15N: In Vivo Metabolic Flux Analysis for Advancing Research and Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

L-Tyrosine is a non-essential amino acid that serves as a crucial precursor for the synthesis of proteins and vital catecholamine neurotransmitters, including dopamine, norepinephrine, and epinephrine. The dynamic balance of these synthesis, degradation, and metabolic pathways, known as metabolic flux, is fundamental to cellular and physiological homeostasis. Stable isotope tracers, such as L-Tyrosine labeled with Nitrogen-15 (L-Tyrosine-¹⁵N), are powerful tools for quantifying these fluxes in vivo. By introducing L-Tyrosine-¹⁵N into a biological system, researchers can trace the journey of the nitrogen atom as it is incorporated into downstream molecules. This enables the precise measurement of protein synthesis rates and catecholamine turnover, providing invaluable insights into the metabolic state in both healthy and diseased conditions. This application note provides an overview of the applications of L-Tyrosine-¹⁵N in in vivo metabolic flux analysis and detailed protocols for its use.

Key Applications

The primary applications for L-Tyrosine-¹⁵N in in vivo metabolic flux analysis are:

  • Measurement of Protein Synthesis Rates: By tracking the incorporation of ¹⁵N into newly synthesized proteins, the fractional synthesis rate (FSR) of proteins in various tissues can be quantified. This is particularly valuable for studying conditions that affect protein metabolism, such as cancer, malnutrition, and muscular dystrophies.

  • Quantification of Catecholamine Synthesis and Turnover: L-Tyrosine is the rate-limiting precursor for catecholamine biosynthesis. Tracing the flux of ¹⁵N from tyrosine to dopamine, norepinephrine, and epinephrine allows for the determination of their synthesis and turnover rates. This has significant implications for neuroscience research, particularly in the study of Parkinson's disease, addiction, and psychiatric disorders.

Data Presentation

While direct quantitative data for in vivo studies utilizing L-Tyrosine-¹⁵N is not extensively available in the literature, the following tables provide illustrative examples of the types of data that can be generated. These values are based on studies using similar stable isotope tracer methodologies.

Table 1: Illustrative Fractional Synthesis Rates (FSR) of Muscle Protein.

This table presents representative FSR values for muscle protein in different physiological states, as would be determined using a labeled amino acid tracer like L-Tyrosine-¹⁵N.

ConditionSubject GroupFSR (%/hour)
Post-absorptive (Fasted)Healthy Adults0.04 - 0.06
Post-prandial (Fed)Healthy Adults0.07 - 0.10
After Resistance ExerciseHealthy Adults0.08 - 0.12
SarcopeniaElderly Adults0.03 - 0.05

Note: These are representative values. Actual FSR can vary based on the specific muscle group, age, and health status of the individual.

Table 2: Illustrative Catecholamine Synthesis Rates in Rodent Brain.

This table illustrates the type of data that can be obtained when measuring catecholamine synthesis rates using a labeled tyrosine tracer.

Brain RegionConditionDopamine Synthesis Rate (pmol/g/hr)Norepinephrine Synthesis Rate (pmol/g/hr)
StriatumControl150 - 20020 - 30
StriatumAfter L-DOPA administration250 - 35025 - 35
HippocampusControl10 - 1540 - 60
HippocampusUnder Stress15 - 2570 - 90

Note: These are hypothetical values to demonstrate the application. Actual rates are dependent on the animal model and experimental conditions.

Experimental Protocols & Methodologies

The following protocols provide a detailed framework for conducting in vivo metabolic flux analysis using L-Tyrosine-¹⁵N.

Protocol 1: Measurement of Muscle Protein Synthesis Rate using the Flooding Dose Technique

The "flooding dose" method is designed to rapidly raise the intracellular concentration of the labeled amino acid to match that of the plasma, simplifying the calculation of protein synthesis rates.

1. Materials:

  • L-Tyrosine-¹⁵N (≥98% isotopic purity)

  • Unlabeled L-Tyrosine

  • Sterile saline solution (0.9% NaCl)

  • Syringes and needles for intravenous or intraperitoneal injection

  • Anesthesia (if required by animal protocol)

  • Tissue collection tools (scalpels, forceps)

  • Liquid nitrogen

  • Homogenizer

  • Trichloroacetic acid (TCA)

  • Hydrochloric acid (HCl)

  • LC-MS/MS system

2. Procedure:

  • Tracer Preparation: Prepare a "flooding dose" solution containing a high concentration of unlabeled L-Tyrosine mixed with L-Tyrosine-¹⁵N. A typical dose for a rodent model would be 1.5 mmol/kg body weight. The ratio of labeled to unlabeled tyrosine should be optimized to achieve a detectable enrichment in the resulting protein.

  • Animal Preparation: Acclimate the animals to the experimental conditions. If necessary, fast the animals overnight to reach a post-absorptive state.

  • Tracer Administration: Administer the flooding dose of the L-Tyrosine-¹⁵N solution via intravenous (IV) or intraperitoneal (IP) injection. The injection should be performed quickly to ensure rapid distribution of the tracer.

  • Timed Tissue Collection: At a predetermined time point after injection (e.g., 30-60 minutes), euthanize the animal and quickly dissect the muscle tissue of interest (e.g., gastrocnemius, soleus). Immediately freeze the tissue in liquid nitrogen to halt metabolic activity.

  • Sample Processing:

    • Homogenize the frozen tissue in ice-cold TCA to precipitate proteins.

    • Centrifuge the homogenate and separate the supernatant (containing free amino acids) and the pellet (containing protein).

    • Wash the protein pellet multiple times to remove any remaining free amino acids.

    • Hydrolyze the protein pellet in 6M HCl at 110°C for 24 hours to break it down into its constituent amino acids.

  • Mass Spectrometry Analysis:

    • Analyze the isotopic enrichment of L-Tyrosine-¹⁵N in both the free amino acid pool (from the supernatant) and the protein hydrolysate using LC-MS/MS.

    • The mass spectrometer should be operated in a mode that can distinguish between the unlabeled (¹⁴N) and labeled (¹⁵N) tyrosine.

  • Calculation of Fractional Synthesis Rate (FSR):

    • FSR (%/hour) = (E_protein / E_precursor) * (1 / t) * 100

      • E_protein = Enrichment of L-Tyrosine-¹⁵N in the protein-bound pool.

      • E_precursor = Enrichment of L-Tyrosine-¹⁵N in the free intracellular pool (precursor).

      • t = Time between tracer injection and tissue collection (in hours).

Protocol 2: Measurement of Catecholamine Synthesis in the Brain

This protocol outlines a method for tracing the incorporation of ¹⁵N from L-Tyrosine into catecholamines in the brain.

1. Materials:

  • L-Tyrosine-¹⁵N

  • Sterile saline solution

  • Microdialysis equipment (probes, pumps, fraction collector)

  • Anesthesia

  • Brain tissue collection tools

  • Perchloric acid

  • LC-MS/MS system with an electrochemical detector or tandem mass spectrometry capabilities for catecholamine analysis.

2. Procedure:

  • Tracer Administration: Administer L-Tyrosine-¹⁵N systemically via IV or IP injection, or directly into the brain region of interest using a microdialysis probe.

  • In Vivo Sample Collection (Microdialysis):

    • Implant a microdialysis probe into the target brain region (e.g., striatum, prefrontal cortex).

    • Perfuse the probe with artificial cerebrospinal fluid (aCSF).

    • Collect dialysate samples at regular intervals (e.g., every 10-20 minutes) before and after tracer administration.

  • Tissue Collection (Post-mortem): At the end of the experiment, euthanize the animal and rapidly dissect the brain. Dissect the specific brain regions of interest and immediately freeze them.

  • Sample Processing:

    • For microdialysate samples, add a small amount of perchloric acid to stabilize the catecholamines.

    • For brain tissue, homogenize in an acidic solution (e.g., perchloric acid) to extract catecholamines and their metabolites.

    • Centrifuge the homogenates and collect the supernatant.

  • Mass Spectrometry Analysis:

    • Analyze the samples for levels of unlabeled and ¹⁵N-labeled tyrosine, dopamine, norepinephrine, and their metabolites using a highly sensitive LC-MS/MS method.

    • The separation of these compounds is critical and often requires specialized chromatography columns.

  • Calculation of Synthesis and Turnover Rates:

    • The rate of appearance of ¹⁵N-labeled catecholamines over time reflects the synthesis rate.

    • Kinetic modeling can be applied to the data to calculate turnover rates and flux through the catecholamine synthesis pathway.

Visualizations

The following diagrams, generated using the DOT language, illustrate key workflows and pathways described in this application note.

experimental_workflow cluster_preparation Preparation cluster_experiment In Vivo Experiment cluster_analysis Analysis Tracer_Prep L-Tyrosine-15N Tracer Preparation Tracer_Admin Tracer Administration (e.g., Flooding Dose) Tracer_Prep->Tracer_Admin Animal_Prep Animal Acclimation & Fasting Animal_Prep->Tracer_Admin Sample_Collection Timed Tissue/Blood Collection Tracer_Admin->Sample_Collection Sample_Processing Sample Processing & Metabolite Extraction Sample_Collection->Sample_Processing LC_MS_Analysis LC-MS/MS Analysis Sample_Processing->LC_MS_Analysis Data_Analysis Data Analysis & Flux Calculation LC_MS_Analysis->Data_Analysis

Caption: Experimental workflow for in vivo metabolic flux analysis.

tyrosine_metabolism cluster_protein Protein Synthesis cluster_catecholamine Catecholamine Synthesis Tyrosine This compound Protein 15N-Labeled Proteins Tyrosine->Protein Incorporation L_DOPA L-DOPA-15N Tyrosine->L_DOPA Tyrosine Hydroxylase Dopamine Dopamine-15N L_DOPA->Dopamine DOPA Decarboxylase Norepinephrine Norepinephrine-15N Dopamine->Norepinephrine Dopamine β-hydroxylase Epinephrine Epinephrine-15N Norepinephrine->Epinephrine PNMT

Caption: Metabolic fate of this compound in vivo.

L-Tyrosine-¹⁵N is a versatile and powerful tool for the in vivo investigation of protein and catecholamine metabolism. The methodologies described in this application note provide a foundation for researchers to design and execute robust metabolic flux analysis studies. The ability to quantitatively measure these dynamic processes in a physiological context is essential for advancing our understanding of disease and for the development of novel therapeutic strategies.

Application Notes and Protocols for Quantitative Analysis using L-Tyrosine-15N as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of L-Tyrosine-15N as an internal standard for the precise quantification of L-Tyrosine in biological matrices by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Application Notes

Introduction to L-Tyrosine and the Principle of Stable Isotope Dilution

L-Tyrosine is a non-essential amino acid that serves as a fundamental building block for proteins. It is also a precursor for the synthesis of several critical biomolecules, including neurotransmitters like dopamine, norepinephrine, and epinephrine, as well as thyroid hormones and melanin. Accurate measurement of L-Tyrosine concentrations in biological fluids is crucial for diagnosing metabolic disorders and for research in neuroscience and endocrinology.

Stable Isotope Dilution (SID) coupled with mass spectrometry is the gold standard for quantitative bioanalysis.[1] This technique employs a stable isotope-labeled version of the analyte as an internal standard (IS). The IS is chemically identical to the analyte but has a different mass due to the incorporation of heavy isotopes (e.g., ¹⁵N, ¹³C, ²H).[1]

This compound as an Internal Standard

This compound is an ideal internal standard for the quantification of L-Tyrosine.[2] It co-elutes with the endogenous L-Tyrosine during chromatographic separation and exhibits identical ionization efficiency in the mass spectrometer's ion source. This ensures that any variations during sample preparation, injection, and ionization affect both the analyte and the internal standard equally, leading to highly accurate and precise quantification.[3]

Applications

The quantitative analysis of L-Tyrosine using this compound as an internal standard has numerous applications in:

  • Clinical Research: Diagnosis and monitoring of metabolic disorders such as Phenylketonuria (PKU) and Tyrosinemia.

  • Metabolomics: Studying metabolic pathways and identifying biomarkers for various diseases.[4]

  • Neuroscience: Investigating the role of tyrosine in neurotransmitter synthesis and neurological disorders.

  • Pharmaceutical Development: Assessing the impact of drugs on amino acid metabolism.

Signaling and Metabolic Pathways

The following diagram illustrates the central role of L-Tyrosine in key metabolic pathways.

L-Tyrosine Metabolic Pathways Phenylalanine L-Phenylalanine Tyrosine L-Tyrosine Phenylalanine->Tyrosine Phenylalanine hydroxylase LDOPA L-DOPA Tyrosine->LDOPA Tyrosine hydroxylase ThyroidHormones Thyroid Hormones Tyrosine->ThyroidHormones Melanin Melanin Tyrosine->Melanin Protein Protein Synthesis Tyrosine->Protein Dopamine Dopamine LDOPA->Dopamine Norepinephrine Norepinephrine Dopamine->Norepinephrine Epinephrine Epinephrine Norepinephrine->Epinephrine

Key metabolic pathways involving L-Tyrosine.

Experimental Protocols

This section provides a detailed protocol for the quantification of L-Tyrosine in human plasma using this compound as an internal standard.

Materials and Reagents
  • L-Tyrosine (≥98% purity)

  • This compound (≥98% purity, isotopic purity ≥98%)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Human plasma (drug-free)

  • Microcentrifuge tubes (1.5 mL)

  • Pipettes and tips

  • Vortex mixer

  • Centrifuge

Standard Solution Preparation
  • L-Tyrosine Stock Solution (1 mg/mL): Accurately weigh 10 mg of L-Tyrosine and dissolve it in 10 mL of 0.1 M HCl. This can be further diluted with water for working solutions.

  • This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of 0.1 M HCl.

  • L-Tyrosine Working Solutions: Prepare a series of working solutions by serially diluting the L-Tyrosine stock solution with a 50:50 mixture of methanol and water to obtain concentrations for the calibration curve.

  • Internal Standard Working Solution (10 µg/mL): Dilute the this compound stock solution with a 50:50 mixture of methanol and water.

Sample Preparation from Plasma

The following protocol is for the precipitation of proteins from plasma samples:

  • Pipette 100 µL of plasma sample, calibration standard, or quality control sample into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the 10 µg/mL this compound internal standard working solution to each tube (except for blank samples).

  • Add 200 µL of ice-cold acetone.

  • Vortex the mixture for 1 minute at room temperature.

  • Centrifuge at 12,500 RPM for 5 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 35°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 90% Mobile Phase A, 10% Mobile Phase B).

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

The following are suggested starting conditions and may require optimization for your specific instrumentation.

Liquid Chromatography Conditions:

ParameterValue
Column C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient 0-1 min: 10% B; 1-5 min: 10-90% B; 5-6 min: 90% B; 6-6.1 min: 90-10% B; 6.1-8 min: 10% B

Mass Spectrometry Conditions:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 800 L/hr

MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
L-Tyrosine182.1136.115
This compound183.1137.115

Note: The MRM transitions are predicted based on the molecular structure and common fragmentation patterns of amino acids. Optimal transitions and collision energies should be determined empirically on your specific mass spectrometer.

Calibration Curve Preparation

Prepare a calibration curve by spiking known concentrations of L-Tyrosine working solutions into a blank biological matrix (e.g., charcoal-stripped plasma). Process these standards alongside the unknown samples as described in the sample preparation section.

Data Analysis

The concentration of L-Tyrosine in the unknown samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing this ratio to the calibration curve. A linear regression model with a weighting factor of 1/x or 1/x² is typically used.

Experimental Workflow

The following diagram outlines the major steps in the quantitative analysis of L-Tyrosine.

Quantitative Analysis Workflow cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample Spike_IS Spike with This compound Plasma->Spike_IS Cal_Standards Calibration Standards Cal_Standards->Spike_IS QC_Samples QC Samples QC_Samples->Spike_IS Protein_Precipitation Protein Precipitation Spike_IS->Protein_Precipitation Evaporation Evaporation Protein_Precipitation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Ratio_Calculation Calculate Area Ratios (Analyte/IS) Peak_Integration->Ratio_Calculation Concentration_Determination Determine Concentration from Calibration Curve Ratio_Calculation->Concentration_Determination

Workflow for L-Tyrosine quantification.

Quantitative Data Presentation

The following tables present representative data for a validated LC-MS/MS method for the quantification of L-Tyrosine.

Table 1: Calibration Curve Parameters
ParameterValue
Linearity Range 0.1 - 100 µg/mL
Regression Equation y = 0.025x + 0.001
Correlation Coefficient (r²) > 0.995
Weighting Factor 1/x²
Table 2: Limit of Detection (LOD) and Limit of Quantification (LOQ)
ParameterConcentration (µg/mL)
LOD 0.03
LOQ 0.1
Table 3: Accuracy and Precision
Spiked Concentration (µg/mL)Measured Concentration (Mean ± SD, n=5)Accuracy (%)Precision (CV%)
Intra-day
0.30.29 ± 0.0296.76.9
5.05.1 ± 0.3102.05.9
50.048.9 ± 2.197.84.3
Inter-day (3 days)
0.30.31 ± 0.03103.39.7
5.04.9 ± 0.498.08.2
50.051.2 ± 3.5102.46.8
Table 4: Recovery
Spiked Concentration (µg/mL)Mean Recovery (%) (n=3)
0.392.5
5.095.1
50.098.3

References

Application Notes and Protocols for L-Tyrosine-¹⁵N Analysis by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the sample preparation and analysis of ¹⁵N-labeled L-Tyrosine (L-Tyrosine-¹⁵N) by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). These guidelines are designed to assist in the accurate quantification of L-Tyrosine-¹⁵N in various biological matrices, a critical aspect of metabolism studies, tracer experiments, and pharmacokinetic analysis in drug development.

Introduction

L-Tyrosine is a non-essential amino acid that serves as a fundamental building block for proteins and a precursor for the synthesis of critical neurotransmitters and hormones. The use of stable isotope-labeled L-Tyrosine, such as L-Tyrosine-¹⁵N, allows for the precise tracing and quantification of its metabolic fate in biological systems without the complications of radioactivity. LC-MS/MS offers high sensitivity and selectivity for the detection and quantification of L-Tyrosine-¹⁵N and its metabolites. Proper sample preparation is paramount to minimize matrix effects, ensure high recovery, and achieve accurate and reproducible results.

This application note details various sample preparation methodologies, including protein precipitation, solid-phase extraction (SPE), and derivatization, applicable to different biological samples.

Experimental Protocols

Reagents and Materials
  • L-Tyrosine-¹⁵N standard

  • L-Tyrosine-¹³C₉,¹⁵N (Internal Standard)

  • Trichloroacetic acid (TCA)

  • Perchloric acid (PCA)

  • Sulfosalicylic acid

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate

  • Water (LC-MS grade)

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18, mixed-mode)

  • Dansyl chloride (for derivatization)

  • Acetone

  • Borate buffer

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

Sample Preparation Protocols

The choice of sample preparation protocol depends on the biological matrix and the specific requirements of the analysis. Below are detailed protocols for common sample types.

Protein precipitation is a straightforward and widely used method for removing proteins from biological fluids.

Protocol:

  • Thaw plasma or serum samples on ice.

  • To 100 µL of sample in a microcentrifuge tube, add 10 µL of L-Tyrosine-¹³C₉,¹⁵N internal standard solution.

  • Add 200 µL of cold 10% (w/v) Trichloroacetic acid (TCA) or 6% perchloric acid (PCA).[1] An alternative is to use a 30% solution of sulfosalicylic acid, adding 10 µL to 100 µL of plasma.[2]

  • Vortex the mixture for 30 seconds to precipitate proteins.

  • Incubate the samples at 4°C for 30 minutes.[2]

  • Centrifuge at 12,000 x g for 15 minutes at 4°C.[1]

  • Carefully collect the supernatant and transfer it to a clean tube for LC-MS/MS analysis.

SPE is employed for cleaner sample extracts, especially for complex matrices like urine or tissue homogenates, to remove interfering substances.[1]

Protocol:

  • Pre-treat the sample as needed (e.g., centrifugation to remove particulates).

  • To 500 µL of urine, add the internal standard.

  • Acidify the sample with formic acid to a final concentration of 0.1%.

  • Condition the SPE cartridge (e.g., C18) by passing 1 mL of methanol followed by 1 mL of 0.1% formic acid in water.

  • Load the acidified sample onto the conditioned cartridge.

  • Wash the cartridge with 1 mL of 0.1% formic acid in water to remove salts and polar impurities.

  • Elute the L-Tyrosine-¹⁵N and internal standard with 1 mL of methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.

Derivatization can improve chromatographic retention and ionization efficiency. Dansyl chloride is a common derivatizing agent for amino acids.

Protocol:

  • Following protein precipitation or SPE and evaporation, reconstitute the sample extract in 50 µL of 100 mM sodium bicarbonate buffer (pH 9.0).

  • Add 50 µL of 10 mg/mL dansyl chloride in acetone.

  • Vortex and incubate at 60°C for 30 minutes in the dark.

  • Add 10 µL of 250 mM formic acid to quench the reaction.

  • Centrifuge to remove any precipitate.

  • Transfer the supernatant for LC-MS/MS analysis.

LC-MS/MS Analysis

The following are general starting conditions that should be optimized for your specific instrument and application.

  • LC Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: A suitable gradient from 5% to 95% B over several minutes.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5-10 µL

  • Mass Spectrometer: Triple quadrupole

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transitions: To be determined by infusing pure standards of L-Tyrosine-¹⁵N and L-Tyrosine-¹³C₉,¹⁵N.

Data Presentation

Quantitative data should be summarized in tables for clear comparison of results from different sample preparation methods or conditions.

Table 1: Recovery and Matrix Effect of Different Sample Preparation Methods

Preparation MethodAnalyteRecovery (%)Matrix Effect (%)
Protein Precipitation (TCA)L-Tyrosine-¹⁵N85 ± 515 ± 3
Solid-Phase Extraction (C18)L-Tyrosine-¹⁵N92 ± 48 ± 2
Derivatization (Dansyl)L-Tyrosine-¹⁵NN/AN/A

Note: Data presented are examples and will vary based on the specific matrix and experimental conditions.

Table 2: Linearity and Sensitivity of the LC-MS/MS Method

AnalyteLinear Range (ng/mL)LLOQ (ng/mL)
L-Tyrosine-¹⁵N1 - 10001>0.995

Visualizations

Experimental Workflow

G cluster_sample Sample Collection cluster_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample (Plasma, Urine, etc.) Add_IS Add Internal Standard (L-Tyrosine-¹³C₉,¹⁵N) Sample->Add_IS Protein_Precipitation Protein Precipitation (TCA/PCA/Sulfosalicylic Acid) Add_IS->Protein_Precipitation For Plasma/Serum SPE Solid-Phase Extraction (SPE) Add_IS->SPE For Urine/Complex Matrices Derivatization Derivatization (Optional) Protein_Precipitation->Derivatization LC_MSMS LC-MS/MS Analysis Protein_Precipitation->LC_MSMS SPE->Derivatization SPE->LC_MSMS Derivatization->LC_MSMS Data_Processing Data Processing & Quantification LC_MSMS->Data_Processing

Caption: General workflow for L-Tyrosine-¹⁵N sample preparation and analysis.

Logical Relationship of Sample Preparation Choices

G cluster_matrix Biological Matrix cluster_method Primary Preparation Method cluster_enhancement Optional Enhancement Plasma Plasma/Serum PP Protein Precipitation Plasma->PP Simple & Fast Urine Urine SPE Solid-Phase Extraction Urine->SPE Removes Salts Tissue Tissue Homogenate Tissue->SPE High Complexity Deriv Derivatization PP->Deriv Improves Sensitivity SPE->Deriv Improves Sensitivity

Caption: Decision tree for selecting a sample preparation method.

References

Application Note: Determination of ¹⁵N Incorporation Percentage in Labeled Proteins

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a comprehensive guide to the principles and methodologies for accurately determining the incorporation efficiency of nitrogen-15 (¹⁵N) into proteins. Accurate quantification of isotope incorporation is critical for a range of applications, including Nuclear Magnetic Resonance (NMR) spectroscopy for structural biology and quantitative proteomics, such as Stable Isotope Labeling by Amino acids in Cell culture (SILAC).

Introduction

The biosynthetic incorporation of stable isotopes, such as ¹⁵N, is a cornerstone technique in modern biological and pharmaceutical research. By growing organisms in media where the sole nitrogen source is ¹⁵NH₄Cl, researchers can produce proteins in which nearly all ¹⁴N atoms are replaced by the heavier ¹⁵N isotope. The efficiency of this incorporation is a critical parameter that influences the quality and interpretation of subsequent experiments. This note details the primary methods for quantifying ¹⁵N incorporation, focusing on mass spectrometry (MS) as the gold standard, with supplementary information on NMR-based assessment.

Principle of Mass Spectrometry-Based Determination

The most accurate method for determining ¹⁵N incorporation relies on high-resolution mass spectrometry. The underlying principle is the mass shift that occurs when ¹⁴N (monoisotopic mass ≈ 14.003 Da) is replaced by ¹⁵N (monoisotopic mass ≈ 15.000 Da).

  • Protein Digestion: The labeled protein is enzymatically digested (e.g., with trypsin) into smaller peptides.

  • Mass Analysis: These peptides are analyzed by LC-MS/MS or MALDI-TOF MS.

  • Isotopic Profile Analysis: For a given peptide, the mass spectrometer detects a distribution of isotopic peaks (an "isotopic envelope"). Incomplete ¹⁵N incorporation results in a complex pattern where the peptide contains a mix of ¹⁴N and ¹⁵N atoms.[1][2]

  • Comparison and Calculation: The experimentally observed isotopic distribution is compared against a series of theoretically generated profiles calculated for different incorporation percentages (e.g., 95%, 96%, 97%).[3][4][5] The incorporation percentage is assigned based on the theoretical profile that provides the best statistical match, often determined using a Pearson product-moment correlation coefficient.

Software tools like Protein Prospector or Census can automate the process of comparing experimental data to theoretical models and calculating incorporation efficiency.

Experimental Protocols

Protocol 1: ¹⁵N Protein Labeling in E. coli

This protocol describes the expression of a ¹⁵N-labeled protein in E. coli using a minimal medium.

Materials:

  • E. coli expression strain (e.g., BL21(DE3)) transformed with the expression vector.

  • M9 minimal medium components.

  • ¹⁵NH₄Cl (Cambridge Isotope Laboratories, Inc. or equivalent).

  • Glucose (or ¹³C-glucose for double labeling).

  • Trace elements solution.

  • 1 M MgSO₄, 1 M CaCl₂.

  • Appropriate antibiotics.

  • IPTG for induction.

Procedure:

  • Starter Culture: Inoculate a single colony into 5 mL of rich medium (e.g., LB) with the appropriate antibiotic. Grow overnight at 37°C. This step can be adapted to a minimal medium starter culture to better acclimate the cells.

  • Acclimatization (Optional but Recommended): Inoculate 50 mL of M9 minimal medium (containing standard ¹⁴NH₄Cl) with the overnight culture. Grow until the OD₆₀₀ reaches ~0.6-0.8. This helps the cells adapt to the minimal medium.

  • Main Culture: Pellet the cells from the acclimatization culture and resuspend them in 1 L of fresh M9 minimal medium prepared with 1 g/L of ¹⁵NH₄Cl as the sole nitrogen source. Ensure all other required supplements (glucose, MgSO₄, CaCl₂, trace elements, antibiotics) are added.

  • Growth: Grow the main culture at the optimal temperature (e.g., 37°C) with vigorous shaking until the OD₆₀₀ reaches 0.6–0.8.

  • Induction: Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM. For potentially toxic or difficult-to-express proteins, consider reducing the temperature to 18-25°C and inducing for a longer period (16-18 hours).

  • Harvest: Harvest the cells by centrifugation (e.g., 5,000 x g for 20 minutes at 4°C). The cell pellet can be stored at -80°C or used immediately for protein purification.

Protocol 2: Sample Preparation and MS Analysis for Incorporation Analysis

Materials:

  • Purified ¹⁵N-labeled protein.

  • Denaturation/Reduction Buffer (e.g., 8 M Urea, 50 mM Tris-HCl pH 8.0, 10 mM DTT).

  • Alkylation Reagent (e.g., 55 mM iodoacetamide).

  • Digestion Buffer (e.g., 50 mM Ammonium Bicarbonate, pH 8.0).

  • Trypsin (mass spectrometry grade).

  • LC-MS system (e.g., Q-Exactive HF).

Procedure:

  • Protein Solubilization and Reduction: Solubilize ~20-50 µg of the purified protein in the denaturation/reduction buffer. Incubate for 1 hour at 37°C.

  • Alkylation: Alkylate cysteine residues by adding iodoacetamide and incubating for 45 minutes in the dark at room temperature.

  • Buffer Exchange & Digestion: Dilute the sample 5-10 fold with digestion buffer to reduce the urea concentration to below 1 M. Add trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.

  • Desalting: Desalt the resulting peptide mixture using a C18 ZipTip or equivalent solid-phase extraction method. Elute and dry the peptides.

  • LC-MS/MS Analysis: Reconstitute the peptides in a suitable solvent (e.g., 0.1% formic acid). Analyze the sample using a high-resolution mass spectrometer. Acquire data in data-dependent acquisition (DDA) mode, capturing high-resolution MS1 scans.

  • Data Analysis: a. Identify peptides using a standard database search engine (e.g., Mascot, Sequest). b. Select several abundant, well-resolved peptides for analysis. Peptides with a mass under 1500 Da are often preferred as their monoisotopic peak is typically the most intense. c. Using specialized software (e.g., Protein Prospector's "MS-Isotope" module), compare the experimental isotopic distribution of the selected peptides to theoretical distributions generated at varying levels of ¹⁵N incorporation (e.g., 90% to 99.9%). d. The incorporation percentage is determined by the theoretical model that best fits the experimental data. Average the results from several high-quality peptides to obtain the final incorporation efficiency.

Data Presentation

The efficiency of ¹⁵N incorporation can vary based on the expression system and the specific labeling protocol used. High incorporation rates are routinely achievable in prokaryotic systems, while eukaryotic systems may present more challenges.

Expression SystemTypical MediumCommon Nitrogen SourceTypical Incorporation %Notes
Escherichia coli M9 Minimal Medium¹⁵NH₄Cl> 98%Most common and cost-effective system. High incorporation is readily achieved.
Yeast (Pichia pastoris) Minimal Methanol Medium¹⁵NH₄Cl> 95-99%Can be optimized to be highly cost-effective by adding the isotope source just before induction.
Insect Cells (Sf9, Hi5) Insect Cell Medium¹⁵N-labeled Yeastolate/Amino Acids90 - 98%More expensive due to the need for labeled complex media components.
Mammalian Cells (HEK293, CHO) SILAC-compatible DMEM¹⁵N-labeled Arginine & Lysine> 95% (for specific AAs)Labeling is typically restricted to specific amino acids (SILAC). Full proteome labeling is challenging and expensive.
Whole Organisms (Rat) ¹⁵N-labeled Diet¹⁵N-labeled Spirulina> 94%Requires multi-generational labeling to achieve high incorporation in tissues with slow protein turnover.

Visualizations

Experimental Workflow Diagram

G Workflow for Determining 15N Incorporation cluster_expression Protein Expression & Labeling cluster_ms Mass Spectrometry Analysis cluster_data Data Analysis expr1 Inoculate Starter Culture expr2 Grow Main Culture in 15N Minimal Medium expr1->expr2 expr3 Induce Protein Expression (e.g., IPTG) expr2->expr3 expr4 Harvest & Purify Labeled Protein expr3->expr4 ms1 Denature, Reduce, Alkylate Protein expr4->ms1 ms2 Digest with Trypsin ms1->ms2 ms3 Desalt Peptides (C18) ms2->ms3 ms4 Analyze via LC-MS/MS ms3->ms4 data1 Identify Peptides via Database Search ms4->data1 data2 Extract Experimental Isotopic Profile data1->data2 data4 Compare Profiles & Calculate Best Fit data2->data4 data3 Generate Theoretical Isotopic Profiles data3->data4 data5 Determine % Incorporation data4->data5

Caption: Workflow from protein expression to final ¹⁵N incorporation calculation.

Logical Diagram for Incorporation Calculation

G Principle of MS-Based Incorporation Calculation cluster_theory Theoretical Models exp_profile Experimental Isotopic Profile (from MS1 Scan) comparison Statistical Comparison (e.g., Pearson Correlation) exp_profile->comparison t95 95% Incorporation t95->comparison t96 96% Incorporation t96->comparison t97 97% Incorporation t97->comparison t98 98% Incorporation t98->comparison t99 99% Incorporation t99->comparison result Best Fit (Highest Correlation) comparison->result

Caption: Logic for comparing experimental data against theoretical models.

Alternative Method: NMR Spectroscopy

While less precise for quantification than MS, NMR can serve as an excellent qualitative check for ¹⁵N incorporation and overall protein quality.

  • Principle: The ¹⁵N isotope has a nuclear spin of 1/2, which is NMR-active and gives sharp signals, unlike the quadrupolar ¹⁴N nucleus. A 2D ¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence) spectrum correlates each backbone amide proton with its directly bonded nitrogen.

  • Application: A well-resolved ¹H-¹⁵N HSQC spectrum with the expected number of peaks is a strong indicator of successful ¹⁵N labeling and proper protein folding. The absence of signals would indicate a failure in expression or labeling, while poorly dispersed peaks might suggest the protein is unfolded. This method is primarily used as a quality control step before proceeding with more extensive (and expensive) NMR experiments.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low Protein Yield Toxicity of the expressed protein; inefficient promoter; suboptimal culture conditions.Lower the induction temperature (e.g., 18-25°C); use a tightly regulated promoter (e.g., T7); optimize media composition and induction time.
Incomplete ¹⁵N Incorporation (<95%) Contamination with ¹⁴N sources (e.g., from complex starter media); insufficient labeling time; depletion of ¹⁵N source.Use a minimal medium starter culture or wash cells before transferring to ¹⁵N medium; ensure sufficient ¹⁵NH₄Cl is present; optimize labeling duration.
Poor MS Signal / Peptide ID Low protein amount; inefficient digestion; sample loss during preparation; low ¹⁵N enrichment causing complex spectra.Start with a sufficient amount of purified protein; ensure trypsin activity and optimal digestion conditions; use careful desalting techniques; high enrichment is key for simple spectra.
No Peaks in ¹H-¹⁵N HSQC Failed protein expression or labeling; protein precipitation.Verify expression with SDS-PAGE and Western Blot; check NMR sample for precipitation; optimize buffer conditions (pH, ionic strength).

References

Application Notes and Protocols for L-Tyrosine-¹⁵N in Protein Nitration Studies

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Protein tyrosine nitration, the addition of a nitro group (-NO₂) to the aromatic ring of tyrosine residues, is a post-translational modification increasingly recognized as a critical marker of nitroxidative stress. This modification is implicated in the pathogenesis of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. The study of protein nitration provides valuable insights into disease mechanisms and offers potential targets for therapeutic intervention. L-Tyrosine-¹⁵N is a stable isotope-labeled variant of the amino acid L-tyrosine, where the nitrogen atom in the amino group is replaced with the heavy isotope ¹⁵N. This non-radioactive tracer serves as a powerful tool for the qualitative and quantitative analysis of protein nitration both in laboratory settings (in vitro) and in living organisms (in vivo).

The incorporation of L-Tyrosine-¹⁵N into proteins allows for their differentiation from their unlabeled counterparts by mass spectrometry. This distinction is the foundation for accurate quantification of protein nitration, enabling researchers to track the dynamics of this modification under various physiological and pathological conditions. These application notes provide detailed protocols for the use of L-Tyrosine-¹⁵N in studying protein nitration, along with data presentation guidelines and visualizations of relevant biological pathways and experimental workflows.

Signaling Pathways of Protein Nitration

Protein nitration is primarily mediated by reactive nitrogen species (RNS), with peroxynitrite (ONOO⁻) being a key player. Peroxynitrite is formed from the rapid reaction between nitric oxide (•NO) and superoxide radicals (O₂•⁻). The subsequent reactions leading to the nitration of tyrosine residues are complex and can occur through several mechanisms.

Protein Nitration Signaling Pathway cluster_0 Reactive Species Generation cluster_1 Peroxynitrite Formation and Reaction cluster_2 Protein Nitration NOS Nitric Oxide Synthase (NOS) NO •NO NOS->NO •NO NADPH_Ox NADPH Oxidase Superoxide O₂•⁻ NADPH_Ox->Superoxide O₂•⁻ Mitochondria Mitochondria Mitochondria->Superoxide O₂•⁻ Arginine L-Arginine Arginine->NOS Oxygen O₂ Oxygen->NADPH_Ox Oxygen->Mitochondria Peroxynitrite Peroxynitrite (ONOO⁻) NO->Peroxynitrite Superoxide->Peroxynitrite Peroxynitrous_Acid Peroxynitrous Acid (ONOOH) Peroxynitrite->Peroxynitrous_Acid H⁺ Radicals •NO₂, •OH, CO₃•⁻ Peroxynitrite->Radicals Reaction with CO₂ Peroxynitrous_Acid->Radicals Homolysis CO2 CO₂ Tyrosyl_Radical Tyrosyl Radical (Tyr•) Radicals->Tyrosyl_Radical One-electron oxidation Tyrosine Tyrosine Residue (in Protein) Tyrosine->Tyrosyl_Radical One-electron oxidation Nitrotyrosine 3-Nitrotyrosine Tyrosyl_Radical->Nitrotyrosine + •NO₂

Caption: Major pathways leading to protein tyrosine nitration.

Application 1: In Vitro Protein Nitration using L-Tyrosine-¹⁵N as a Standard

This application is designed for the relative and absolute quantification of protein nitration in a sample by using a ¹⁵N-labeled nitrated protein as an internal standard.

Experimental Workflow

In Vitro Nitration Workflow cluster_0 Standard Preparation cluster_1 Sample Preparation cluster_2 Analysis start Start: Purified Protein containing L-Tyrosine-¹⁵N nitration In vitro Nitration (e.g., with Peroxynitrite) start->nitration standard ¹⁵N-Nitrated Protein Standard nitration->standard mix Mix Sample Peptides and ¹⁵N-Nitrated Standard Peptides standard->mix sample Biological Sample (e.g., cell lysate, tissue homogenate) denature Denaturation and Reduction sample->denature alkylation Alkylation denature->alkylation digestion Proteolytic Digestion (e.g., Trypsin) alkylation->digestion digestion->mix lcms LC-MS/MS Analysis mix->lcms data Data Analysis and Quantification lcms->data

Caption: Workflow for in vitro protein nitration analysis.

Protocol: In Vitro Nitration of a ¹⁵N-labeled Protein Standard

Objective: To generate a ¹⁵N-labeled nitrated protein standard for use in mass spectrometry-based quantification.

Materials:

  • Purified protein containing incorporated L-Tyrosine-¹⁵N

  • Peroxynitrite (ONOO⁻) solution

  • Sodium hydroxide (NaOH), 1.25 M

  • Hydrochloric acid (HCl)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Size-exclusion chromatography column (e.g., PD-10)

Procedure:

  • Protein Preparation: Prepare a solution of the ¹⁵N-labeled protein in PBS at a concentration of 1-2 mg/mL.

  • Peroxynitrite Preparation: Thaw the peroxynitrite solution on ice. The concentration of peroxynitrite is determined spectrophotometrically by measuring its absorbance at 302 nm in 0.1 M NaOH (ε = 1670 M⁻¹cm⁻¹).

  • Nitration Reaction: a. Adjust the pH of the protein solution to 8.0-8.5 with NaOH. b. While vortexing the protein solution, add peroxynitrite in small aliquots to achieve the desired final molar excess (e.g., 10-fold molar excess of peroxynitrite to protein). c. Incubate the reaction mixture on ice for 30 minutes.

  • Reaction Quenching: Stop the reaction by removing excess peroxynitrite. This can be achieved by passing the reaction mixture through a size-exclusion chromatography column equilibrated with PBS.

  • Verification of Nitration: Confirm the nitration of the protein standard by Western blotting using an anti-nitrotyrosine antibody.

  • Quantification of Nitration: The degree of nitration can be estimated by amino acid analysis or by mass spectrometry.

Protocol: Sample Preparation and Mass Spectrometry Analysis

Objective: To prepare a biological sample for the quantification of protein nitration using the ¹⁵N-nitrated standard.

Materials:

  • Biological sample (e.g., cell pellet, tissue)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (mass spectrometry grade)

  • ¹⁵N-nitrated protein standard (from the previous protocol)

  • LC-MS/MS system

Procedure:

  • Cell/Tissue Lysis: Lyse the cells or homogenize the tissue in lysis buffer on ice.

  • Protein Quantification: Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).

  • Reduction and Alkylation: a. To a known amount of protein lysate, add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes. b. Cool the sample to room temperature and add IAA to a final concentration of 55 mM. Incubate in the dark at room temperature for 20 minutes.

  • Proteolytic Digestion: a. Dilute the sample with ammonium bicarbonate buffer (50 mM, pH 8.0) to reduce the concentration of denaturants. b. Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.

  • Spiking of Internal Standard: Add a known amount of the trypsin-digested ¹⁵N-nitrated protein standard to the digested sample.

  • LC-MS/MS Analysis: Analyze the peptide mixture by LC-MS/MS. The mass spectrometer should be operated in a data-dependent acquisition mode to acquire both MS and MS/MS spectra.

  • Data Analysis: a. Identify nitrated peptides by searching the MS/MS data against a protein database, specifying nitration of tyrosine as a variable modification. b. Quantify the relative abundance of the endogenous (¹⁴N) and standard (¹⁵N) nitrated peptides by comparing the peak areas of their respective extracted ion chromatograms.

Data Presentation

Quantitative data from these experiments should be summarized in a clear and structured table.

ProteinNitrated Peptide SequenceEndogenous (¹⁴N) Peak AreaStandard (¹⁵N) Peak AreaRatio (¹⁴N/¹⁵N)Fold Change (Treatment vs. Control)
Protein AYVGTGSNLR1.2 x 10⁶2.5 x 10⁶0.482.1
Protein BFDEYANK8.5 x 10⁵2.5 x 10⁶0.341.5
Protein CWGESYK5.2 x 10⁵2.5 x 10⁶0.210.9
..................
denotes the nitrated tyrosine residue.

Application 2: In Vivo Metabolic Labeling with L-Tyrosine-¹⁵N

This application utilizes Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) to study the dynamics of protein nitration in living cells.

Experimental Workflow

In Vivo SILAC Workflow cluster_0 Cell Culture and Labeling cluster_1 Sample Preparation cluster_2 Analysis start Start: Cell Culture labeling Culture in 'Heavy' medium (containing L-Tyrosine-¹⁵N) and 'Light' medium (containing normal L-Tyrosine) start->labeling treatment Apply Experimental Treatment (e.g., induce oxidative stress) labeling->treatment harvest Harvest 'Heavy' and 'Light' Cell Populations treatment->harvest mix Mix Equal Amounts of Protein from 'Heavy' and 'Light' Lysates harvest->mix prep Denaturation, Reduction, Alkylation, and Proteolytic Digestion mix->prep enrichment Optional: Enrichment of Nitrated Peptides prep->enrichment lcms LC-MS/MS Analysis prep->lcms enrichment->lcms data Data Analysis and Quantification lcms->data

Application Notes and Protocols for L-Tyrosine-15N in SILAC Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to SILAC and the Role of L-Tyrosine-15N

Stable Isotope Labeling by Amino acids in Cell culture (SILAC) is a powerful and widely used metabolic labeling strategy for quantitative proteomics.[1][2][3][4][5] The technique relies on the in vivo incorporation of "heavy" stable isotope-labeled amino acids into all newly synthesized proteins. By comparing the mass spectra of proteins from cells grown in "light" (natural isotope) and "heavy" media, one can accurately quantify differences in protein abundance between different experimental conditions.

While lysine and arginine are the most commonly used amino acids in SILAC experiments due to their prevalence in tryptic peptides, other amino acids like tyrosine can be employed for specific applications. This compound, a stable isotope-labeled version of tyrosine, is particularly valuable for studying tyrosine phosphorylation dynamics and the signaling pathways they regulate. Tyrosine phosphorylation is a critical post-translational modification involved in numerous cellular processes, including signal transduction, cell growth, and differentiation. Using this compound in SILAC enables the precise quantification of changes in phosphotyrosine levels on specific proteins, providing deep insights into cellular signaling events.

Key Applications of this compound SILAC

  • Quantitative Analysis of Tyrosine Phosphorylation: Directly measure changes in the phosphorylation status of tyrosine residues in response to stimuli, drug treatment, or disease states.

  • Signal Transduction Pathway Elucidation: Identify and quantify components of signaling pathways that are regulated by tyrosine kinases.

  • Drug Discovery and Development: Assess the on-target and off-target effects of kinase inhibitors by monitoring changes in the phosphotyrosine proteome.

  • Biomarker Discovery: Identify differentially phosphorylated proteins that can serve as potential biomarkers for disease diagnosis or prognosis.

Experimental Workflow for this compound SILAC

The SILAC experimental workflow consists of two main phases: an adaptation phase and an experimental phase.

SILAC_Workflow cluster_adaptation Adaptation Phase cluster_experimental Experimental Phase A1 Cell Culture in 'Light' Medium (Natural Tyrosine) A3 Complete Incorporation of Labeled Amino Acid (>95% after 5-6 cell divisions) A1->A3 A2 Cell Culture in 'Heavy' Medium (this compound) A2->A3 B1 Apply Experimental Conditions (e.g., Drug Treatment, Stimulation) A3->B1 Proceed to Experiment B2 Harvest and Lyse Cells B1->B2 B3 Combine 'Light' and 'Heavy' Lysates (1:1 ratio) B2->B3 B4 Protein Digestion (e.g., Trypsin) B3->B4 B5 (Optional) Phosphopeptide Enrichment B4->B5 B6 LC-MS/MS Analysis B5->B6 B7 Data Analysis and Quantification B6->B7

Caption: General workflow for a SILAC experiment, divided into adaptation and experimental phases.

Detailed Experimental Protocols

SILAC Media Preparation

The formulation of the SILAC media is a critical step to ensure complete incorporation of the labeled amino acid.

  • "Light" Medium:

    • Start with a commercially available DMEM or RPMI 1640 medium that is deficient in L-Tyrosine, L-Lysine, and L-Arginine.

    • Supplement the medium with the "light" (unlabeled) forms of L-Lysine and L-Arginine at their normal concentrations.

    • Add the "light" (unlabeled) L-Tyrosine to the desired final concentration.

    • Add 10% dialyzed fetal bovine serum (dFBS) to minimize the concentration of unlabeled amino acids from the serum.

    • Add other necessary supplements such as penicillin/streptomycin and L-glutamine.

    • Sterile-filter the complete medium using a 0.22 µm filter.

  • "Heavy" Medium:

    • Prepare the medium as described for the "light" medium, but substitute the unlabeled L-Tyrosine with This compound .

    • Ensure the final concentration of this compound is the same as the unlabeled L-Tyrosine in the "light" medium.

    • The "light" forms of L-Lysine and L-Arginine are still used in the "heavy" tyrosine medium unless a multi-amino acid labeling strategy is employed.

Cell Culture and Labeling (Adaptation Phase)
  • Split the cell line of interest into two populations.

  • Culture one population in the "light" SILAC medium and the other in the "heavy" SILAC medium.

  • Maintain the cells in their respective media for at least 5-6 cell divisions to ensure complete incorporation (>95%) of the labeled amino acid.

  • Verification of Labeling Efficiency: Before proceeding to the experimental phase, it is crucial to confirm the labeling efficiency. This can be done by harvesting a small aliquot of cells from the "heavy" culture, extracting proteins, digesting them with trypsin, and analyzing the peptides by mass spectrometry. The mass spectra should show a near-complete shift for tyrosine-containing peptides.

Experimental Treatment and Cell Harvesting (Experimental Phase)
  • Once complete labeling is confirmed, the two cell populations can be subjected to different experimental conditions. For example, the "heavy" labeled cells could be treated with a kinase inhibitor, while the "light" labeled cells serve as the untreated control.

  • After the treatment period, harvest both cell populations. It is common to wash the cells with ice-cold PBS to remove any residual media.

  • Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors to preserve the protein and phosphorylation states.

Protein Lysate Combination and Digestion
  • Quantify the protein concentration in both the "light" and "heavy" cell lysates.

  • Combine equal amounts of protein from the "light" and "heavy" lysates (typically a 1:1 ratio). This step is critical as it minimizes experimental variability from subsequent sample processing steps.

  • The combined protein mixture is then subjected to enzymatic digestion, most commonly with trypsin, which cleaves proteins C-terminal to lysine and arginine residues.

(Optional) Phosphotyrosine Peptide Enrichment

For studies focused on tyrosine phosphorylation, an enrichment step is highly recommended to increase the detection sensitivity of low-abundance phosphopeptides.

  • This is typically achieved through immunoprecipitation using anti-phosphotyrosine antibodies (pY-IP).

  • The combined peptide digest is incubated with the antibody, which specifically binds to tyrosine-phosphorylated peptides.

  • After washing to remove non-specifically bound peptides, the enriched phosphopeptides are eluted and prepared for mass spectrometry analysis.

Phospho_Enrichment cluster_enrichment Phosphotyrosine Peptide Enrichment Workflow P1 Combined Peptide Digest P2 Incubate with Anti-Phosphotyrosine Antibody P1->P2 P3 Wash to Remove Non-Specific Peptides P2->P3 P4 Elute Enriched Phosphopeptides P3->P4 P5 LC-MS/MS Analysis P4->P5

Caption: Workflow for the enrichment of phosphotyrosine-containing peptides.

LC-MS/MS Analysis and Data Quantification
  • The peptide mixture (either the total digest or the enriched phosphopeptides) is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • During MS analysis, the "light" and "heavy" peptides, which are chemically identical but differ in mass due to the 15N label, will co-elute from the liquid chromatography column.

  • The mass spectrometer detects them as a pair of peaks separated by a specific mass difference corresponding to the number of 15N atoms in the tyrosine residue(s).

  • The relative intensity of the "heavy" versus the "light" peptide peak is used to determine the relative abundance of that peptide, and by extension the parent protein, in the two experimental conditions.

  • Specialized software, such as MaxQuant, is then used to identify the peptides and quantify the SILAC ratios.

Data Presentation

Quantitative data from this compound SILAC experiments should be summarized in a clear and structured format to facilitate comparison and interpretation.

Table 1: Example of Quantified Phosphotyrosine Peptides

Protein IDGene NamePeptide SequenceModificationSILAC Ratio (Heavy/Light)p-valueRegulation
P00533EGFR...SH(pY)LR...Phospho (Y)2.580.001Upregulated
P06239LCK...AE(pY)LR...Phospho (Y)0.450.005Downregulated
Q13882SRCIN1...GV(pY)SS...Phospho (Y)1.050.89Unchanged

Table 2: Summary of Protein-Level Quantification

Protein IDGene NameNumber of Peptides QuantifiedAverage SILAC Ratio (Heavy/Light)Standard DeviationRegulation
P00533EGFR52.450.21Upregulated
P06239LCK30.510.08Downregulated
P27361GRB281.020.15Unchanged

Signaling Pathway Visualization

The quantitative data obtained from this compound SILAC experiments can be used to map changes onto known signaling pathways.

Signaling_Pathway cluster_pathway Example Receptor Tyrosine Kinase (RTK) Signaling Ligand Ligand RTK RTK (e.g., EGFR) Ratio: 2.45 Ligand->RTK Activation Adaptor Adaptor Protein (e.g., GRB2) Ratio: 1.02 RTK->Adaptor Recruitment & Phosphorylation Effector Downstream Effector (e.g., SOS1) Adaptor->Effector MAPK_Cascade MAPK Cascade Effector->MAPK_Cascade Downstream Cellular Response (Proliferation, Survival) MAPK_Cascade->Downstream

Caption: Simplified RTK signaling pathway with example SILAC ratios.

Conclusion

The use of this compound in SILAC experiments provides a robust and accurate method for the quantitative analysis of the phosphotyrosine proteome. This approach is invaluable for researchers in both basic science and drug development, enabling a deeper understanding of cellular signaling and the mechanisms of drug action. By following the detailed protocols and data presentation guidelines outlined in these application notes, researchers can effectively implement this powerful technique in their own studies.

References

Application Notes and Protocols for the Chiral Separation of L- and D-Tyrosine Isomers by Liquid Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The enantiomers of tyrosine, L-tyrosine and D-tyrosine, exhibit different biological activities, making their separation and quantification crucial in pharmaceutical research, clinical diagnostics, and neuroscience.[1] While L-amino acids are the primary building blocks of proteins in nature, D-amino acids have been identified in various organisms and are implicated in physiological and pathological processes.[1][2] High-performance liquid chromatography (HPLC) utilizing chiral stationary phases (CSPs) is a powerful and widely adopted technique for resolving enantiomers directly, without the need for derivatization.[2][3]

This document provides detailed application notes and protocols for the separation of L- and D-tyrosine using various types of chiral stationary phases.

Chiral Separation Using Macrocyclic Glycopeptide CSPs

Macrocyclic glycopeptide stationary phases, such as those based on teicoplanin or ristocetin A, are particularly effective for separating the enantiomers of underivatized amino acids. These CSPs possess a complex, basket-like structure with multiple chiral centers and functional groups, enabling various interactions like hydrogen bonding, ionic interactions, and steric repulsion for chiral recognition. The D-enantiomer of amino acids is often more strongly retained on these types of columns.

Experimental Protocol 1: Teicoplanin-Based CSP

Principle: The teicoplanin aglycone contains ionizable groups, making it suitable for separating polar and ionic compounds like amino acids in both aqueous and organic mobile phases. Chiral recognition is achieved through a combination of interactions between the analyte and the complex structure of the teicoplanin molecule.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • UV or Mass Spectrometry (MS) detector

  • Astec® CHIROBIOTIC® T column or equivalent teicoplanin-based CSP

Sample Preparation:

  • Prepare a stock solution of racemic DL-tyrosine (e.g., 1 mg/mL) in the initial mobile phase or HPLC-grade water.

  • Dilute the stock solution to a suitable working concentration (e.g., 50 µM).

  • Filter the sample through a 0.45 µm syringe filter before injection.

Chromatographic Conditions:

ParameterConditionReference
Column Astec® CHIROBIOTIC® T, 5 µm, 250 x 4.6 mm
Chiral Selector Teicoplanin
Mobile Phase Methanol/Water/Acetic Acid/Triethylamine (polar organic mode)
Flow Rate 1.0 mL/min-
Column Temperature 25 °C-
Detection UV at 275 nm-
Injection Volume 10 µL-
Expected Elution Order L-Tyrosine followed by D-Tyrosine

Protocol:

  • Prepare the mobile phase as specified in the table. Degas the mobile phase thoroughly before use.

  • Install the chiral column and equilibrate the system with the mobile phase at the specified flow rate until a stable baseline is achieved (approximately 30-60 minutes).

  • Set the column temperature and detector wavelength.

  • Inject the prepared tyrosine standard solution.

  • Acquire and process the chromatogram to determine retention times, resolution, and separation factor.

Chiral Separation Using Crown Ether CSPs

Crown ether-based CSPs are highly effective for the enantioseparation of compounds containing primary amino groups, such as amino acids. The chiral recognition mechanism involves the complexation of the protonated primary amine of the analyte within the chiral cavity of the crown ether.

Experimental Protocol 2: Crown Ether-Based CSP

Principle: Chiral recognition is based on the differential stability of the diastereomeric complexes formed between the L- and D-enantiomers and the chiral crown ether. The interaction typically involves hydrogen bonding between the protonated amine of the analyte and the ether oxygens of the stationary phase.

Instrumentation:

  • HPLC system

  • UV or MS detector

  • Crownpak® CR-I(+) or ChiroSil® SCA(-) column

Sample Preparation:

  • Prepare a stock solution of racemic DL-tyrosine (e.g., 50 µM) in HPLC-grade water or a weak acidic solution.

  • Filter the sample through a 0.45 µm syringe filter.

Chromatographic Conditions:

ParameterCondition 1 (Crownpak)Condition 2 (ChiroSil)Reference
Column Crownpak CR-I (+), 5 µm, 150 × 3 mmChiroSil® SCA(-), 5 µm, 15 cm x 4.6 mm
Chiral Selector (+)-(18-Crown-6)-tetracarboxylic acid(-)-(18-Crown-6)-tetracarboxylic acid
Mobile Phase A Water:TFA (99.5:0.5, % v/v)84% MeOH/16% H₂O, 5 mM HClO₄
Mobile Phase B Acetonitrile:Ethanol:TFA (85:15:0.5, % v/v/v)N/A
Elution Mode GradientIsocratic
Flow Rate 0.4 mL/min1.0 mL/min
Column Temperature 30 °CAmbient
Detection MS/MS or UV at 275 nmUV
Injection Volume 5 µL5 µL-
Retention Time (D-Tyr) 9.8 min-
Retention Time (L-Tyr) 13.4 min-

Note: Retention times for Condition 1 are from a similar Crownpak CR+ column under different isocratic conditions but illustrate typical separation.

Protocol:

  • Prepare the acidic mobile phase as specified. Degas thoroughly.

  • Equilibrate the Crownpak or ChiroSil column with the mobile phase until the baseline is stable.

  • Inject the prepared tyrosine standard.

  • Run the analysis under the specified isocratic or gradient conditions.

  • Analyze the resulting chromatogram. The elution order can be inverted by using the opposite conformation of the CSP (e.g., (+) vs (-)).

Visualizations

Experimental Workflow for Chiral HPLC

G cluster_prep 1. Preparation cluster_hplc 2. HPLC Analysis cluster_data 3. Data Processing p1 Prepare Mobile Phase p2 Prepare Racemic Tyrosine Standard h1 Install Chiral Column p2->h1 h2 Equilibrate System h1->h2 h3 Inject Sample h2->h3 h4 Run Isocratic/Gradient Method h3->h4 d1 Detect Signal (UV or MS) h4->d1 d2 Integrate Peaks d1->d2 d3 Calculate Resolution (Rs) & Separation Factor (α) d2->d3

Caption: General workflow for chiral separation of tyrosine isomers.

Conceptual Chiral Recognition on a Crown Ether CSP

G cluster_csp Chiral Stationary Phase csp Chiral Crown Ether Cavity L_Tyr L-Tyrosine L_Tyr->csp Weaker Interaction (Faster Elution) D_Tyr D-Tyrosine D_Tyr->csp Stronger Interaction (Slower Elution)

Caption: Simplified model of enantiomer interaction with a crown ether CSP.

Logical Flow for Chiral Method Development

G start Start: Separate L/D-Tyrosine select_csp Select CSP Type (e.g., Crown Ether, Macrocyclic Glycopeptide) start->select_csp screen_mp Screen Initial Mobile Phases (e.g., Acidic Aqueous) select_csp->screen_mp check_res Resolution (Rs) > 1.5? screen_mp->check_res optimize Optimize Mobile Phase (Organic Modifier %, pH, Additive Concentration) check_res->optimize No end Validated Method check_res->end  Yes optimize->screen_mp

Caption: Decision tree for developing a chiral separation method.

References

Troubleshooting & Optimization

troubleshooting low incorporation efficiency of labeled tyrosine

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding low incorporation efficiency of labeled tyrosine in metabolic labeling experiments.

Troubleshooting Guide

Q1: My incorporation efficiency of labeled tyrosine is very low. What are the most common causes?

Low incorporation efficiency can stem from several factors. The primary areas to investigate are the cell culture medium, the health of the cells, the labeled tyrosine itself, and the experimental parameters. A common issue is the presence of unlabeled tyrosine in the medium, which competes with the labeled version.[1] Cell health is also critical; cells that are not in the logarithmic growth phase will have lower protein synthesis rates.

Q2: How can I be sure my cell culture medium is optimized for labeling?

The composition of your culture medium is crucial. Here are key points to check:

  • Tyrosine-Free Medium: For the starvation/depletion step, you must use a medium completely devoid of the standard amino acid. For the labeling "pulse" step, use a medium where the only source of tyrosine is the labeled version you provide.

  • Dialyzed Serum: Standard fetal bovine serum (FBS) contains high concentrations of amino acids, including unlabeled tyrosine. It is essential to use dialyzed FBS, which has had small molecules like amino acids removed.[1]

  • Amino Acid Stability: Glutamine is an essential but unstable amino acid in liquid media.[2] Ensure your medium is fresh or that glutamine has been supplemented if necessary, as poor overall cell health due to the lack of other essential components will impact protein synthesis.

Q3: Could the labeled tyrosine reagent be the problem?

Yes, the reagent itself can be a source of issues.

  • Solubility: L-tyrosine has very low solubility in water at a neutral pH (around 0.45 mg/ml). To create a stock solution, it should be dissolved at a pH below 2 or above 9, or in an organic solvent like DMSO. When adding it to your medium, ensure it doesn't precipitate. Using a more soluble form, like L-tyrosine disodium salt dihydrate or a dipeptide containing tyrosine, can circumvent this issue.

  • Stability: Ensure the labeled tyrosine is stored correctly and is not expired. Tyrosine is relatively stable, but improper storage can lead to degradation.

Q4: What experimental parameters should I optimize?

Fine-tuning your protocol is key for efficient incorporation.

  • Incubation Time: For pulse-chase experiments, the "pulse" duration needs to be long enough for detectable incorporation but short enough to track dynamic processes. For complete labeling, such as in SILAC, cells should be cultured for at least five doublings in the label-containing medium to ensure incorporation is above 95%.

  • Cell Density: Cells should be in the logarithmic growth phase (ideally 80-90% confluent for adherent cells) for optimal protein synthesis. Overly confluent or sparse cultures will have suboptimal metabolic activity.

  • Starvation Step: Before adding the labeled amino acid, a "starvation" step where cells are incubated in an amino acid-free medium can help deplete the intracellular pool of unlabeled tyrosine and increase the subsequent uptake of the labeled version.

Q5: I see some incorporation, but the signal is weak after sample processing. What could be happening?

Signal loss can occur during downstream processing steps.

  • Lysis and Immunoprecipitation: Ensure your lysis buffer is effective and that you pellet nuclei and cellular debris completely before proceeding.

  • Protein Quantification: Accurately quantify your protein concentration before analysis (e.g., SDS-PAGE or mass spectrometry) to ensure you are loading a sufficient amount of labeled protein.

  • Detection Method: If using radiolabeled tyrosine, ensure your autoradiography exposure time is adequate. For mass spectrometry-based methods like SILAC, check instrument sensitivity and ensure that you are looking for the correct mass shifts in your peptides.

Frequently Asked Questions (FAQs)

Q: Why is tyrosine considered a non-essential amino acid, and how does this affect my labeling experiment? A: Tyrosine is considered non-essential because mammalian cells can synthesize it from the essential amino acid L-phenylalanine. This means that even in a tyrosine-free medium, cells might still produce some unlabeled tyrosine if phenylalanine is present. For experiments requiring very high incorporation efficiency, using a medium lacking both tyrosine and phenylalanine and supplementing only with the labeled tyrosine may be necessary.

Q: How long does it take to achieve full protein labeling in SILAC experiments? A: To ensure complete labeling (over 95%), cells should be cultured for a minimum of five cell doublings in the SILAC medium. This allows for the dilution of pre-existing, unlabeled proteins through cell division and natural protein turnover.

Q: Can a lack of tyrosine affect cell viability and protein production? A: Yes. A scarcity of tyrosine has been shown to reduce viable cell density and the specific production rate of proteins like monoclonal antibodies in CHO cell cultures. Tyrosine starvation can impair translation efficiency and even induce autophagy (a form of cell death).

Q: Are there alternatives to radioactive labeling with tyrosine? A: Yes. Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC) is a widely used non-radioactive method for quantitative proteomics. In SILAC, cells are grown in media containing "heavy" versions of amino acids (e.g., ¹³C- or ¹⁵N-labeled tyrosine), and the mass difference is detected by a mass spectrometer.

Data Tables

Table 1: Labeled Tyrosine Experimental Parameters
ParameterRecommendation for Pulse-ChaseRecommendation for SILAC (Full Labeling)Key Considerations
Cell Confluency 80-90% (Logarithmic Growth Phase)Start with a low confluency to allow for divisionSuboptimal confluency leads to poor metabolic activity.
Starvation/Depletion Time 15-30 minutesNot applicableDepletes intracellular pools of unlabeled tyrosine.
Labeling ("Pulse") Time 5-30 minutes (Varies by protein)At least 5 cell doublingsShorter times for fast turnover proteins; longer for complete labeling.
Labeled Tyr Concentration Varies (e.g., 20-50 µCi/mL for ³H-Tyr)Same as in standard medium (e.g., 0.1-0.2 mM)Insufficient supply reduces productivity.
Culture Medium Tyrosine-free mediumCustom SILAC mediumMust use dialyzed serum to avoid unlabeled amino acids.

Detailed Protocols

Protocol 1: Pulse-Chase Labeling with Radiolabeled Tyrosine

This protocol is adapted for adherent cells in a 60 mm dish and is a general guideline.

  • Cell Seeding: Seed adherent cells so they reach 80-90% confluency on the day of the experiment. Prepare one dish for each time point.

  • Starvation: Wash cells twice with pre-warmed, tyrosine-free medium. Add 2 mL of the same medium and incubate for 15-30 minutes at 37°C to deplete intracellular tyrosine pools.

  • Pulse: Aspirate the starvation medium. Add 1 mL of pulse medium (tyrosine-free medium supplemented with radiolabeled tyrosine, e.g., ³H- or ¹⁴C-tyrosine). Incubate for the desired pulse duration (e.g., 10 minutes) at 37°C.

  • Chase: To stop the labeling, aspirate the pulse medium and immediately add 4 mL of chase medium (standard culture medium containing an excess of unlabeled tyrosine). This is your "0 minute" time point.

  • Time Points: For subsequent time points (e.g., 15, 30, 60 minutes), continue incubating the dishes in the chase medium at 37°C.

  • Cell Lysis: At each time point, stop the chase by placing the dish on ice and washing with ice-cold PBS. Add an appropriate lysis buffer, scrape the cells, and transfer the lysate to a microcentrifuge tube.

  • Downstream Analysis: Pellet the nuclei by centrifugation. The supernatant containing the labeled proteins can now be used for immunoprecipitation followed by SDS-PAGE and autoradiography to visualize the protein of interest.

Protocol 2: SILAC Labeling with Heavy Tyrosine

This protocol is a general workflow for preparing SILAC-labeled cell lysates for mass spectrometry.

  • Media Preparation: Prepare SILAC DMEM or RPMI medium lacking standard ("light") lysine, arginine, and tyrosine. Supplement one batch with "light" amino acids (your control) and another with "heavy" stable-isotope-labeled tyrosine (e.g., ¹³C₉,¹⁵N₁-Tyrosine) plus the required lysine and arginine. Ensure both media are supplemented with 10% dialyzed FBS.

  • Cell Adaptation: Culture your cells in the "heavy" and "light" SILAC media. It is critical to passage the cells for at least five cell doublings to ensure near-complete incorporation of the labeled amino acids.

  • Experiment: Once cells are fully labeled, perform your experiment (e.g., drug treatment vs. control).

  • Harvesting and Lysis: Harvest both the "heavy" and "light" cell populations. Count the cells and combine them in a 1:1 ratio. Lyse the combined cell pellet in an appropriate lysis buffer.

  • Protein Digestion: Process the protein lysate by reducing, alkylating, and digesting the proteins into peptides using an enzyme like trypsin.

  • Mass Spectrometry: Analyze the resulting peptide mixture using LC-MS/MS. The mass difference between peptides containing "light" vs. "heavy" tyrosine will allow for the relative quantification of protein abundance between the two experimental conditions.

Visual Guides

Experimental and logical Workflows

cluster_prep Preparation cluster_label Labeling cluster_analysis Analysis Seed Seed Cells Grow Grow to Log Phase (80-90% Confluency) Seed->Grow Starve Starve in Tyr-Free Medium Grow->Starve Pulse Pulse with Labeled Tyrosine Starve->Pulse Chase Chase with Excess Unlabeled Tyrosine Pulse->Chase Harvest Harvest & Lyse Cells (at Time Points) Chase->Harvest IP Immunoprecipitation Harvest->IP Detect SDS-PAGE & Detection (e.g., Autoradiography) IP->Detect

Caption: General workflow for a pulse-chase experiment using labeled tyrosine.

Start Low/No Incorporation of Labeled Tyrosine Media Is Medium Correct? - Tyr-free base - Dialyzed Serum Start->Media Cells Are Cells Healthy? - Log phase growth - High viability Media->Cells Yes FixMedia Action: Remake medium. Use dialyzed FBS. Media->FixMedia No Reagent Is Labeled Tyr Soluble? - No precipitate - Correct pH for stock Cells->Reagent Yes FixCells Action: Use healthy, subconfluent cells. Check viability. Cells->FixCells No Protocol Is Protocol Optimized? - Sufficient pulse time - Starvation step included Reagent->Protocol Yes FixReagent Action: Prepare fresh stock. Adjust pH or use salt form. Reagent->FixReagent No FixProtocol Action: Optimize incubation times. Include starvation. Protocol->FixProtocol No Success Incorporation Successful Protocol->Success Yes FixMedia->Success FixCells->Success FixReagent->Success FixProtocol->Success

Caption: Troubleshooting decision tree for low tyrosine incorporation.

cluster_cytoplasm Cytoplasm Tyr_in Labeled Tyrosine (Extracellular) Tyr_pool Intracellular Pool of Labeled Tyrosine Tyr_in->Tyr_pool Transport tRNA_tyr Tyrosyl-tRNA Tyr_pool->tRNA_tyr tRNA_synth Aminoacyl-tRNA Synthetase tRNA_synth->tRNA_tyr Ribosome Ribosome tRNA_tyr->Ribosome Protein Newly Synthesized Labeled Protein Ribosome->Protein Translation mRNA mRNA mRNA->Ribosome

Caption: Simplified pathway of labeled tyrosine incorporation into protein.

References

Technical Support Center: Optimizing L-Tyrosine-15N for Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing L-Tyrosine-15N in cell culture experiments. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to support your research and development activities.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is L-Tyrosine solubility a challenge in cell culture media?

A1: L-Tyrosine has a very low solubility of less than 0.5 g/L in aqueous solutions at a neutral pH.[1][2] This limitation can complicate the preparation of concentrated feed media essential for high-density cell cultures, such as those used in fed-batch and perfusion processes for producing biopharmaceuticals.[1][2][3]

Q2: My this compound stock solution is cloudy or has precipitates. What should I do?

A2: Cloudiness or precipitation is a common issue due to L-Tyrosine's low solubility at neutral pH. Here are some troubleshooting steps:

  • pH Adjustment: L-Tyrosine solubility increases at extreme pH values. To prepare a stock solution, dissolve the powder in a solution with a pH below 2 (e.g., 1 M HCl) or above pH 9. Be mindful that this will require pH neutralization when adding to your media to avoid pH shock to your cells.

  • Use of Alternatives: Consider using more soluble forms of L-Tyrosine. Dipeptides like Glycyl-L-tyrosine or L-Alanyl-L-tyrosine can be up to 50 times more soluble at neutral pH. Phospho-L-tyrosine disodium salt is another highly soluble alternative, with a solubility of 53 g/L in water compared to 0.38 g/L for L-Tyrosine.

  • Gentle Warming: Gently warming the solution to 37°C while mixing may help dissolve the compound, but avoid excessive heat which could degrade it.

Q3: I'm observing reduced cell growth or viability after introducing this compound. What could be the cause?

A3: While L-Tyrosine is a necessary amino acid, high concentrations can lead to issues:

  • Oxidative Stress: L-Tyrosine can amplify the production of Reactive Oxygen Species (ROS), especially in the presence of riboflavin. Cells that are sensitive to oxidative stress, such as stem cells or some cancer cell lines, may be particularly affected. It is crucial to optimize the L-Tyrosine concentration for these cell types.

  • Toxicity at High Concentrations: Extremely high, non-physiological concentrations of L-Tyrosine have been shown to cause DNA damage in animal models, reinforcing the idea that excessive levels can be toxic. Low L-Tyrosine concentrations can also negatively impact cell density and induce cell death.

Q4: How can I ensure efficient incorporation of this compound into my proteins?

A4: Achieving high incorporation of the 15N label is critical for the success of metabolic labeling experiments like SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture).

  • Complete Depletion of Unlabeled Tyrosine: Ensure the cell culture medium is completely devoid of unlabeled L-Tyrosine before adding the 15N-labeled version. This may involve using specially formulated amino acid-deficient media.

  • Sufficient Incubation Time: Allow enough time for multiple cell doublings in the presence of this compound to ensure that the cellular pool of unlabeled tyrosine is replaced and newly synthesized proteins incorporate the heavy isotope.

  • Verification by Mass Spectrometry: The most reliable way to confirm incorporation efficiency is through mass spectrometry analysis of peptides from your protein of interest or total cell lysate.

Q5: I've noticed unexpected mass shifts in my mass spectrometry data. What could be the issue?

A5: This may be due to metabolic scrambling, where the 15N isotope is transferred from tyrosine to other amino acids.

  • Amino Acid Interconversion: Some amino acids are known to interconvert. For example, serine and glycine can be metabolically transformed into one another. While less common for tyrosine, some level of scrambling can occur in certain cell lines.

  • Minimizing Scrambling: One strategy to reduce scrambling is to lower the concentration of the labeled amino acid in the medium. However, this must be balanced with the cells' nutritional requirements.

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting common issues encountered when using this compound.

G start Start: Issue with this compound Experiment issue_solubility Problem: Precipitation or Cloudiness in Stock/Media start->issue_solubility issue_growth Problem: Reduced Cell Growth, Viability, or Productivity start->issue_growth issue_incorporation Problem: Low or Inconsistent 15N Incorporation start->issue_incorporation check_prep Verify Stock Preparation: pH < 2 or > 9? issue_solubility->check_prep check_conc Is Tyrosine Concentration Optimized for Cell Line? issue_growth->check_conc check_media Verify Media: Is it free of unlabeled Tyr? issue_incorporation->check_media sol_alt Solution: Use Soluble Alternative (Dipeptide, Phospho-Tyr) check_prep->sol_alt No end End: Problem Resolved check_prep->end Yes, issue resolved sol_titrate Solution: Perform Titration Experiment to Find Optimal [Tyr] check_conc->sol_titrate No sol_ros Consider ROS Assay if cells are sensitive check_conc->sol_ros Yes sol_time Solution: Increase Labeling Time (multiple cell doublings) check_media->sol_time Yes check_media->end No, fix media sol_alt->end sol_titrate->end sol_ros->end sol_ms Solution: Confirm Incorporation with Mass Spectrometry sol_time->sol_ms sol_ms->end

Caption: Troubleshooting workflow for this compound experiments.

Quantitative Data Summary

The following table summarizes the solubility of L-Tyrosine and its more soluble alternatives. Using these derivatives can simplify media preparation by allowing for concentrated, pH-neutral stock solutions.

CompoundSolventSolubilityReference(s)
L-TyrosineWater (pH 7)< 0.5 g/L (0.38 - 0.45 mg/mL)
L-Tyrosine1 M HCl25 mg/mL
L-Tyrosine Disodium SaltWater100 mg/mL (but can cause precipitation > 1g/L in feeds)
Glycyl-L-tyrosine (cQrex® GY)Water (pH 7)Up to 50x higher than L-Tyrosine
Phospho-L-tyrosine disodium saltWater53 g/L
Phospho-L-tyrosine disodium saltConc. Feeds70 g/L

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution (Acidic Method)

This protocol describes how to prepare a concentrated stock solution of this compound, which is poorly soluble at neutral pH.

Materials:

  • This compound powder

  • 1 M Hydrochloric Acid (HCl), sterile

  • 5 M Sodium Hydroxide (NaOH), sterile

  • Sterile, purified water (e.g., cell culture grade)

  • Sterile conical tubes (15 mL or 50 mL)

  • Sterile 0.22 µm syringe filter

Procedure:

  • Weigh the desired amount of this compound powder and place it in a sterile conical tube.

  • Slowly add a small volume of 1 M HCl to the powder. A common starting point is a concentration of 25 mg/mL.

  • Vortex or mix the solution until the this compound is completely dissolved. The solution should be clear and colorless.

  • Once dissolved, you can slowly add sterile, purified water to reach your desired stock concentration, mixing continuously.

  • Crucially , before adding this stock to your cell culture medium, you must neutralize the pH. Slowly add 5 M NaOH dropwise while monitoring the pH until it reaches the desired level (typically pH 7.2-7.4). Be aware that the L-Tyrosine may precipitate out if the concentration is too high as the pH approaches neutral.

  • Filter-sterilize the final stock solution using a 0.22 µm syringe filter into a new sterile tube.

  • Store the stock solution at the recommended temperature (typically at room temperature, protected from light and moisture, but always check the manufacturer's instructions).

Protocol 2: Determining Optimal this compound Concentration

Insufficient L-Tyrosine can reduce productivity, while excess can cause oxidative stress. This protocol outlines a titration experiment to find the optimal concentration for your specific cell line and process.

Materials:

  • Your cell line of interest

  • Basal cell culture medium deficient in L-Tyrosine

  • Sterile, concentrated stock solution of this compound

  • Multi-well cell culture plates (e.g., 6-well or 24-well)

  • Standard cell counting equipment (e.g., hemocytometer or automated cell counter)

  • Assay reagents for viability (e.g., Trypan Blue) and product titer (if applicable)

  • Mass spectrometer for analyzing 15N incorporation

Procedure:

  • Preparation: Prepare a series of media by supplementing the tyrosine-deficient basal medium with different final concentrations of this compound. A good starting range based on standard media formulations (like DMEM or RPMI-1640) is typically between 0.1 mM and 1.0 mM. It is recommended to test at least 5-7 different concentrations.

  • Cell Seeding: Seed your cells in the multi-well plates at a consistent density across all conditions. Include a positive control with the standard, unlabeled L-Tyrosine concentration and a negative control with no L-Tyrosine.

  • Incubation: Culture the cells under your standard conditions (e.g., 37°C, 5% CO2) for the typical duration of your experiment or until a key endpoint is reached (e.g., peak cell density).

  • Monitoring: At regular intervals (e.g., every 24 hours), measure the Viable Cell Density (VCD) and viability for each concentration.

  • Endpoint Analysis:

    • At the end of the culture period, harvest the cells and supernatant.

    • Measure the final VCD and viability.

    • If applicable, measure the concentration of your product of interest (e.g., monoclonal antibody titer).

    • Harvest a cell pellet from each condition for mass spectrometry analysis to determine the percentage of 15N incorporation.

  • Data Analysis: Plot the VCD, viability, and product titer as a function of this compound concentration. The optimal concentration is the lowest one that provides the maximum VCD, viability, and productivity without showing signs of toxicity.

Visualization of Key Concepts

Experimental Workflow: Optimizing this compound

The following diagram illustrates the workflow for the titration experiment described in Protocol 2.

G prep_media 1. Prepare Media: Tyrosine-deficient basal medium + various [L-Tyr-15N] concentrations seed_cells 2. Seed Cells: Plate cells at equal density in all conditions prep_media->seed_cells incubate 3. Incubate & Monitor: Culture under standard conditions. Measure VCD/Viability daily. seed_cells->incubate harvest 4. Harvest at Endpoint: Collect supernatant and cell pellets incubate->harvest analysis_group 5. Endpoint Analysis harvest->analysis_group determine_opt 6. Determine Optimal [L-Tyr-15N]: Balance growth, productivity, and incorporation analysis_group->determine_opt sub_vcd Measure Final VCD & Viability sub_titer Measure Product Titer (e.g., mAb) sub_ms Analyze 15N Incorporation via Mass Spectrometry

Caption: Workflow for determining optimal this compound concentration.

Signaling Pathway: Role of Tyrosine Phosphorylation

L-Tyrosine is a critical component of proteins involved in cell signaling. Its phosphorylation is a key step in many pathways that regulate cell growth, differentiation, and migration.

G ligand Ligand (e.g., Growth Factor) rtk Receptor Tyrosine Kinase (RTK) ligand->rtk p_rtk Activated RTK (Phosphorylated) rtk->p_rtk adaptor Adaptor Proteins (e.g., SHC, GRB2) p_rtk->adaptor effector Effector Proteins (e.g., PLC-γ, PI3K) p_rtk->effector downstream Downstream Signaling Cascade (e.g., MAPK Pathway) adaptor->downstream effector->downstream response Cellular Response: Growth, Proliferation, Differentiation downstream->response label_p->p_rtk label_recruit->downstream

Caption: Simplified Receptor Tyrosine Kinase (RTK) signaling pathway.

References

Technical Support Center: Stable Isotope Labeling Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for stable isotope labeling experiments. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to navigate the common challenges encountered in stable isotope labeling workflows.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is organized in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Experimental Design & Setup

Q1: How do I choose the most appropriate stable isotope labeling strategy for my experiment?

A1: The selection of a suitable labeling strategy is a critical first step and depends on your specific research question, sample type, and available instrumentation. The three main types of labeling methods are metabolic labeling (e.g., SILAC), chemical labeling (e.g., iTRAQ, TMT), and enzymatic labeling.

  • Metabolic Labeling (e.g., SILAC): This in vivo labeling method is highly accurate as it incorporates labeled amino acids directly into proteins during cell growth, minimizing downstream quantitative errors.[1][2][3] It is best suited for cultured cells that can efficiently incorporate the labeled amino acids.[1][3]

  • Chemical Labeling (e.g., iTRAQ, TMT): These in vitro methods use chemical tags to label peptides at the N-terminus and lysine residues. Their primary advantage is the ability to multiplex several samples in a single mass spectrometry run, which increases throughput and reduces variability between runs. This makes them suitable for a wide range of sample types, including tissues and clinical samples.

  • Enzymatic Labeling: This method utilizes enzymes to incorporate stable isotopes, often used for specific applications like labeling the C-terminus of peptides.

Q2: What are some common pitfalls to avoid during the experimental design phase?

A2: Careful experimental design is crucial to prevent complications later in your workflow. Key considerations include:

  • Choice of Isotope: While less expensive, deuterium (²H) labels can sometimes cause shifts in liquid chromatography retention times. In contrast, ¹³C and ¹⁵N labels typically do not have this issue.

  • Label Stability: Ensure that the stable isotope labels are positioned on non-exchangeable sites of the molecule. For instance, deuterium labels should not be placed on heteroatoms like oxygen or nitrogen, as they can exchange with protons from the solvent.

  • Replication and Controls: Incorporating both biological and technical replicates is essential for statistical confidence. A "label-swapping" replication strategy, where the "heavy" and "light" labels are reversed between two biological replicates, can effectively correct for experimental errors and improve the accuracy of quantification.

Sample Preparation & Labeling

Q3: My labeling efficiency is low. What are the possible causes and how can I improve it?

A3: Incomplete labeling is a significant source of quantitative error, particularly in metabolic labeling techniques like SILAC. The goal is to have the vast majority of the proteome incorporate the "heavy" amino acids.

  • Cause: Insufficient Cell Divisions: Cells need to undergo a sufficient number of doublings to dilute out the naturally occurring "light" amino acids.

    • Solution: Ensure cells undergo at least five passages in the SILAC medium to achieve near-complete incorporation. You can verify labeling efficiency (>95%) by analyzing a small aliquot of the "heavy" cell lysate on a mass spectrometer and checking for any residual "light" peptides.

  • Cause: Contamination with "Light" Amino Acids: Standard fetal bovine serum (FBS) is a major source of unlabeled amino acids, which can compete with the labeled ones.

    • Solution: Use dialyzed FBS, which has had small molecules like amino acids removed, in your SILAC media.

Q4: I'm observing unexpected satellite peaks in my SILAC data. What is the cause?

A4: A common issue in SILAC experiments is the metabolic conversion of heavy arginine to heavy proline. This creates an additional isotopic peak for proline-containing peptides, which can complicate data analysis and lead to an underestimation of the "heavy" peptide signal. This conversion can affect a significant portion of proline-containing peptides.

  • Solution 1 (Experimental): Supplement the SILAC medium with unlabeled proline. The presence of excess proline can help to suppress the enzymatic pathway responsible for the conversion of arginine to proline. Adding as little as 200 mg/liter of L-proline to the SILAC media has been shown to make this conversion undetectable.

  • Solution 2 (Data Analysis): Utilize software that can account for this conversion during data analysis. Some analysis platforms have features to correct for the isotopic shifts caused by this conversion.

Data Analysis

Q5: What are the primary challenges in analyzing stable isotope labeling data?

A5: The large and complex datasets generated in these experiments present several analytical hurdles.

  • Missing Values: It is common for a peptide to be identified in one sample but not in another, leading to missing quantitative values that can complicate statistical analysis.

  • Statistical Validation: Robust statistical methods are necessary to differentiate true biological changes from experimental noise and to assign a level of confidence to protein identifications and quantifications.

  • Data Complexity: The sheer volume of data requires specialized software and bioinformatics pipelines for processing, analysis, and visualization.

Quantitative Data Summary

The following tables provide a summary of quantitative data related to common challenges in stable isotope labeling experiments.

Table 1: SILAC Labeling Efficiency and Arginine-to-Proline Conversion

Cell LineLabeling Efficiency (after 5 passages)Arginine-to-Proline Conversion (Standard SILAC Media)Arginine-to-Proline Conversion (with 200 mg/L Proline)
HeLa~90%Average of 28% of monoisotopic signal~2% of monoisotopic signal
Jurkat>95%~20% of protein-incorporated prolineSignificantly suppressed
Mouse Embryonic Stem Cells>95%ProblematicUndetectable

Table 2: Estimated Sample Loss During Proteomic Sample Preparation

Sample Preparation StepEstimated Sample LossNotes
In-solution DigestionLower loss compared to in-gel-
In-gel Digestion & Extraction20-30%Extraction of peptides from the gel is a primary source of loss.
Solid-Phase Extraction (SPE) Cleanup1.2% to 33.8% (peptide-dependent)Peptide loss can be sequence-dependent.
Overall Workflow (low input)Can be significant (e.g., ~80% for 10,000 cells)Every manipulation step contributes to sample loss, which is more pronounced with low starting material.

Experimental Protocols & Workflows

This section provides detailed methodologies for key stable isotope labeling experiments.

SILAC Experimental Workflow

The SILAC workflow consists of two main phases: an adaptation phase and an experimental phase.

SILAC_Workflow cluster_adaptation Adaptation Phase cluster_experimental Experimental Phase Adapt_Light Culture cells in 'Light' medium Check_Labeling Verify >95% labeling efficiency via MS Adapt_Heavy Culture cells in 'Heavy' medium Adapt_Heavy->Check_Labeling Treat_Light Apply Control Treatment Check_Labeling->Treat_Light Treat_Heavy Apply Experimental Treatment Check_Labeling->Treat_Heavy Mix_Samples Mix 'Light' and 'Heavy' cell populations (1:1) Treat_Light->Mix_Samples Treat_Heavy->Mix_Samples Process_Sample Lyse, extract proteins, and digest with trypsin Mix_Samples->Process_Sample Analyze_MS LC-MS/MS Analysis Process_Sample->Analyze_MS Data_Analysis Quantify Heavy/Light peptide ratios Analyze_MS->Data_Analysis

Caption: A typical experimental workflow for a SILAC experiment.

TMT/iTRAQ Experimental Workflow

Chemical labeling with isobaric tags like TMT and iTRAQ follows a structured in vitro process.

TMT_iTRAQ_Workflow cluster_prep Sample Preparation cluster_labeling Labeling & Mixing cluster_analysis Analysis Extract_Protein Protein Extraction from Samples 1-n Digest_Protein Protein Digestion (e.g., with Trypsin) Extract_Protein->Digest_Protein Label_Peptides Label Peptides with distinct TMT/iTRAQ tags Digest_Protein->Label_Peptides Mix_Samples Combine all labeled peptide samples Label_Peptides->Mix_Samples Fractionate Peptide Fractionation (Optional) Mix_Samples->Fractionate Analyze_MS LC-MS/MS Analysis Fractionate->Analyze_MS Data_Analysis Identify peptides and quantify reporter ion intensities Analyze_MS->Data_Analysis

Caption: A generalized workflow for TMT/iTRAQ labeling experiments.

13C Metabolic Labeling Workflow

This workflow is commonly used for metabolic flux analysis.

C13_Metabolic_Workflow cluster_culture Cell Culture & Labeling cluster_extraction Sample Processing cluster_analysis Analysis Seed_Cells Seed cells in standard medium Switch_Medium Switch to medium with 13C-labeled substrate Seed_Cells->Switch_Medium Time_Course Incubate for desired time course Switch_Medium->Time_Course Quench Rapidly quench metabolism Time_Course->Quench Extract Extract intracellular metabolites Quench->Extract Analyze_MS Analyze extracts by LC-MS or GC-MS Extract->Analyze_MS Data_Analysis Determine isotopic enrichment and calculate metabolic fluxes Analyze_MS->Data_Analysis

Caption: A typical workflow for a 13C metabolic labeling experiment.

Signaling Pathway Diagram

Stable isotope labeling is frequently used to study dynamic changes in signaling pathways. The following is a simplified diagram of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, a common target of such studies.

EGFR_Signaling EGF EGF EGFR EGFR EGF->EGFR Binds Grb2 Grb2 EGFR->Grb2 Recruits PLCg PLCγ EGFR->PLCg Activates Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Promotes PIP2 PIP2 PLCg->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC PKC DAG->PKC PKC->Proliferation Promotes

Caption: A simplified diagram of the EGFR signaling pathway.

References

Technical Support Center: Minimizing L-Tyrosine-15N Toxicity in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to utilizing L-Tyrosine-15N in cell culture, focusing on minimizing potential toxicity and addressing common experimental challenges. The following information is designed to offer direct answers to specific issues encountered during cell culture experiments involving this isotopically labeled amino acid.

Frequently Asked Questions (FAQs)

Q1: Is this compound expected to be toxic to my cells?

A1: L-Tyrosine itself is an essential amino acid for cell growth and is not considered highly toxic to most cell lines under standard culture conditions. The isotopic labeling with 15N does not typically alter the biochemical properties of the molecule in a way that would induce toxicity. However, issues can arise from factors such as high concentrations, low solubility, and the generation of oxidative byproducts.

Q2: What is the primary challenge when working with this compound in cell culture?

A2: The most significant challenge is the low aqueous solubility of L-Tyrosine at physiological pH (around 0.45 mg/mL), which can lead to its precipitation in culture media.[1] This can result in inconsistent availability of the amino acid to the cells and potentially be misinterpreted as toxicity.

Q3: How can I improve the solubility of this compound in my culture medium?

A3: To overcome solubility issues, you can prepare a concentrated stock solution by dissolving this compound in an acidic (e.g., 1M HCl) or basic (pH >9) solution and then neutralizing it to the working concentration in your medium.[2] Alternatively, using more soluble derivatives like L-Tyrosine disodium salt or dipeptides such as Glycyl-L-Tyrosine can significantly increase its solubility at neutral pH.[1][3]

Q4: Can high concentrations of this compound cause oxidative stress?

A4: Yes, high concentrations of L-Tyrosine have been shown to amplify the production of reactive oxygen species (ROS), which can lead to oxidative stress, particularly in cell lines sensitive to such conditions.[4] It is crucial to optimize the concentration of this compound to meet the metabolic demands of your cells without inducing oxidative damage.

Q5: Are there any toxic byproducts associated with L-Tyrosine metabolism?

A5: Under conditions of oxidative stress, L-Phenylalanine can be oxidized to form isomers of tyrosine, such as m-Tyrosine. These non-canonical amino acids can be mistakenly incorporated into proteins, leading to protein misfolding and cellular toxicity.

Troubleshooting Guide

This guide addresses specific problems that may be encountered when using this compound in cell culture.

Problem Possible Cause Recommended Solution
Precipitate forms in the cell culture medium after adding this compound. Low solubility of L-Tyrosine at neutral pH.Prepare a high-concentration stock solution of this compound in 1M HCl, then dilute to the final working concentration in the medium. Ensure the final pH of the medium is readjusted if necessary.Alternatively, consider using a more soluble form, such as this compound disodium salt or a dipeptide like Glycyl-L-Tyrosine-15N.
Reduced cell viability or growth after supplementing with this compound. 1. High Concentration: The concentration of this compound may be too high, leading to oxidative stress.2. Isomer Toxicity: Formation of toxic isomers like m-Tyrosine due to oxidative conditions.3. pH Shock: Addition of a highly acidic or basic stock solution without proper buffering.1. Optimize Concentration: Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line.2. Control Oxidative Stress: Consider co-supplementation with antioxidants like N-acetylcysteine (NAC).3. Neutralize Stock Solution: Ensure the pH of the stock solution is neutralized before adding it to the culture medium.
Inconsistent results in labeling experiments. Inconsistent availability of this compound due to precipitation.Use a solubility-enhancing strategy as mentioned above to ensure consistent delivery of the labeled amino acid to the cells. Monitor the concentration of this compound in the spent medium over time.

Data Summary

While specific IC50 values for L-Tyrosine in common cell lines are not widely reported, suggesting low direct toxicity, the following table summarizes key quantitative parameters related to its use in cell culture.

Parameter Value Reference
Solubility of L-Tyrosine in water at neutral pH < 0.5 g/L
Solubility of L-Tyrosine disodium salt dihydrate in water 100 g/L
Solubility of Glycyl-L-Tyrosine in water at neutral pH Up to 50 times higher than free L-Tyrosine
Concentration of m-Tyrosine inhibiting colony formation in CHO cells by 30% 0.2 mM

Key Experimental Protocols

Accurate assessment of potential cytotoxicity is crucial. Below are detailed protocols for standard assays to evaluate cell viability and toxicity.

Cell Viability Assessment using Trypan Blue Exclusion Assay

This method distinguishes between viable and non-viable cells based on membrane integrity.

Protocol:

  • Prepare a single-cell suspension from your cell culture.

  • Mix 10 µL of the cell suspension with 10 µL of 0.4% Trypan Blue solution.

  • Incubate at room temperature for 1-2 minutes.

  • Load 10 µL of the mixture into a hemocytometer.

  • Under a light microscope, count the number of viable (clear) and non-viable (blue) cells.

  • Calculate the percentage of viable cells: (Number of viable cells / Total number of cells) x 100%.

Cytotoxicity Assessment using MTT Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Protocol:

  • Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Treat the cells with varying concentrations of this compound for the desired exposure time (e.g., 24, 48, 72 hours).

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Cell viability is expressed as a percentage relative to the untreated control cells.

Membrane Integrity Assessment using Lactate Dehydrogenase (LDH) Assay

This assay quantifies the release of LDH from damaged cells into the culture medium.

Protocol:

  • Seed cells in a 96-well plate and treat with this compound as described for the MTT assay.

  • At the end of the treatment period, carefully collect the cell culture supernatant.

  • Transfer the supernatant to a new 96-well plate.

  • Add the LDH reaction mixture (as per the manufacturer's instructions) to each well.

  • Incubate for 30 minutes at room temperature, protected from light.

  • Measure the absorbance at 490 nm.

  • The amount of LDH released is proportional to the number of damaged cells.

Visualizing Key Concepts

L-Tyrosine Metabolic Pathways

The following diagram illustrates the major metabolic fates of L-Tyrosine within a cell. Understanding these pathways can help in troubleshooting unexpected metabolic effects.

Tyrosine_Metabolism L-Tyrosine Metabolic Pathways Tyrosine L-Tyrosine Protein Protein Synthesis Tyrosine->Protein Dopamine Dopamine Tyrosine->Dopamine Tyrosine Hydroxylase Melanin Melanin Tyrosine->Melanin Thyroid_Hormones Thyroid Hormones Tyrosine->Thyroid_Hormones Energy_Metabolism Fumarate & Acetoacetate (Energy Metabolism) Tyrosine->Energy_Metabolism Catabolism Norepinephrine Norepinephrine Dopamine->Norepinephrine Epinephrine Epinephrine Norepinephrine->Epinephrine Toxicity_Workflow Workflow for this compound Toxicity Assessment cluster_prep Preparation cluster_exp Experiment cluster_assay Assays cluster_analysis Data Analysis Prep_Stock Prepare this compound Stock Solution (e.g., in 1M HCl) Prep_Media Prepare Culture Media with Varying Concentrations Prep_Stock->Prep_Media Treatment Treat Cells with This compound Media Prep_Media->Treatment Cell_Seeding Seed Cells in Multi-well Plates Cell_Seeding->Treatment Incubation Incubate for 24, 48, 72 hours Treatment->Incubation Viability Cell Viability (Trypan Blue) Incubation->Viability Metabolism Metabolic Activity (MTT Assay) Incubation->Metabolism Membrane Membrane Integrity (LDH Assay) Incubation->Membrane Data_Analysis Analyze Data and Determine IC50 (if applicable) Viability->Data_Analysis Metabolism->Data_Analysis Membrane->Data_Analysis Troubleshooting_Logic Troubleshooting Reduced Cell Viability Start Reduced Cell Viability Observed Check_Precipitate Precipitate in Media? Start->Check_Precipitate Check_Concentration High L-Tyrosine Concentration? Check_Precipitate->Check_Concentration No Use_Soluble_Form Use More Soluble Form (e.g., Dipeptide) Check_Precipitate->Use_Soluble_Form Yes Check_pH Media pH Altered? Check_Concentration->Check_pH No Optimize_Concentration Optimize Concentration (Dose-Response) Check_Concentration->Optimize_Concentration Yes Oxidative_Stress Assess Oxidative Stress (ROS Assay) Check_pH->Oxidative_Stress No Adjust_pH Re-buffer Media after Addition Check_pH->Adjust_pH Yes

References

Technical Support Center: Optimizing Mass Spectrometry Signals for 15N-Labeled Peptides

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 15N-labeled peptides in mass spectrometry. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome common challenges and improve your experimental results.

Frequently Asked Questions (FAQs)

FAQ 1: Why is my 15N-labeled peptide signal weak or inconsistent?

Several factors can contribute to a weak or inconsistent signal for your 15N-labeled peptides. These can be broadly categorized into issues with labeling efficiency, sample preparation, and mass spectrometry parameters.

Common Causes and Solutions:

  • Incomplete Labeling: If the incorporation of 15N is not near 100%, the isotopic distribution of your "heavy" peptide will be a distribution of peaks rather than a single, well-defined one. This can lead to software incorrectly calculating the peptide's abundance.[1][2]

    • Solution: Optimize your labeling protocol by increasing the labeling duration or ensuring a consistent supply of the 15N source. For organisms with slow tissue turnover, labeling for multiple generations may be necessary.[1] It is also crucial to determine the labeling efficiency and use this value as a parameter in your quantification software.[1][3]

  • Sample Contamination: Contaminants can suppress the ionization of your target peptides.

    • Solution: Ensure your sample is free from salts, detergents (like SDS, Triton X-100), polymers (like PEG), and keratins. Use high-purity solvents and reagents, and consider using mass-spec-tested labware to avoid leaching of plasticizers.

  • Suboptimal Mass Spectrometry Settings: The instrument parameters may not be optimized for your specific peptides.

    • Solution: Optimize parameters such as source temperatures, in-source collision-induced dissociation (CID) voltage, resolution, and automatic gain control (AGC).

FAQ 2: How does incomplete 15N labeling affect my quantification?

Incomplete labeling directly impacts the accuracy of your quantitative data. Instead of a distinct heavy peak, you will observe a broader isotopic cluster, which can lead to several issues:

  • Inaccurate Ratios: Quantification software that assumes 100% labeling will miscalculate the abundance of the heavy peptide, leading to skewed protein ratios.

  • Incorrect Monoisotopic Peak Assignment: The broadened isotopic cluster of incompletely labeled peptides makes it challenging for software to correctly identify the monoisotopic peak, resulting in poor quantification quality.

  • Missing Values: In data-dependent acquisition (DDA), incomplete labeling can lead to errors in monoisotopic peak assignment, resulting in fewer identifications and missing quantification values for the heavy-labeled samples.

FAQ 3: What are common contaminants I should avoid in my sample preparation?

Contaminants can severely interfere with mass spectrometry signals. Below is a table of common contaminants and their sources.

ContaminantSourceEffect on MS Signal
Salts (e.g., NaCl, K₂HPO₄)BuffersCan substitute for H+ in the analyte, complicating spectra, and can damage the instrument.
Detergents (e.g., SDS, Triton X-100, Tween)Cell lysis buffersIonize very well and can completely mask the signal of your peptides.
Polymers (e.g., Polyethylene Glycol - PEG)Stabilizers, lab plastics, skin creamsIonize efficiently and can overwhelm the peptide signal.
Keratins Dust, hair, skinAbundant proteins that can mask the signals of low-abundance peptides of interest.
Organic Buffers (e.g., TRIS, MES, MOPS)BuffersCan interfere with ionization for the same reasons as salts.
FAQ 4: How can I improve the identification of 15N-labeled peptides in my database search?

Low success rates in database searches for 15N-labeled proteins are often due to incomplete labeling.

  • Account for Incomplete Labeling in Software: Utilize software that can account for less than 100% isotopic enrichment. Some software can calculate the atomic percent enrichment of 15N for each peptide.

  • High-Resolution Mass Spectrometry: Acquiring data with high resolution in both MS1 and MS2 scans is crucial for resolving complex spectra and improving the accuracy of peak assignment.

  • Optimize Search Parameters: Ensure that the mass tolerance and other search parameters in your software are set appropriately for your instrument and data.

  • Two-Dimensional Mass Spectrometry: A 2D-MS method that uses both the m/z and the number of nitrogen atoms in the peptide can significantly improve protein identification, especially for low-abundance proteins with poor MS/MS spectra.

Troubleshooting Guides

Guide 1: Troubleshooting Low Signal Intensity

This guide provides a systematic approach to diagnosing and resolving low signal intensity for your 15N-labeled peptides.

Troubleshooting_Low_Signal start Start: Low Peptide Signal check_ms Check MS Performance start->check_ms ms_ok MS Performance OK? check_ms->ms_ok check_sample Analyze Sample Quality sample_clean Sample Clean? check_sample->sample_clean check_labeling Evaluate Labeling Efficiency labeling_sufficient Labeling >98%? check_labeling->labeling_sufficient ms_ok->check_sample Yes optimize_ms Optimize MS Parameters (Source, AGC, Resolution) ms_ok->optimize_ms No sample_clean->check_labeling Yes clean_sample Clean Up Sample (e.g., Desalting, Detergent Removal) sample_clean->clean_sample No optimize_labeling Optimize Labeling Protocol (Duration, 15N Source) labeling_sufficient->optimize_labeling No end Signal Improved labeling_sufficient->end Yes optimize_ms->end clean_sample->end optimize_labeling->end

Caption: Troubleshooting workflow for low 15N-labeled peptide signal.

Detailed Steps:

  • Check Mass Spectrometer Performance: Before troubleshooting your sample, ensure the instrument is performing optimally. Run a standard sample to check for sensitivity, mass accuracy, and calibration. A complete loss of signal could indicate an issue with the LC system, such as a loss of prime on a pump.

  • Analyze Sample Quality:

    • Check for Contaminants: As detailed in FAQ 3, various contaminants can suppress the signal.

    • Experimental Protocol: Perform a sample cleanup. A common procedure involves solid-phase extraction (SPE) to remove salts and detergents.

  • Evaluate Labeling Efficiency:

    • Experimental Protocol: Determine the 15N incorporation efficiency. Acquire high-resolution mass spectra of your labeled protein digest and identify several abundant peptides. Compare the experimental isotopic distribution with the theoretical distribution to calculate the labeling efficiency.

Guide 2: Correcting for Incomplete Labeling in Quantification

This guide outlines the workflow for obtaining accurate quantification despite incomplete 15N labeling.

Incomplete_Labeling_Workflow start Start: Inaccurate Quantification determine_efficiency Determine 15N Labeling Efficiency start->determine_efficiency input_parameter Input Efficiency into Quantification Software determine_efficiency->input_parameter software_correction Software Adjusts Peptide Ratios input_parameter->software_correction manual_validation Manual Validation of Spectra software_correction->manual_validation accurate_quant Accurate Quantification manual_validation->accurate_quant

Caption: Workflow for correcting quantification with incomplete 15N labeling.

Detailed Steps:

  • Determine 15N Labeling Efficiency:

    • Data Acquisition: Acquire high-resolution mass spectra of your 15N-labeled protein digest.

    • Peptide Selection: Choose 8-10 abundant peptides with good signal-to-noise ratios, preferably with a mass below 1500 m/z.

    • Calculation: Use software to calculate the atomic percent enrichment of 15N for each peptide.

  • Input Efficiency into Quantification Software: Once you have determined the labeling efficiency (e.g., 95%), input this value as a parameter in your quantification software.

  • Software Correction: The software will then use this efficiency to adjust the calculated peptide ratios, accounting for the contribution of the unlabeled portion to the isotopic cluster.

  • Manual Validation: Visually inspect the mass spectra for key peptides, especially those with questionable quantification, to ensure the software has correctly identified the monoisotopic peaks and that the isotopic distribution matches the expected pattern for the calculated efficiency.

Experimental Protocols

Protocol 1: Sample Preparation for Mass Spectrometry

This protocol provides general guidelines for preparing clean samples to maximize signal intensity.

  • Protein Extraction: Lyse cells or tissues in a buffer that does not contain non-volatile salts or strong detergents. If detergents are necessary, use a mass spectrometry-compatible one like an acid-labile surfactant.

  • Reduction and Alkylation: Reduce disulfide bonds with a phosphine-based reducing agent, followed by alkylation.

  • Protein Digestion: Perform in-solution or in-gel digestion with trypsin or another suitable protease.

  • Desalting: Use a C18 SPE cartridge or tip to desalt the peptide mixture and remove other polar contaminants.

  • Solvent Exchange: Elute the peptides from the SPE cartridge with a volatile solvent mixture, such as 50% acetonitrile and 0.1% formic acid.

  • Concentration: Dry the peptide sample in a vacuum centrifuge and reconstitute in a small volume of a suitable solvent for LC-MS analysis (e.g., 2% acetonitrile, 0.1% formic acid).

Protocol 2: Targeted Quantification using Parallel Reaction Monitoring (PRM)

For low-abundance proteins where data-dependent acquisition (DDA) may result in missing values, a targeted approach like PRM can provide more reliable quantification.

  • Peptide Selection: From initial DDA experiments or prior knowledge, select a list of target peptides for the proteins of interest.

  • Instrument Method Setup: Create a PRM method on a high-resolution, high-mass accuracy mass spectrometer (e.g., an Orbitrap). For each precursor ion, specify the m/z, charge state, and a scheduled retention time window.

  • Data Acquisition: Acquire data by cycling through the list of precursor ions, isolating each one in turn, and acquiring a high-resolution MS/MS spectrum.

  • Data Analysis: Use software like Skyline to process the PRM data. The software will extract the fragment ion chromatograms for each targeted peptide and calculate the peak areas for both the light (14N) and heavy (15N) versions to determine their ratio.

References

Navigating Incomplete Labeling in SILAC Experiments: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges associated with incomplete labeling in Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) experiments.

Frequently Asked Questions (FAQs)

Q1: What is considered incomplete SILAC labeling and why is it a problem?

Q2: How can I assess the labeling efficiency in my SILAC experiment?

To assess labeling efficiency, a small aliquot of the "heavy" labeled cell lysate should be analyzed by mass spectrometry before mixing it with the "light" sample. By analyzing the peptide spectra, you can determine the percentage of incorporation of the heavy amino acids. A labeling efficiency of 95% or higher is generally considered acceptable for most quantitative proteomics studies.[3][4] This can be achieved by allowing cells to divide for at least five to seven generations in the SILAC medium.

Q3: What are the common causes of incomplete SILAC labeling?

Several factors can contribute to incomplete labeling in SILAC experiments:

  • Insufficient Cell Divisions: Cells need to undergo a sufficient number of divisions (typically 5-7) in the SILAC medium to ensure that the existing "light" proteins are diluted out and replaced with newly synthesized proteins containing the "heavy" amino acids.

  • Presence of Unlabeled Amino Acids in Serum: Standard fetal bovine serum (FBS) contains free amino acids that will compete with the heavy labeled amino acids for incorporation into proteins. It is crucial to use dialyzed FBS, from which these free amino acids have been removed.

  • Low Uptake Efficiency of Exogenous Amino Acids: Some cell lines may have a low efficiency in taking up amino acids from the culture medium.

  • Endogenous Amino Acid Synthesis: Certain cell lines might be capable of synthesizing their own amino acids, which would lead to the incorporation of unlabeled amino acids even in a SILAC medium.

Troubleshooting Guide

This section provides solutions to specific issues you might encounter during your SILAC experiments.

Issue 1: Low Labeling Efficiency Detected

If you have assessed your labeling efficiency and found it to be below the desired threshold (e.g., <95%), here are some steps to take:

Troubleshooting Steps:

  • Increase the Number of Cell Doublings: Continue to culture your cells in the SILAC medium for additional passages to allow for more cell divisions. Monitor the labeling efficiency after each passage.

  • Verify the Use of Dialyzed FBS: Ensure that you are using dialyzed FBS in your SILAC medium preparation to eliminate the presence of competing unlabeled amino acids.

  • Optimize Amino Acid Concentrations: For cell lines with low uptake, slightly increasing the concentration of the heavy amino acids in the medium might improve incorporation. However, be cautious as excessive concentrations can be toxic.

  • Check for Mycoplasma Contamination: Mycoplasma contamination can affect cellular metabolism, including amino acid uptake and protein synthesis. Regularly test your cell cultures for mycoplasma.

Experimental Protocol: Assessing Labeling Efficiency

  • Culture cells in "heavy" SILAC medium for a predetermined number of passages.

  • Harvest a small population of the "heavy" labeled cells.

  • Lyse the cells and digest the proteins into peptides using trypsin.

  • Analyze the peptide mixture using LC-MS/MS.

  • Manually inspect the spectra of several abundant peptides or use specialized software to calculate the percentage of heavy isotope incorporation.

Issue 2: Arginine-to-Proline Conversion

A known issue in SILAC experiments is the metabolic conversion of labeled arginine to labeled proline by some cell lines. This can complicate data analysis and lead to inaccurate quantification of proline-containing peptides.

Troubleshooting Steps:

  • Supplement Media with Unlabeled Proline: Adding a high concentration of unlabeled L-proline (e.g., 200 mg/L) to the SILAC medium can suppress the enzymatic conversion of arginine to proline.

  • Reduce Arginine Concentration: Lowering the concentration of heavy arginine in the medium can make the conversion metabolically less favorable.

  • Utilize Label-Swap Replicates: Performing a biological replicate where the labels are swapped (i.e., the control group is "heavy" and the experimental group is "light") can help to identify and correct for the effects of arginine-to-proline conversion during data analysis.

  • Genetic Engineering: For some model organisms like yeast, deleting the genes responsible for arginine catabolism can prevent the conversion.

Quantitative Data Summary: Effect of Proline Supplementation on Arginine-to-Proline Conversion

ConditionArginine-to-Proline Conversion LevelImpact on Quantification
Standard SILAC MediumCan be significant in some cell lines (e.g., 30-40% of observable proline-containing peptides)Underestimation of "heavy" proline-containing peptides
SILAC Medium + 200 mg/L L-prolineUndetectableAccurate quantification of proline-containing peptides
Issue 3: Inconsistent Quantification Ratios Across Replicates

Variability in quantification ratios between biological replicates can arise from several sources, including incomplete labeling and errors in sample mixing.

Troubleshooting Workflow:

Caption: Workflow for troubleshooting inconsistent SILAC quantification.

Experimental Protocol: Label-Swap Replicate Experiment

  • Experiment 1:

    • Control cells grown in "light" SILAC medium.

    • Treated cells grown in "heavy" SILAC medium.

  • Experiment 2 (Label-Swap):

    • Control cells grown in "heavy" SILAC medium.

    • Treated cells grown in "light" SILAC medium.

  • Mix the "light" and "heavy" cell lysates in a 1:1 ratio for each experiment.

  • Process and analyze the samples by LC-MS/MS.

  • During data analysis, the protein ratios from the two experiments are averaged. This helps to normalize for any bias introduced by incomplete labeling or amino acid conversion.

SILAC Experimental Workflow Overview

The following diagram illustrates the general workflow of a SILAC experiment, highlighting the critical adaptation and experimental phases.

SILAC_Workflow cluster_Adaptation Adaptation Phase cluster_Experimental Experimental Phase A Start with two cell populations B Culture in 'Light' Medium (Natural Amino Acids) A->B C Culture in 'Heavy' Medium (Isotope-labeled Amino Acids) A->C D Allow for >5 Cell Divisions B->D C->D E Assess Labeling Efficiency (>95%) D->E F Apply Differential Treatment E->F G Mix 'Light' and 'Heavy' Cell Lysates (1:1 Ratio) F->G H Protein Digestion (e.g., Trypsin) G->H I LC-MS/MS Analysis H->I J Data Analysis and Quantification I->J

Caption: Overview of the SILAC experimental workflow.

References

Technical Support Center: Strategies to Enhance L-Tyrosine Solubility in Culture Media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted solutions for the challenges associated with L-tyrosine solubility in cell culture media. Below, you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, supplemented with detailed experimental protocols and quantitative data.

Frequently Asked Questions (FAQs)

Q1: Why is the solubility of L-tyrosine a significant issue in cell culture?

A1: L-tyrosine is a crucial amino acid for cellular metabolism and protein synthesis.[1][2] However, it has a very low intrinsic solubility of less than 0.5 g/L in aqueous solutions at a neutral pH.[1][2] This poor solubility presents a major challenge in preparing concentrated feed media required for high-density cell cultures, such as those used in fed-batch and perfusion systems for biopharmaceutical production.[3]

Q2: What are the primary methods to increase L-tyrosine solubility in culture media?

A2: The main strategies to enhance L-tyrosine solubility include:

  • pH Adjustment: L-tyrosine solubility is pH-dependent, increasing significantly in acidic (pH < 2) or alkaline (pH > 9) conditions.

  • Use of L-tyrosine Derivatives:

    • Dipeptides: Chemically coupling L-tyrosine with another amino acid, such as glycine (Glycyl-L-tyrosine) or alanine (L-Alanyl-L-tyrosine), dramatically increases solubility at neutral pH, in some cases by up to 50 times.

    • Phosphorylated Derivatives: Phospho-L-tyrosine disodium salt is another highly soluble alternative, with a solubility over 100 times that of L-tyrosine in water.

  • Co-solvents: Organic solvents like DMSO can be used to prepare concentrated stock solutions, though their compatibility with the specific cell line must be verified.

Q3: Can I completely replace L-tyrosine with its dipeptide derivatives in my culture medium?

A3: Yes, in many instances, dipeptides like Glycyl-L-tyrosine can fully substitute for free L-tyrosine. These dipeptides are efficiently taken up by cells and metabolized, serving as a reliable source of L-tyrosine.

Q4: Will using L-tyrosine derivatives affect my cell growth and metabolism?

A4: The choice of dipeptide can influence cellular metabolism. For example, studies on CHO cells have indicated that while Glycyl-L-tyrosine (GY) and L-tyrosyl-L-valine (YV) had minimal metabolic impact, L-prolyl-L-tyrosine (PY) resulted in a notable decrease in viable cell density and an increase in ATP formation. It is advisable to evaluate the specific effects of a chosen dipeptide on your particular cell line.

Q5: How should I sterilize my L-tyrosine or L-tyrosine derivative stock solutions?

A5: It is recommended to sterilize stock solutions by filtration through a 0.22 µm filter. Autoclaving is generally not advised as the high temperatures can lead to the degradation of the amino acid or dipeptide.

Troubleshooting Guide

Issue 1: My L-tyrosine stock solution is cloudy or has formed a precipitate.

  • Possible Cause: You may have surpassed the solubility limit of L-tyrosine at the current pH and temperature. The solubility of L-tyrosine is lowest in the pH range of 3.2 to 7.5. High concentrations of salts in your buffer can also lead to "salting out," causing the L-tyrosine to precipitate.

  • Solution:

    • Verify Concentration and pH: Ensure your target concentration is achievable at the pH of your solvent. Refer to the quantitative data tables below.

    • Adjust pH: To dissolve free L-tyrosine, prepare the stock solution in a dilute acidic (e.g., 0.2 N HCl) or alkaline (e.g., dilute NaOH) solution. Be mindful of the potential for a pH spike when adding this stock to your neutral culture medium.

    • Gentle Warming: Warming the solution to 37°C can aid in dissolution. Avoid excessive heat, which can degrade the amino acid.

    • Use a More Soluble Derivative: For high concentrations at neutral pH, consider using a dipeptide or a phosphorylated form of L-tyrosine.

Issue 2: After adding my L-tyrosine stock solution, the culture medium has become cloudy.

  • Possible Cause: This is likely due to the precipitation of L-tyrosine upon its introduction to the neutral pH of the culture medium, especially if you used a high pH or low pH stock solution. This can also be exacerbated by the presence of high salt concentrations in the basal medium.

  • Solution:

    • Slow Addition with Agitation: Add the L-tyrosine stock solution dropwise to the culture medium while gently swirling.

    • Prepare a More Dilute Stock: If the issue persists, prepare a more dilute stock solution to minimize the localized concentration spike upon addition.

    • Switch to a Highly Soluble Derivative: The most effective solution for preventing precipitation in the final medium is to use a highly soluble L-tyrosine derivative that is stable at neutral pH.

Quantitative Data Summary

Table 1: Solubility of L-Tyrosine at Different pH Values (in Water at 25°C)

pHSolubility (mg/mL)Reference
1.82.0
3.2 - 7.50.45
9.51.4
10.03.8

Table 2: Comparison of L-Tyrosine and Its Derivatives' Solubility

CompoundSolubility in Water at Neutral pHReference
L-Tyrosine< 0.5 g/L
Glycyl-L-tyrosine (GY)Up to 50x higher than L-Tyrosine
L-Alanyl-L-tyrosine (AY)Up to 50x higher than L-Tyrosine
Phospho-L-tyrosine disodium salt> 100x higher than L-Tyrosine (53 g/L)
L-tyrosine disodium salt dihydrate100 mg/mL

Experimental Protocols

Protocol 1: Preparation of a Sterile L-Tyrosine Stock Solution using pH Adjustment

Materials:

  • L-tyrosine powder

  • Sterile, purified water (cell culture grade)

  • 1 M HCl or 1 M NaOH

  • Sterile conical tubes or flasks

  • Sterile 0.22 µm syringe filter

  • pH meter

Methodology:

  • Weigh the desired amount of L-tyrosine powder.

  • Add a portion of the sterile water to the powder.

  • Slowly add 1 M HCl or 1 M NaOH dropwise while stirring until the L-tyrosine is fully dissolved. Monitor the pH to ensure it is in the desired soluble range (e.g., < 2 or > 9).

  • Add the remaining sterile water to reach the final volume.

  • Verify the final pH.

  • Filter-sterilize the solution using a 0.22 µm syringe filter into a sterile container.

  • Store the stock solution appropriately (typically at 2-8°C or -20°C).

Protocol 2: Preparation of a Sterile Dipeptide (e.g., Glycyl-L-tyrosine) Stock Solution

Materials:

  • Dipeptide powder (e.g., Glycyl-L-tyrosine)

  • Sterile, purified water (cell culture grade) or a suitable sterile buffer (e.g., PBS)

  • Sterile conical tubes or vials

  • Sterile 0.22 µm syringe filter

Methodology:

  • Weigh the appropriate amount of dipeptide powder in a sterile container.

  • Add the required volume of sterile, purified water or buffer to achieve the desired stock concentration.

  • Gently vortex or swirl the tube until the dipeptide is completely dissolved. Gentle warming to 37°C may be applied if necessary.

  • Draw the solution into a sterile syringe and attach a sterile 0.22 µm syringe filter.

  • Filter-sterilize the solution into a new sterile tube or vial.

  • Store the stock solution at 2-8°C or as recommended by the manufacturer.

Visualizations

TroubleshootingWorkflow Troubleshooting L-Tyrosine Precipitation cluster_stock Stock Solution Issues cluster_medium Final Medium Issues cluster_solutions Potential Solutions start Precipitate observed in L-tyrosine solution or medium check_type Is it the stock solution or the final medium? start->check_type stock_conc Exceeded solubility limit? check_type->stock_conc Stock medium_ph_shock pH shock from stock addition? check_type->medium_ph_shock Medium stock_ph pH in suboptimal range (3.2 - 7.5)? stock_conc->stock_ph No solution_derivative Use a highly soluble derivative (e.g., dipeptide) stock_conc->solution_derivative solution_dilute Prepare a more dilute stock stock_conc->solution_dilute stock_salt High salt concentration? stock_ph->stock_salt No solution_ph Adjust pH of stock (< 2 or > 9) stock_ph->solution_ph stock_ph->solution_derivative stock_salt->solution_ph stock_salt->solution_derivative medium_interaction Interaction with other media components? medium_ph_shock->medium_interaction No medium_ph_shock->solution_derivative solution_slow_add Add stock slowly with agitation medium_ph_shock->solution_slow_add medium_interaction->solution_derivative medium_interaction->solution_slow_add

Caption: A workflow for troubleshooting L-tyrosine precipitation issues.

DipeptidePreparationWorkflow Workflow for Preparing and Using Dipeptide Stock Solutions start Start: Need for soluble L-tyrosine source weigh Weigh dipeptide powder start->weigh dissolve Dissolve in sterile water or buffer (gentle warming to 37°C if needed) weigh->dissolve filter Sterile filter through 0.22 µm filter dissolve->filter store Store stock solution at 2-8°C filter->store calculate Calculate required volume for d desired final concentration store->calculate add_to_medium Aseptically add to culture medium calculate->add_to_medium end Proceed with cell culture add_to_medium->end

Caption: Experimental workflow for preparing and using dipeptide stock solutions.

References

avoiding isotopic scrambling in 15N labeling studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for 15N Labeling Studies. This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals minimize and understand isotopic scrambling in their experiments.

Troubleshooting Guide

This section addresses specific issues that may arise during 15N labeling experiments.

Symptom / Observation Potential Cause Recommended Action
High 15N enrichment in non-essential amino acids not directly supplied in the media. Metabolic Scrambling via Transamination: The 15N label from the supplied amino acid (e.g., glutamine) is being transferred to other amino acid carbon skeletons.[1][2]1. Optimize Labeling Time: Shorten the labeling period to capture direct incorporation before extensive metabolic scrambling occurs.[1]2. Use Transaminase Inhibitors: In in vitro cell culture, consider adding a broad-spectrum transaminase inhibitor like aminooxyacetate (AOA). Be aware this will have widespread effects on cell metabolism and requires careful controls.[1]3. Switch to Cell-Free System: If possible, use a cell-free protein synthesis system, which has lower metabolic activity.[3]
Mass spectra show complex, overlapping isotopic patterns for labeled peptides. Incomplete Labeling & Scrambling: A mix of unlabeled, partially labeled, and fully labeled peptides co-exist, indicating both incomplete incorporation of the 15N source and scrambling of the label.1. Extend Labeling Duration: For incomplete labeling, increase the duration of the experiment to allow for higher incorporation, especially for proteins with slow turnover.2. Data Analysis Software: Utilize software capable of modeling and fitting complex isotopic patterns to accurately determine the percentage of incorporation and scrambling.3. Manual Validation: Visually inspect the mass spectra of key peptides to confirm correct monoisotopic peak assignment by the software.
Variability in results between experimental batches. Sample Preparation Artifacts: Isotopic exchange or continued enzymatic activity after harvesting can introduce variability.1. Rapid Quenching: Immediately halt all metabolic activity at the time of harvest by flash-freezing samples in liquid nitrogen.2. Cold Extraction: Perform all extraction steps using ice-cold solvents to prevent enzymatic reactions.3. Standardize Protocols: Ensure pH and chemical conditions are consistent across all sample preparation steps to minimize non-enzymatic isotopic exchange.
Low 15N incorporation in the target amino acid. Dilution from Unlabeled Sources: The labeled amino acid in the medium is being diluted by unlabeled components or by endogenous synthesis.1. Use Dialyzed Serum: If using fetal bovine serum (FBS) or other sera, switch to a dialyzed version to remove unlabeled free amino acids.2. Ensure High Precursor Enrichment: Verify the isotopic purity of the 15N-labeled amino acid supplied in the medium.3. Check for Auxotrophy: Ensure the cell line used cannot synthesize the labeled amino acid de novo.

Frequently Asked Questions (FAQs)

Q1: What is 15N isotopic scrambling?

A1: Isotopic scrambling is the metabolic transfer of the 15N stable isotope from an intentionally labeled molecule (the tracer) to other molecules that are not part of its direct, canonical metabolic pathway. For example, when providing 15N-glutamine, its nitrogen can be transferred to α-keto acids to form other 15N-labeled amino acids like glutamate, alanine, and aspartate. This redistribution complicates the interpretation of data by making it difficult to trace the intended metabolic fate of the tracer.

Q2: What is the primary biochemical mechanism behind 15N scrambling?

A2: The most common mechanism is transamination . Transaminase enzymes (also called aminotransferases) swap the amino group from an amino acid with a keto group from an α-keto acid. Glutamate is a central hub in nitrogen metabolism; the 15N from a labeled amino acid is often first transferred to α-ketoglutarate to form 15N-glutamate, which can then donate the 15N to numerous other α-keto acids, creating a wide array of 15N-labeled amino acids.

Q3: How can I detect and quantify 15N scrambling?

A3: Scrambling is detected by monitoring 15N enrichment in molecules not expected to be directly labeled. High-resolution mass spectrometry (MS) is the primary tool. By analyzing the full isotopic distribution of peptides or metabolites, you can identify unexpected mass shifts corresponding to 15N incorporation. Tandem MS (MS/MS) can further pinpoint the location of the 15N label on a fragmented peptide, confirming if it's on an amino acid residue that should not have been labeled. Quantification can be achieved by comparing the measured isotopic patterns to theoretical models that account for various levels of scrambling.

Q4: Does the choice of 15N-labeled amino acid matter?

A4: Yes, significantly. Amino acids that are major hubs in nitrogen metabolism are more prone to causing widespread scrambling. 15N-Glutamine is frequently used but is a primary nitrogen donor for many biosynthetic pathways, including the synthesis of other amino acids and nucleotides, leading to extensive scrambling. Similarly, labeling with 15N-glutamate or 15N-alanine can lead to rapid label redistribution. In contrast, amino acids like 15N-Lysine , which is not extensively metabolized via transamination, typically result in much lower scrambling.

Q5: Can scrambling be completely eliminated?

A5: In living cells (in vivo), completely eliminating scrambling is highly unlikely due to the interconnected nature of metabolic networks. However, it can be significantly minimized. The most effective suppression is often achieved in cell-free protein synthesis systems , where the metabolic machinery responsible for scrambling is less active. In such systems, treatment of the cell extract with sodium borohydride (NaBH₄) can inactivate pyridoxal-phosphate (PLP)-dependent enzymes, which include most transaminases, further reducing scrambling.

Experimental Protocols

Protocol 1: Cell Culture Labeling with Minimized Scrambling

This protocol is designed for adherent mammalian cells using 15N-labeled glutamine, with steps to reduce scrambling.

  • Media Preparation: Prepare culture medium using dialyzed fetal bovine serum (FBS) to minimize the concentration of unlabeled free amino acids. Supplement the medium with the desired concentration of 15N-labeled glutamine.

  • Cell Seeding: Plate cells and allow them to adhere and reach approximately 70-80% confluency in standard, unlabeled medium.

  • Labeling Initiation:

    • Aspirate the unlabeled medium completely.

    • Wash the cells twice with pre-warmed, sterile phosphate-buffered saline (PBS) to remove residual unlabeled amino acids.

    • Add the pre-warmed 15N-labeling medium to the cells.

  • Incubation: Culture the cells for the desired labeling period. For flux analysis, a shorter time (e.g., 4-24 hours) is often preferable to minimize scrambling. For steady-state labeling aiming for high incorporation, a longer period may be needed.

  • Harvesting and Quenching:

    • Place the culture dish on ice.

    • Aspirate the labeling medium.

    • Immediately wash the cells twice with ice-cold PBS.

    • To quench metabolism, add liquid nitrogen directly to the dish to flash-freeze the cell monolayer.

    • Alternatively, add an ice-cold quenching/extraction solution (e.g., 80% methanol) directly to the plate.

  • Extraction: Scrape the frozen cells into a pre-chilled tube with cold extraction solvent. Proceed with your standard downstream protocol for protein digestion or metabolite extraction, keeping samples cold to prevent enzymatic activity.

Protocol 2: Detecting Scrambling via GC-MS Analysis of Amino Acids

This protocol provides a method to assess the extent of 15N scrambling among different amino acids.

  • Sample Preparation: Hydrolyze protein pellets from labeled cells using 6M HCl at 110°C for 24 hours to break them down into constituent amino acids.

  • Derivatization:

    • Dry the amino acid hydrolysate completely under a stream of nitrogen gas.

    • Derivatize the free amino acids to make them volatile for gas chromatography (GC). A common method is esterification followed by acylation (e.g., using N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide, MTBSTFA).

  • GC-MS Analysis:

    • Inject the derivatized sample into a GC-MS system.

    • Use a suitable GC temperature gradient to separate the different amino acid derivatives.

    • Operate the mass spectrometer in full scan mode to acquire mass spectra for each eluting amino acid.

  • Data Analysis:

    • Identify the chromatographic peak for each amino acid based on its retention time and mass spectrum.

    • Examine the mass spectrum for each amino acid. The mass of the molecular ion (or a characteristic fragment) will increase by +1 for each 15N atom incorporated.

    • Calculate the percent 15N enrichment for each amino acid by analyzing the isotopic distribution of its corresponding peak cluster. High 15N enrichment in amino acids not supplied in the media is direct evidence of scrambling.

Visualizations

Metabolic_Scrambling_Pathway cluster_medium Cell Culture Medium cluster_cell Inside the Cell 15N_Gln 15N-Glutamine (Tracer) 15N_Gln_in 15N-Glutamine 15N_Gln->15N_Gln_in Transport 15N_Glu 15N-Glutamate 15N_Gln_in->15N_Glu Glutaminase aKG α-Ketoglutarate 15N_Glu->aKG Transaminase (Donates 15N) Other_KA Other α-Keto Acids 15N_Glu->Other_KA 15N Transfer Other_AA Other Amino Acids (e.g., Ala, Asp) Other_KA->Other_AA Transaminase (Accepts 15N)

Caption: Metabolic pathway showing how 15N from glutamine scrambles to other amino acids.

Troubleshooting_Workflow start Experiment Shows Unexpected 15N Labeling check_ms Step 1: Validate MS Data - Check peak picking - Manually inspect spectra start->check_ms is_scrambling Is isotopic distribution indicative of scrambling? check_ms->is_scrambling optimize_time Shorten Labeling Time is_scrambling->optimize_time Yes is_incomplete Is labeling incomplete? is_scrambling->is_incomplete No use_inhibitor Use Transaminase Inhibitors (AOA) optimize_time->use_inhibitor change_system Switch to Cell-Free System use_inhibitor->change_system end Re-run Experiment & Analyze change_system->end extend_time Extend Labeling Duration is_incomplete->extend_time Yes is_incomplete->end No check_media Use Dialyzed Serum extend_time->check_media check_media->end

Caption: A logical workflow for troubleshooting unexpected results in 15N labeling studies.

References

Technical Support Center: 15N Metabolic Labeling Data Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) for the data analysis workflow of 15N metabolic labeling studies.

Frequently Asked Questions (FAQs)

Q1: What is the general data analysis workflow for 15N metabolic labeling studies in proteomics?

A1: The typical data analysis workflow involves several key stages:

  • Protein Identification: Separate database searches are performed for the 14N (light) and 15N (heavy) labeled samples to identify peptides and proteins.[1][2]

  • Determination of Labeling Efficiency: The percentage of 15N incorporation is calculated by comparing the experimental and theoretical isotopic peak profiles of the labeled peptides.[1][2] Incomplete labeling is a common occurrence and must be corrected for accurate quantification.[3]

  • Peptide Quantification: The software identifies corresponding light and heavy peptide pairs and calculates their abundance ratios based on the intensity of their monoisotopic peaks.

  • Ratio Adjustment and Normalization: The calculated peptide ratios are adjusted based on the predetermined labeling efficiency. Normalization is then performed to correct for any errors in sample mixing.

  • Protein-Level Statistics: Peptide ratios are compiled to determine protein-level statistics, such as the median and interquartile range, to reflect the overall change in protein abundance.

Q2: Why is determining labeling efficiency crucial?

A2: Labeling efficiency, or the degree of 15N incorporation, is rarely 100% and can vary between experiments (typically ranging from 93-99%). If a sample has 95% labeling enrichment, it means the 15N labeled peptide contains 95% 15N and 5% 14N. Failing to correct for this incomplete labeling will lead to inaccurate quantification of protein ratios.

Q3: How does 15N labeling differ from SILAC in terms of data analysis?

A3: While both are metabolic labeling techniques, they present different data analysis challenges. In SILAC, only specific amino acids (like lysine and arginine) are labeled, resulting in a constant and predictable mass difference between light and heavy peptide pairs. In 15N labeling, every nitrogen atom in a peptide is potentially labeled. This leads to a variable mass difference between 14N and 15N peptide pairs, which depends on the number of nitrogen atoms in each peptide. This variability adds complexity to the data analysis.

Q4: What are some common software packages used for analyzing 15N metabolic labeling data?

A4: Several software packages are available for analyzing 15N labeling data. Open-access, web-based software like Protein Prospector is one option that can perform protein identification and quantification. Another is the Census software, which offers algorithms for enrichment ratio calculation and prediction of isotope distribution.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Protein Identification Rate in 15N Sample Incomplete labeling can make it harder to correctly identify the monoisotopic peak of the heavy labeled peptides, leading to fewer identifications.- Aim for high labeling efficiency (>98.5%) by using high-purity 15N salts and ensuring sufficient labeling time. - Utilize software features that can accurately model and identify broader isotope clusters of heavy-labeled peptides.
Inaccurate Quantification Ratios - Co-eluting peptides can interfere with the quantification of the target peptide. - Incorrect monoisotopic peak assignment for the 15N-labeled peptide. - Failure to correct for incomplete labeling efficiency.- Use high-resolution mass spectrometry for both MS1 and MS2 scans to better resolve overlapping peaks. - Manually inspect spectra for interfering peaks, especially for proteins of high interest. - Employ software with features for isotope cluster pattern matching to flag incorrect peak assignments. - Always determine and apply a correction factor for labeling efficiency.
Missing Quantitative Values for some Proteins A peptide may be identified in one sample (e.g., 14N) but not its corresponding labeled counterpart.- A targeted quantification strategy, such as Parallel Reaction Monitoring (PRM), is recommended for proteins of interest as it is more sensitive and less prone to missing values. - Data-independent acquisition (DIA) can also be utilized to reduce missing values.
High Variability in Peptide Ratios for the Same Protein Some peptides may be outliers due to factors like post-translational modifications, co-eluting contaminants, or poor quality spectra.- Use robust statistical measures like the median and interquartile range for protein-level quantification to minimize the influence of outlier peptides. - Manually review the spectra of peptides with ratios that deviate significantly from the median.

Experimental Protocols

A detailed step-by-step protocol for the data analysis workflow using Protein Prospector can be outlined as follows:

  • Stage I: Protein Identification

    • Perform separate database searches for the 14N (light) and 15N (heavy) raw data files.

    • For the 15N search, specify the isotopic composition to account for the heavy isotope.

  • Stage II: Quantification

    • Determine Labeling Efficiency: Analyze a subset of high-confidence identified peptides from the 15N sample to calculate the average 15N incorporation rate. This is done by comparing the observed isotopic distribution to theoretical distributions at different enrichment levels.

    • Quantification Setup: In the quantification software (e.g., Protein Prospector's Search Compare), input the raw data files for both the 14N and 15N samples.

    • Set Parameters:

      • Enter the calculated labeling efficiency to enable ratio adjustments.

      • Define the mass tolerance for finding peptide pairs.

      • Specify the retention time window for averaging MS1 spectra to improve signal-to-noise.

    • Run Quantification: The software will match identified peptides between the light and heavy samples and calculate the light-to-heavy (L/H) ratio based on the monoisotopic peak intensities.

    • Review Results: The output will typically provide a list of quantified proteins with their corresponding peptide ratios. It is advisable to check for quality metrics like the Cosine Similarity (CS) score, which indicates the quality of the match to the isotope cluster.

Visualizations

Data_Analysis_Workflow cluster_raw_data Raw Data Acquisition cluster_identification Stage I: Identification cluster_quantification Stage II: Quantification cluster_output Final Output Raw_14N 14N Sample (Light) ID_14N 14N Database Search Raw_14N->ID_14N Raw_15N 15N Sample (Heavy) ID_15N 15N Database Search Raw_15N->ID_15N Peptide_Quant Peptide Ratio Calculation (L/H) ID_14N->Peptide_Quant Label_Eff Determine Labeling Efficiency ID_15N->Label_Eff ID_15N->Peptide_Quant Ratio_Adj Ratio Adjustment & Normalization Label_Eff->Ratio_Adj Peptide_Quant->Ratio_Adj Protein_Stats Protein-Level Statistics Ratio_Adj->Protein_Stats Final_Report Quantified Proteins Report Protein_Stats->Final_Report

Caption: Data analysis workflow for 15N metabolic labeling proteomics.

Troubleshooting_Logic Start Inaccurate Quantification? Check_Labeling Was labeling efficiency correction applied? Start->Check_Labeling Yes Accurate_Quant Quantification Likely Accurate Start->Accurate_Quant No Check_Resolution High MS1 resolution used? Check_Labeling->Check_Resolution Yes Apply_Correction Apply labeling efficiency correction factor. Check_Labeling->Apply_Correction No Manual_Inspection Manually inspect spectra for co-eluting peaks? Check_Resolution->Manual_Inspection Yes Reacquire_Data Re-acquire data with higher resolution. Check_Resolution->Reacquire_Data No Flag_Peptides Flag or exclude peptides with interference. Manual_Inspection->Flag_Peptides Yes Manual_Inspection->Accurate_Quant No Apply_Correction->Check_Resolution Reacquire_Data->Manual_Inspection

Caption: Troubleshooting logic for inaccurate quantification in 15N labeling.

References

Technical Support Center: L-Tyrosine-15N Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for L-Tyrosine-15N mass spectrometry analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during their experiments, with a specific focus on resolving high background noise in mass spectrometry data.

Troubleshooting Guide: High Background Noise

High background noise in mass spectrometry can obscure the signal of your analyte, this compound, leading to poor sensitivity and inaccurate quantification.[1][2][3] This guide provides a systematic approach to identifying and mitigating the source of the noise.

Q1: What are the initial steps to take when I observe high background noise across my entire run?

A consistently high baseline often indicates a contamination issue.[4] The first and most straightforward step is to check your mobile phase.

Recommended Actions:

  • Prepare Fresh Mobile Phase: Use high-purity, LC-MS grade solvents and additives. If possible, use reagents from a new bottle.[4]

  • Run a Blank: Before analyzing your samples, inject a blank (using the same solvents and conditions as your actual samples) to detect any potential contamination within the system.

  • System Flush: If the high background persists after changing solvents, flush the entire LC-MS system.

Q2: How can I determine if the contamination is from my LC system or the MS source?

Isolating the source of contamination is a critical step in troubleshooting.

Experimental Protocol: Isolating Contamination Source

  • Divert LC Flow: Disconnect the LC column from the mass spectrometer and divert the flow directly to waste.

  • Observe MS Background: Monitor the background noise in the mass spectrometer.

  • Analysis:

    • If the background noise drops significantly , the contamination is likely originating from the LC system (solvents, tubing, injector, or column).

    • If the high background persists , the issue is likely within the MS source itself, which may require cleaning.

FAQs: Addressing Specific Issues

This section addresses frequently asked questions about specific sources of contamination and noise in this compound mass spectrometry experiments.

Q3: What are the most common chemical contaminants in mass spectrometry?

Chemical noise arises from unintended, ionizable compounds entering the mass spectrometer. Common sources include solvents, plasticware, glassware, and even the laboratory environment.

Table 1: Common Mass Spectrometry Contaminants

Contaminant GroupCommon ExamplesTypical m/z SignaturePrimary Sources
Plasticizers Phthalates, Dioctyl phthalate (DOP)Various, often seen as [M+H]+ or [M+Na]+ adductsPlastic tubes, pipette tips, well plates
Polymers Polyethylene glycol (PEG), Polypropylene glycol (PPG)Series of peaks separated by 44 Da (PEG) or 58 Da (PPG)Detergents (Triton, Tween), lubricants, some plastics
Solvent Adducts/Clusters Methanol, Acetonitrile, Formic Acid clustersVaries depending on the solvent and adductsMobile phase components
Siloxanes Polydimethylsiloxanes (PDMS)Series of peaks separated by 74 DaSilicone-containing materials, lab air, some vial septa
Keratin Human skin and hair proteinsVarious peptide fragmentsDust, contaminated surfaces, improper sample handling
Salts & Buffers Sodium, potassium, phosphate saltsAdducts with analyte or solvent moleculesSample matrix, buffers used in sample preparation

Q4: My background noise increases when the organic solvent percentage increases in my gradient. What could be the cause?

This pattern suggests that the contamination is being eluted from the column by the stronger organic mobile phase.

Possible Causes and Solutions:

  • Contaminated Organic Solvent: Prepare a fresh batch of the organic mobile phase with high-purity solvents.

  • Column Contamination: Contaminants from previous injections may have accumulated on the column.

    • Solution: Flush the column with a strong solvent (e.g., 100% acetonitrile or isopropanol). If the problem persists, consider replacing the column.

  • Guard Column: If not already in use, incorporating a guard column can help protect the analytical column from strongly retained contaminants.

Q5: I suspect my glassware is contaminated. What is the best way to clean it for mass spectrometry applications?

Improperly cleaned glassware is a common source of detergent and other contaminants.

Protocol: Glassware Cleaning for Mass Spectrometry

  • Avoid Detergents: Do not use laboratory detergents, as they often contain PEG and other interfering substances.

  • Manual Washing:

    • Rinse thoroughly with hot water.

    • Wash with a high-purity organic solvent such as methanol or isopropanol.

    • Rinse multiple times (at least 10) with high-purity, LC-MS grade water.

  • Dedicated Glassware: To minimize the risk of cross-contamination, it is highly recommended to have a dedicated set of glassware used exclusively for mass spectrometry sample and mobile phase preparation.

Q6: Can electronic noise be a factor, and how can I identify it?

Yes, electronic noise is inherent to the detector and electronic components of the mass spectrometer. It typically presents as a consistent, random fluctuation in the baseline. If the noise appears as random spikes and is not reproducible between runs, it may be electronic in nature. If you suspect electronic noise, and it is significantly impacting your results, it is best to contact your instrument manufacturer or a qualified service engineer.

Visualizing Workflows and Pathways

Troubleshooting Workflow for High Background Noise

The following diagram outlines a logical workflow for troubleshooting high background noise in your this compound mass spectrometry experiments.

Troubleshooting_Workflow cluster_Initial_Checks Initial Checks cluster_Isolation Isolate Contamination Source cluster_LC_System LC System Troubleshooting cluster_MS_System MS System Troubleshooting cluster_Resolution Resolution Start High Background Noise Observed Check_Mobile_Phase Prepare Fresh Mobile Phase & Run Blank Start->Check_Mobile_Phase Divert_Flow Divert LC Flow to Waste Check_Mobile_Phase->Divert_Flow Noise_Persists Noise Persists? Divert_Flow->Noise_Persists LC_Contamination Contamination in LC System Noise_Persists->LC_Contamination No MS_Contamination Contamination in MS Source Noise_Persists->MS_Contamination Yes Check_Column Flush or Replace Column LC_Contamination->Check_Column Check_Solvents Check Individual Solvents/Additives LC_Contamination->Check_Solvents Resolved Problem Resolved Check_Column->Resolved Check_Solvents->Resolved Clean_Source Clean MS Ion Source MS_Contamination->Clean_Source Clean_Source->Resolved

Caption: A flowchart for systematically troubleshooting high background noise.

L-Tyrosine Metabolic Pathways

Understanding the metabolic context of L-Tyrosine can be important for experimental design. Tyrosine serves as a precursor to several key biomolecules.

Tyrosine_Metabolism cluster_Precursor Precursor cluster_Tyrosine Central Molecule cluster_Products Metabolic Products Phenylalanine Phenylalanine Tyrosine L-Tyrosine Phenylalanine->Tyrosine Phenylalanine Hydroxylase Dopamine Dopamine Tyrosine->Dopamine Tyrosine Hydroxylase Melanin Melanin Tyrosine->Melanin Melanogenesis Thyroid_Hormones Thyroid Hormones (T3, T4) Tyrosine->Thyroid_Hormones Fumarate_Acetoacetate Fumarate & Acetoacetate (Energy Production) Tyrosine->Fumarate_Acetoacetate Catabolism Norepinephrine Norepinephrine Dopamine->Norepinephrine Epinephrine Epinephrine Norepinephrine->Epinephrine

Caption: Major metabolic pathways involving L-Tyrosine.

References

Validation & Comparative

L-Tyrosine-15N vs. 13C-L-Tyrosine: A Comparative Guide for Metabolic Tracing

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, stable isotope tracing is a cornerstone of modern metabolic research. The choice of isotopic label is critical for generating robust and interpretable data. This guide provides an objective comparison of L-Tyrosine-15N and 13C-L-Tyrosine for metabolic tracing, supported by experimental principles and data presentation to aid in the selection of the most appropriate tracer for specific research questions.

L-Tyrosine, a non-essential amino acid, is a central hub in numerous metabolic pathways, serving as a precursor for protein synthesis, neurotransmitters like dopamine and norepinephrine, hormones such as thyroxine, and the pigment melanin.[1] Tracing the fate of tyrosine provides invaluable insights into these critical biological processes. The two most common stable isotopes used for this purpose are Nitrogen-15 (¹⁵N) and Carbon-13 (¹³C).

Key Differences and Considerations

The selection between L-Tyrosine-¹⁵N and ¹³C-L-Tyrosine hinges on the specific metabolic pathway under investigation and the analytical methodology employed, primarily mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[2]

FeatureL-Tyrosine-¹⁵N¹³C-L-Tyrosine
Primary Application Tracing nitrogen metabolism, protein turnover, and amino acid transamination reactions.[2][3]Tracing carbon backbone transformations, including catabolism into the TCA cycle, and biosynthesis of catecholamines and melanin.[4]
Natural Abundance ~0.37%~1.1%
Mass Shift (per atom) +1 Da+1 Da
MS Spectral Complexity Simpler isotopic pattern due to lower natural abundance, providing a cleaner background for high-sensitivity applications.Can create more complex isotopic envelopes, but allows for larger mass shifts with multiple ¹³C labels (e.g., ¹³C₉-L-Tyrosine), aiding in the separation of labeled and unlabeled species.
NMR Activity NMR active nucleus (spin ½). ¹H-¹⁵N HSQC spectra are relatively simple and are often used to assess protein folding and dynamics.NMR active nucleus (spin ½). Fully ¹³C-labeled proteins generate complex spectra, often requiring combination with ¹⁵N labeling for complete peak assignment.
Metabolic Stability The amino nitrogen is generally stable during protein synthesis but can be exchanged in transamination reactions.The carbon backbone is relatively stable, though rearrangements can occur in certain metabolic pathways.
Cost Generally less expensive for single-labeling.Can be more expensive, especially for uniform labeling (e.g., ¹³C₉).

Performance in Metabolic Tracing: A Quantitative Comparison

While direct head-to-head experimental comparisons are limited in the literature, data from various studies using either L-Tyrosine-¹⁵N or ¹³C-L-Tyrosine allow for an indirect assessment of their performance in metabolic tracing experiments.

ParameterL-Tyrosine-¹⁵N¹³C-L-TyrosineSupporting Evidence
Typical Incorporation Efficiency Can achieve high enrichment (>95%) in in vivo labeling studies.High incorporation rates (>95%) are achievable in cell culture for metabolic flux analysis.Studies on ¹⁵N metabolic labeling in plants and animals have demonstrated high enrichment levels. Similarly, ¹³C-labeling experiments in cell culture for metabolomics and flux analysis report high incorporation.
Application in Flux Analysis Enables quantification of nitrogen fluxes in amino acid and nucleotide biosynthesis.Allows for the quantification of carbon fluxes through central carbon metabolism, including the TCA cycle.Combined ¹³C and ¹⁵N tracing provides a comprehensive view of both carbon and nitrogen metabolism.
Phenylalanine to Tyrosine Conversion Can be used to trace the nitrogen moiety during conversion.Widely used to measure the rate of phenylalanine hydroxylation to tyrosine by tracking the carbon skeleton.Studies have successfully used ¹³C-phenylalanine and ¹³C-tyrosine to quantify this conversion rate in humans.

Experimental Protocols

Protocol 1: ¹³C-L-Tyrosine Metabolic Tracing in Mammalian Cells for LC-MS/MS Analysis

This protocol outlines a general procedure for tracing the metabolic fate of ¹³C-L-Tyrosine in cultured mammalian cells.

  • Cell Culture and Labeling:

    • Culture cells in standard growth medium to the desired confluence.

    • Replace the standard medium with a custom medium containing ¹³C-L-Tyrosine (e.g., [U-¹³C₉]-L-Tyrosine) at a physiological concentration. The medium should be identical to the standard medium in all other aspects.

    • Incubate the cells for a time course determined by the turnover rate of the metabolites of interest (e.g., 0, 1, 4, 8, 24 hours).

  • Metabolite Extraction:

    • Aspirate the labeling medium and wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Quench metabolism by adding ice-cold 80% methanol.

    • Scrape the cells and collect the cell lysate.

    • Perform three freeze-thaw cycles using liquid nitrogen and a 37°C water bath to ensure complete cell lysis.

    • Centrifuge the lysate at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

    • Collect the supernatant containing the metabolites.

  • LC-MS/MS Analysis:

    • Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried metabolites in a suitable solvent for LC-MS analysis (e.g., 50% methanol).

    • Inject the sample onto a liquid chromatography system coupled to a high-resolution mass spectrometer.

    • Chromatography: Use a C18 reversed-phase column with a gradient of mobile phase A (e.g., water with 0.1% formic acid) and mobile phase B (e.g., acetonitrile with 0.1% formic acid).

    • Mass Spectrometry: Operate the mass spectrometer in a positive or negative ion mode, depending on the metabolites of interest. Perform full scan analysis to detect all ions and targeted MS/MS to confirm the identity of labeled metabolites.

  • Data Analysis:

    • Process the raw data using a vendor-specific software or open-source platforms like XCMS or MZmine.

    • Identify peaks corresponding to the unlabeled and labeled isotopologues of tyrosine and its downstream metabolites.

    • Calculate the fractional enrichment of ¹³C in each metabolite at each time point.

    • Use the fractional enrichment data to determine metabolic fluxes through the relevant pathways.

Protocol 2: ¹⁵N-L-Tyrosine Metabolic Labeling for Protein Turnover Analysis

This protocol provides a general workflow for using ¹⁵N-L-Tyrosine to measure protein synthesis and degradation rates.

  • Cell Culture and Labeling:

    • Adapt cells to a "heavy" SILAC medium containing ¹⁵N-L-Tyrosine and other ¹⁵N-labeled amino acids. Culture for at least 5-6 cell divisions to achieve near-complete labeling of the proteome.

    • For pulse-chase experiments, switch the cells to a "light" medium containing unlabeled L-Tyrosine.

  • Sample Preparation:

    • Harvest cells at different time points after the switch to the light medium.

    • Lyse the cells and extract the proteins.

    • Quantify the total protein concentration.

    • Digest the proteins into peptides using an appropriate protease (e.g., trypsin).

  • LC-MS/MS Analysis:

    • Analyze the peptide mixture by LC-MS/MS.

    • Mass Spectrometry: Operate the mass spectrometer in data-dependent acquisition mode to acquire both MS1 scans for quantification and MS2 scans for peptide identification.

  • Data Analysis:

    • Use software such as MaxQuant or Proteome Discoverer to identify peptides and quantify the relative abundance of the "heavy" (¹⁵N-labeled) and "light" (unlabeled) forms of each peptide.

    • The rate of decrease in the "heavy" to "light" ratio over time reflects the protein degradation rate, while the rate of appearance of "light" peptides reflects the protein synthesis rate.

Visualizing Metabolic Pathways and Workflows

Tyrosine Metabolism Pathways

Tyrosine_Metabolism Phenylalanine Phenylalanine Tyrosine Tyrosine Phenylalanine->Tyrosine Phenylalanine Hydroxylase L_DOPA L_DOPA Tyrosine->L_DOPA Tyrosine Hydroxylase Thyroxine Thyroxine Tyrosine->Thyroxine p_Hydroxyphenylpyruvate p_Hydroxyphenylpyruvate Tyrosine->p_Hydroxyphenylpyruvate Tyrosine Aminotransferase Protein Protein Tyrosine->Protein Protein Synthesis Dopamine Dopamine L_DOPA->Dopamine Melanin Melanin L_DOPA->Melanin Norepinephrine Norepinephrine Dopamine->Norepinephrine Epinephrine Epinephrine Norepinephrine->Epinephrine Homogentisate Homogentisate p_Hydroxyphenylpyruvate->Homogentisate Maleylacetoacetate Maleylacetoacetate Homogentisate->Maleylacetoacetate Fumarylacetoacetate Fumarylacetoacetate Maleylacetoacetate->Fumarylacetoacetate Fumarate Fumarate Fumarylacetoacetate->Fumarate Acetoacetate Acetoacetate Fumarylacetoacetate->Acetoacetate TCA_Cycle TCA_Cycle Fumarate->TCA_Cycle Acetoacetate->TCA_Cycle Protein->Tyrosine Protein Degradation

Caption: Key metabolic pathways originating from L-Tyrosine.

Experimental Workflow for Stable Isotope Tracing

Experimental_Workflow cluster_Preparation Preparation cluster_Sample_Processing Sample Processing cluster_Analysis Analysis cluster_Interpretation Interpretation Cell_Culture Cell Culture/ Organism Growth Isotope_Labeling Isotope Labeling (13C or 15N-Tyrosine) Cell_Culture->Isotope_Labeling Harvesting Harvesting & Quenching Isotope_Labeling->Harvesting Extraction Metabolite/ Protein Extraction Harvesting->Extraction LC_MS LC-MS/MS Analysis Extraction->LC_MS Data_Processing Data Processing LC_MS->Data_Processing Flux_Analysis Metabolic Flux Analysis Data_Processing->Flux_Analysis Pathway_Mapping Pathway Mapping Flux_Analysis->Pathway_Mapping

Caption: General experimental workflow for metabolic tracing.

Conclusion

Both L-Tyrosine-¹⁵N and ¹³C-L-Tyrosine are powerful tools for metabolic tracing, each with distinct advantages. The choice between them is ultimately dictated by the specific biological question being addressed. For studies focusing on nitrogen metabolism and protein turnover, L-Tyrosine-¹⁵N is often the preferred tracer. Conversely, for investigating the fate of the carbon skeleton of tyrosine through catabolic and biosynthetic pathways, ¹³C-L-Tyrosine is more informative. By carefully considering the principles and protocols outlined in this guide, researchers can design and execute robust stable isotope tracing experiments to unravel the complexities of tyrosine metabolism.

References

A Comparative Guide to L-Tyrosine-15N and Deuterium-Labeled Standards for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing stable isotope-labeled compounds, the choice between L-Tyrosine-15N and deuterium-labeled L-Tyrosine standards is a critical decision that influences experimental outcomes in quantitative proteomics, metabolic tracing, and drug metabolism studies. This guide provides an objective comparison of their performance, supported by experimental principles and detailed methodologies.

Data Presentation: Quantitative Performance Comparison

The selection of an appropriate internal standard is paramount for accurate quantification in mass spectrometry-based analyses. While both this compound and deuterium-labeled L-Tyrosine serve as excellent internal standards, their isotopic properties can lead to differences in analytical performance.

ParameterThis compoundDeuterium-Labeled L-TyrosineRationale & Considerations
Chemical Identity Chemically identical to the analyte.Nearly identical, but the C-D bond is stronger than the C-H bond.15N is a heavy isotope of nitrogen and does not significantly alter the chemical properties of the molecule. Deuterium labeling can sometimes lead to slight changes in chromatographic retention time and potential for kinetic isotope effects in biological systems.[1]
Mass Shift +1 Da per 15N atom.+1 Da per deuterium atom.The mass shift for this compound is fixed at +1. Deuterium-labeled tyrosine can have a variable mass shift (e.g., d2, d3, d4, d7) depending on the number of deuterium atoms incorporated.[2]
Isotopic Purity Generally high (>98%).Generally high (>98%).High isotopic purity is crucial to minimize cross-talk between the analyte and internal standard signals.
Co-elution with Analyte Co-elutes perfectly with the unlabeled analyte.May exhibit a slight shift in retention time in chromatography.The stronger C-D bond can lead to earlier elution in reverse-phase chromatography. This effect is usually minimal but should be considered during method development.[1]
Kinetic Isotope Effect (KIE) Negligible.Can be significant, especially if the deuterium is at a site of enzymatic reaction.The cleavage of a C-D bond requires more energy than a C-H bond, which can slow down the rate of reaction. This is a critical consideration for metabolic flux analysis.
Potential for Isotopic Exchange Stable, no risk of exchange.Low risk, but can occur under certain pH and temperature conditions, particularly for deuterium on heteroatoms.Deuterium on the aromatic ring is generally stable.
Cost Can be more expensive than some deuterated analogs.Often more cost-effective.The cost can vary depending on the specific labeled positions and the supplier.

Performance in Key Applications

Quantitative Proteomics (e.g., SILAC)

In Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), both 15N and deuterium-labeled amino acids can be used. However, 15N-labeled amino acids are often preferred. The rationale is that the incorporation of multiple deuterium atoms can sometimes lead to a slight shift in peptide retention times during liquid chromatography, which can complicate data analysis. In contrast, 15N-labeled peptides co-elute perfectly with their unlabeled counterparts, simplifying quantification.

Metabolic Tracing and Flux Analysis

For metabolic tracing studies, the choice between this compound and deuterium-labeled L-Tyrosine has significant implications. The potential for a kinetic isotope effect (KIE) with deuterium-labeled tyrosine is a major consideration. If the metabolic pathway of interest involves the cleavage of a C-H bond where a deuterium atom has been substituted, the reaction rate may be slowed. This can lead to an underestimation of the true metabolic flux. This compound, being chemically identical to the natural amino acid, does not exhibit a significant KIE and is therefore often the preferred tracer for accurate flux analysis.

Internal Standards for Quantification by LC-MS

Both standards are effective for correcting for variability during sample preparation and analysis. Stable isotope-labeled internal standards are considered the gold standard in quantitative bioanalysis using LC-MS.[1] For routine quantification where metabolic transformations are not being studied, deuterium-labeled L-Tyrosine is a cost-effective and reliable option. However, for the highest accuracy, particularly when dealing with complex matrices, this compound may be advantageous due to its identical chemical behavior to the analyte.

Experimental Protocols

SILAC Protocol for Tyrosine Phosphorylation Analysis

This protocol outlines a typical workflow for a SILAC experiment to quantify changes in tyrosine phosphorylation.

  • Cell Culture and Labeling:

    • Culture two populations of cells in parallel.

    • For the "light" population, use standard cell culture medium containing natural L-tyrosine.

    • For the "heavy" population, use a custom medium where natural L-tyrosine is replaced with this compound.

    • Culture the cells for at least five to six cell divisions to ensure complete incorporation of the labeled amino acid.

  • Cell Treatment and Lysis:

    • Once labeling is complete, treat one or both cell populations with a stimulus (e.g., a growth factor) to induce tyrosine phosphorylation.

    • Lyse the cells using a suitable lysis buffer containing phosphatase and protease inhibitors.

  • Protein Quantification and Mixing:

    • Determine the protein concentration of each lysate.

    • Mix equal amounts of protein from the "light" and "heavy" lysates.

  • Protein Digestion:

    • Digest the mixed protein sample into peptides using an appropriate protease, such as trypsin.

  • Phosphotyrosine Peptide Enrichment:

    • Enrich for phosphotyrosine-containing peptides using an anti-phosphotyrosine antibody coupled to beads (immunoprecipitation).

  • LC-MS/MS Analysis:

    • Analyze the enriched peptide sample by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Identify and quantify the relative abundance of phosphotyrosine peptides by comparing the signal intensities of the "light" and "heavy" peptide pairs.

Mandatory Visualization

SILAC_Workflow cluster_labeling Cell Labeling Light Culture Light Culture Treatment_Light Control/Stimulus Light Culture->Treatment_Light Natural L-Tyrosine Heavy Culture Heavy Culture Treatment_Heavy Control/Stimulus Heavy Culture->Treatment_Heavy This compound Mix Lysates Mix Lysates Treatment_Light->Mix Lysates Treatment_Heavy->Mix Lysates Protein Digestion Protein Digestion Mix Lysates->Protein Digestion pY Enrichment Phosphotyrosine Enrichment Protein Digestion->pY Enrichment LC-MS/MS LC-MS/MS pY Enrichment->LC-MS/MS Data Analysis Data Analysis LC-MS/MS->Data Analysis

Caption: Workflow for a SILAC-based phosphotyrosine proteomics experiment.

Tyrosine_Kinase_Signaling Ligand Ligand RTK Receptor Tyrosine Kinase Ligand->RTK Binding P-RTK Phosphorylated RTK RTK->P-RTK Dimerization & Autophosphorylation Adaptor Proteins Adaptor Proteins P-RTK->Adaptor Proteins Recruitment Signaling Cascade Signaling Cascade Adaptor Proteins->Signaling Cascade Cellular Response Cellular Response Signaling Cascade->Cellular Response

Caption: A simplified diagram of a receptor tyrosine kinase signaling pathway.

References

A Comparative Guide to the Validation of Protein Synthesis Rates: L-Tyrosine-15N and Alternative Methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Measuring the rate of protein synthesis is fundamental to understanding cellular physiology, disease pathology, and the mechanism of action of therapeutic agents. This guide provides an objective comparison of methodologies for validating protein synthesis rates, with a focus on the use of the stable isotope-labeled amino acid, L-Tyrosine-15N. We will explore its performance in relation to other commonly employed techniques, supported by experimental data and detailed protocols.

Principles of Measuring Protein Synthesis

The core principle behind measuring protein synthesis involves the introduction of a labeled precursor, typically an amino acid, and monitoring its incorporation into newly synthesized proteins over time. By measuring the enrichment of the label in the protein pool and correcting for the enrichment of the precursor pool (the free amino acid pool within the cell), the fractional synthesis rate (FSR) of proteins can be calculated.

This compound Method: This technique utilizes L-Tyrosine labeled with the stable isotope 15N. Cells or organisms are supplied with this labeled amino acid, which is then incorporated into nascent polypeptide chains during translation. The extent of incorporation is typically quantified using mass spectrometry-based proteomics.

Alternative Methods:

  • Other Labeled Amino Acid Tracers: Similar to the this compound method, other amino acids labeled with stable isotopes (e.g., L-Leucine-13C6, L-Phenylalanine-D5) are frequently used. The choice of amino acid can influence the calculated synthesis rates.

  • Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC): This metabolic labeling approach involves growing cells in a medium where a specific natural ("light") amino acid is replaced by a "heavy" isotopically labeled counterpart (e.g., 13C and/or 15N labeled lysine and arginine). This allows for the direct comparison of protein synthesis rates between two or more cell populations.

Comparative Performance Data

Direct quantitative comparisons of protein synthesis rates measured using this compound versus other methods in the same experimental system are not extensively reported in the literature. However, studies comparing different amino acid tracers highlight the importance of tracer selection on the final calculated fractional synthesis rate (FSR).

A study comparing the use of L-[5,5,5-2H3]leucine and L-[ring-13C6]phenylalanine tracers to measure mixed muscle protein FSR in older adults found that the rates calculated from leucine labeling were consistently higher than those from phenylalanine labeling.[1] This underscores the potential for variability in absolute FSR values depending on the tracer used. While this study did not include this compound, it provides a crucial insight into the non-interchangeability of different amino acid tracers for absolute quantitative comparisons.

Method/TracerReported Fractional Synthesis Rate (%/h)Key Findings & Considerations
L-[5,5,5-2H3]leucine Basal: 0.063 ± 0.005, Fed: 0.080 ± 0.007[1]Yielded approximately 20% greater FSR compared to phenylalanine tracer in the same study.[1]
L-[ring-13C6]phenylalanine Basal: 0.051 ± 0.004, Fed: 0.066 ± 0.005[1]The anabolic response to feeding was independent of the tracer used.[1]
This compound Data from direct comparative studies is limited.The choice of tracer can be influenced by the specific protein composition and metabolic pathways of the system under investigation.
SILAC Provides relative quantification between samples.Highly accurate for relative quantification as samples are mixed early in the workflow, minimizing experimental variability.

Note: The provided FSR values are from a specific study in human muscle and should be considered as illustrative of the potential differences between tracers, not as absolute reference values for all biological systems.

Experimental Protocols

Measurement of Protein Synthesis using this compound Constant Infusion

This protocol is based on the principles of the constant infusion technique, adapted for a stable isotope tracer.

Objective: To determine the fractional synthesis rate of a specific protein or mixed proteins in a biological system (e.g., cultured cells, animal model).

Materials:

  • This compound (sterile, pyrogen-free for in vivo studies)

  • Cell culture medium or infusion solution

  • Tissue/cell lysis buffer

  • Protein precipitation solution (e.g., trichloroacetic acid)

  • Liquid chromatography-mass spectrometry (LC-MS/MS) system

  • Internal standards for amino acid quantification

Procedure:

  • Preparation of Infusion/Labeling Medium: Prepare a sterile solution of this compound at a known concentration. For cell culture, supplement the growth medium with this compound.

  • Tracer Administration:

    • In Vivo (Constant Infusion): Administer a priming dose of this compound to rapidly achieve isotopic steady state in the precursor pool, followed by a continuous infusion at a constant rate. The duration of infusion will depend on the turnover rate of the protein of interest.

    • In Vitro: Replace the standard culture medium with the this compound containing medium.

  • Sample Collection: At the end of the labeling period, collect blood samples (for plasma precursor enrichment) and tissue/cell samples.

  • Sample Processing:

    • Immediately process or flash-freeze samples to halt metabolic activity.

    • Separate the protein-bound and free amino acid fractions. This typically involves protein precipitation followed by centrifugation.

    • Hydrolyze the protein pellet to release individual amino acids.

  • Mass Spectrometry Analysis:

    • Analyze the isotopic enrichment of this compound in both the free (precursor) and protein-bound (product) fractions using LC-MS/MS.

    • Quantify the total amount of tyrosine in each fraction.

  • Calculation of Fractional Synthesis Rate (FSR):

    FSR (%/hour) = [ (E_p / E_a) / t ] * 100

    Where:

    • E_p = Enrichment of this compound in the protein-bound fraction.

    • E_a = Enrichment of this compound in the precursor (free amino acid) pool.

    • t = Duration of the labeling period in hours.

Measurement of Protein Synthesis using SILAC

Objective: To compare the relative rates of protein synthesis between two or more cell populations under different experimental conditions.

Materials:

  • SILAC-grade cell culture medium lacking specific amino acids (e.g., lysine and arginine).

  • "Light" (natural abundance) and "Heavy" (e.g., 13C6-Lysine, 13C6,15N4-Arginine) amino acids.

  • Dialyzed fetal bovine serum.

  • Cell lysis buffer.

  • Protease for protein digestion (e.g., trypsin).

  • LC-MS/MS system.

Procedure:

  • Cell Culture and Labeling:

    • Culture two populations of cells in parallel.

    • One population is grown in "light" medium, and the other in "heavy" medium for at least five cell doublings to ensure near-complete incorporation of the labeled amino acids.

  • Experimental Treatment: Apply the experimental conditions of interest to the cell populations.

  • Cell Harvesting and Mixing:

    • Harvest the cells from both "light" and "heavy" populations.

    • Mix the cell pellets from the different populations in a 1:1 ratio based on cell number or protein content.

  • Protein Extraction and Digestion:

    • Lyse the mixed cell pellet.

    • Digest the proteins into peptides using a protease like trypsin.

  • Mass Spectrometry Analysis:

    • Analyze the peptide mixture using LC-MS/MS.

    • The mass spectrometer will detect pairs of peptides that are chemically identical but differ in mass due to the isotopic label.

  • Data Analysis:

    • Quantify the relative abundance of the "light" and "heavy" peptides for each protein.

    • The ratio of heavy to light peptide intensity reflects the relative abundance of the protein in the two cell populations, which can be used to infer changes in protein synthesis or degradation.

Mandatory Visualizations

mTOR Signaling Pathway in Protein Synthesis Regulation

The mechanistic Target of Rapamycin (mTOR) is a central kinase that regulates cell growth, proliferation, and protein synthesis in response to various stimuli, including nutrients (amino acids) and growth factors. Understanding this pathway is crucial for interpreting protein synthesis data.

mTOR_Pathway cluster_extracellular Extracellular Signals cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth Factors Growth Factors RTK Receptor Tyrosine Kinase Growth Factors->RTK Amino Acids Amino Acids mTORC1 mTORC1 Amino Acids->mTORC1 activates PI3K PI3K RTK->PI3K activates Akt Akt PI3K->Akt activates TSC1_2 TSC1/TSC2 Complex Akt->TSC1_2 inhibits Rheb Rheb-GTP TSC1_2->Rheb inhibits Rheb->mTORC1 activates S6K1 S6K1 mTORC1->S6K1 activates eIF4E_BP1 4E-BP1 mTORC1->eIF4E_BP1 inhibits Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis promotes eIF4E eIF4E eIF4E_BP1->eIF4E inhibits eIF4E->Protein_Synthesis promotes

Caption: The mTOR signaling pathway integrates signals from growth factors and amino acids to regulate protein synthesis.

Experimental Workflow: this compound Constant Infusion

Infusion_Workflow start Start: Prepare this compound Infusion Solution priming Administer Priming Dose of this compound start->priming infusion Continuous Infusion of this compound priming->infusion sampling Collect Blood and Tissue/Cell Samples infusion->sampling processing Separate Protein-Bound and Free Amino Acids sampling->processing hydrolysis Hydrolyze Protein Pellet processing->hydrolysis ms_analysis LC-MS/MS Analysis of 15N Enrichment processing->ms_analysis Free Amino Acid Fraction hydrolysis->ms_analysis calculation Calculate Fractional Synthesis Rate (FSR) ms_analysis->calculation

Caption: Workflow for determining protein synthesis rates using a constant infusion of this compound.

Experimental Workflow: SILAC

SILAC_Workflow cluster_labeling Cell Culture & Labeling light Culture in 'Light' Medium (Natural Amino Acids) treatment Apply Experimental Treatment light->treatment heavy Culture in 'Heavy' Medium (13C/15N Amino Acids) heavy->treatment mixing Harvest and Mix Cell Populations (1:1) treatment->mixing digestion Protein Extraction and Tryptic Digestion mixing->digestion ms_analysis LC-MS/MS Analysis digestion->ms_analysis quantification Relative Quantification of Heavy/Light Peptides ms_analysis->quantification

Caption: General workflow for comparative proteomics using Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC).

References

A Researcher's Guide to Quantitative Proteomics: Evaluating L-Tyrosine-15N for Accurate Protein Expression Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise quantification of protein expression changes is paramount to unraveling complex biological processes and identifying novel therapeutic targets. Stable Isotope Labeling with Amino acids in Cell culture (SILAC) has emerged as a robust and accurate method for quantitative proteomics. This guide provides a comprehensive comparison of SILAC using L-Tyrosine-15N against other common quantitative proteomics techniques, supported by experimental data and detailed protocols to inform your research decisions.

While traditional SILAC methodologies often employ labeled arginine and lysine, the use of this compound offers distinct advantages, particularly in the study of signaling pathways where tyrosine phosphorylation is a key regulatory event. This guide will delve into the accuracy and application of this compound SILAC, comparing it with conventional SILAC, as well as chemical labeling and label-free approaches.

Performance Comparison of Quantitative Proteomics Methods

The selection of a quantitative proteomics strategy is critical and depends on the specific biological question, sample type, and desired depth of analysis. The following tables summarize the performance of SILAC, including this compound labeling, in comparison to other widely used methods such as Tandem Mass Tags (TMT) and Label-Free Quantification (LFQ).

Method Principle Typical Multiplexing Accuracy Precision (Reproducibility) Applicability
SILAC (including this compound) Metabolic labeling in cell culture2-5 plex[1]High[2][3]High (CV <20%)[4][5]Proliferating cells in culture
Dimethyl Labeling Chemical labeling of peptides2-3 plexGoodGoodAny protein/peptide sample
Tandem Mass Tags (TMT) Isobaric chemical labeling of peptidesUp to 18-plexModerate (ratio compression can be an issue)ModerateAny protein/peptide sample
Label-Free Quantification (LFQ) Comparison of MS1 peak intensities or spectral countsUnlimitedModerate to GoodLower (higher technical variability)Any protein/peptide sample

CV: Coefficient of Variation

A systematic comparison of Label-Free, SILAC, and TMT techniques for studying the Epidermal Growth Factor Receptor (EGFR) signaling network in a colorectal cancer cell line provided the following quantitative insights:

Metric Label-Free (LFQ) SILAC TMT
Identified Proteins ~6,000~5,500~5,000
Identified Phosphosites ~15,000~12,000~10,000
Median Coefficient of Variation (CV) for Proteins ~15%~10% ~18%
Median Coefficient of Variation (CV) for Phosphosites ~25%~15% ~30%

Data adapted from a study on the colorectal cancer cell line DiFi treated with cetuximab.

These data highlight that while Label-Free quantification can offer superior coverage in terms of the number of identified proteins and phosphosites, SILAC demonstrates the highest precision (lowest coefficient of variation), making it the preferred method for accurately quantifying subtle changes in protein and phosphosite abundance, which is crucial for studying cellular signaling.

The Accuracy of this compound in SILAC

The high accuracy of SILAC stems from the in vivo incorporation of isotopically labeled amino acids, allowing for the combination of samples at the cellular level. This early mixing minimizes sample handling-induced variations. This compound, like other stable isotope-labeled amino acids, is chemically identical to its light counterpart, ensuring no alteration of cellular processes. The mass difference introduced by the 15N isotope allows for the precise relative quantification of peptides by mass spectrometry.

For studies focused on tyrosine phosphorylation, incorporating labeled tyrosine can be particularly advantageous. A 5-plex SILAC method has been developed using a combination of light and heavy isotope-encoded lysines, arginines, and tyrosines to monitor the dynamics of tyrosine phosphorylation. This demonstrates the feasibility and utility of incorporating labeled tyrosine for multiplexed and accurate quantification of signaling events.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable quantitative proteomics experiments. Below are representative protocols for this compound SILAC and two alternative methods, Dimethyl Labeling and Label-Free Quantification.

This compound SILAC for Phosphotyrosine Profiling

This protocol is adapted for a 2-plex SILAC experiment focused on phosphotyrosine analysis.

1. Cell Culture and Labeling:

  • Culture two populations of cells in parallel. For the "light" population, use standard DMEM. For the "heavy" population, use DMEM lacking L-Tyrosine, supplemented with this compound.

  • Ensure cells undergo at least five doublings to achieve complete incorporation of the labeled amino acid.

2. Experimental Treatment:

  • Once labeling is complete, apply the experimental treatment (e.g., growth factor stimulation) to one population of cells, while the other serves as a control.

3. Cell Lysis and Protein Extraction:

  • Wash cells with ice-cold PBS and lyse using a suitable lysis buffer containing phosphatase and protease inhibitors.

  • Quantify protein concentration for both "light" and "heavy" lysates.

4. Sample Mixing and Protein Digestion:

  • Mix equal amounts of protein from the "light" and "heavy" lysates.

  • Reduce the protein mixture with DTT and alkylate with iodoacetamide.

  • Digest the proteins into peptides using trypsin.

5. Phosphotyrosine Peptide Enrichment:

  • Incubate the peptide mixture with an anti-phosphotyrosine antibody conjugated to agarose beads to enrich for tyrosine-phosphorylated peptides.

  • Wash the beads to remove non-specifically bound peptides and elute the phosphopeptides.

6. LC-MS/MS Analysis:

  • Analyze the enriched phosphopeptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

7. Data Analysis:

  • Identify and quantify the relative abundance of phosphopeptides by comparing the peak intensities of the "light" and "heavy" isotopic pairs.

Dimethyl Labeling Protocol

This chemical labeling method is an alternative for samples not amenable to metabolic labeling.

1. Protein Digestion:

  • Digest protein samples with trypsin to generate peptides.

2. Peptide Labeling:

  • To the "light" sample, add formaldehyde (CH2O) and sodium cyanoborohydride (NaBH3CN).

  • To the "heavy" sample, add deuterated formaldehyde (CD2O) and sodium cyanoborohydride (NaBH3CN). This will result in a 4 Da mass difference per labeled primary amine.

  • The reaction converts primary amines (peptide N-termini and lysine side chains) to dimethylamines.

3. Sample Mixing:

  • Combine the "light" and "heavy" labeled peptide samples in a 1:1 ratio.

4. LC-MS/MS Analysis and Data Analysis:

  • Analyze the mixed peptides by LC-MS/MS and quantify the relative abundance based on the peak intensities of the isotopic pairs.

Label-Free Quantification (LFQ) Workflow

LFQ is a cost-effective method that does not require isotopic labels.

1. Sample Preparation:

  • Individually prepare each sample by extracting and digesting proteins into peptides.

2. LC-MS/MS Analysis:

  • Analyze each peptide sample separately by LC-MS/MS. It is crucial to maintain high reproducibility in the chromatography and mass spectrometry analysis.

3. Data Analysis:

  • Use specialized software to align the chromatograms from all runs.

  • Quantify the relative abundance of peptides across samples by comparing the area under the curve (AUC) of their corresponding precursor ion peaks.

  • Normalize the data to account for variations in sample loading and instrument performance.

Visualizing Experimental Workflows and Signaling Pathways

Diagrams are essential for understanding complex experimental processes and biological pathways.

experimental_workflow cluster_silac This compound SILAC Workflow cluster_dimethyl Dimethyl Labeling Workflow cluster_lfq Label-Free Quantification Workflow Cell Culture\n(Light vs. Heavy Tyrosine) Cell Culture (Light vs. Heavy Tyrosine) Treatment Treatment Cell Culture\n(Light vs. Heavy Tyrosine)->Treatment Cell Lysis Cell Lysis Treatment->Cell Lysis Mix Lysates (1:1) Mix Lysates (1:1) Cell Lysis->Mix Lysates (1:1) Digestion Digestion Mix Lysates (1:1)->Digestion pTyr Enrichment pTyr Enrichment Digestion->pTyr Enrichment LC-MS/MS LC-MS/MS pTyr Enrichment->LC-MS/MS Data Analysis Data Analysis LC-MS/MS->Data Analysis Protein Digestion Protein Digestion Peptide Labeling\n(Light vs. Heavy) Peptide Labeling (Light vs. Heavy) Protein Digestion->Peptide Labeling\n(Light vs. Heavy) LC-MS/MS Mix Peptides (1:1) Mix Peptides (1:1) Peptide Labeling\n(Light vs. Heavy)->Mix Peptides (1:1) LC-MS/MS LC-MS/MS_2 LC-MS/MS_2 Mix Peptides (1:1)->LC-MS/MS_2 LC-MS/MS Data Analysis_2 Data Analysis_2 LC-MS/MS_2->Data Analysis_2 Data Analysis Protein Digestion_3 Protein Digestion (per sample) LC-MS/MS_3 LC-MS/MS (separate runs) Protein Digestion_3->LC-MS/MS_3 Data Analysis_3 Data Analysis (with alignment) LC-MS/MS_3->Data Analysis_3

Quantitative proteomics experimental workflows.

A common application for phosphotyrosine profiling is the investigation of receptor tyrosine kinase signaling pathways, such as the Epidermal Growth Factor Receptor (EGFR) pathway.

egfr_pathway EGF EGF EGFR EGFR EGF->EGFR Grb2 Grb2 EGFR->Grb2 Shc Shc EGFR->Shc PI3K PI3K EGFR->PI3K SOS SOS Grb2->SOS Shc->Grb2 Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation/ Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation

Simplified EGFR signaling pathway.

References

A Head-to-Head Comparison: L-Tyrosine-15N versus SIL Peptides as Internal Standards in Quantitative Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in mass spectrometry-based quantification, the choice of an appropriate internal standard is paramount to achieving accurate and reproducible results. This guide provides an objective comparison between two common types of internal standards: the stable isotope-labeled amino acid, L-Tyrosine-15N, and stable isotope-labeled (SIL) peptides.

This comparison delves into the performance characteristics, experimental workflows, and underlying principles of each standard, supported by experimental data from published studies. Our aim is to equip you with the necessary information to make an informed decision for your specific quantitative proteomics or metabolomics applications.

Quantitative Performance at a Glance

The selection of an internal standard significantly impacts the accuracy and precision of quantification. Below is a summary of key performance metrics for this compound and SIL peptides, compiled from various studies. It is important to note that direct head-to-head comparative studies for the same analyte are limited; therefore, this table represents typical performance characteristics observed in the literature.

Performance MetricThis compoundSIL (Stable Isotope-Labeled) PeptidesKey Considerations
Analyte Type Primarily for the quantification of free L-Tyrosine or as a general internal standard in broader amino acid analysis. Its use for protein quantification is indirect and less common.Specifically designed for the quantification of a target peptide, which serves as a surrogate for the parent protein.SIL peptides are tailored to the specific protein of interest, offering higher specificity for protein quantification.
Accuracy High for amino acid analysis. For protein quantification, its accuracy can be compromised as it does not account for variability in protein extraction and digestion.Generally high, with deviations from the nominal concentration often within ±15%.[1][2] However, accuracy can be peptide-dependent, with some studies showing deviations up to 54%.[1][2]SIL peptides more closely mimic the behavior of the endogenous target peptide, leading to better correction for analytical variability.
Precision (%CV) Typically low for amino acid quantification. For protein quantification, precision can be lower due to the indirect nature of the correction.High, with coefficient of variation (CV) values typically below 15%.[1] Some studies report CVs in the low single digits.The close physicochemical similarity between the SIL peptide and the endogenous peptide results in excellent precision.
Matrix Effect Compensation Can correct for instrument variability and ion suppression/enhancement for the amino acid itself. Its ability to compensate for matrix effects on a target peptide derived from a protein is limited.Effectively compensates for matrix effects as the SIL peptide co-elutes with and has nearly identical ionization efficiency to the endogenous peptide.The closer the chemical and physical properties of the internal standard to the analyte, the better the compensation for matrix effects.
Cost Relatively low.Higher, as they are custom-synthesized for each specific target peptide.The cost of SIL peptides can be a significant factor in large-scale studies with many target proteins.
Workflow Complexity Simple to add to samples. However, its application to protein quantification requires careful consideration of where it is introduced in the workflow.Added after protein digestion but before LC-MS analysis. This does not account for variability in the digestion process itself."Winged" or extended SIL peptides, which include flanking amino acid sequences, can be added before digestion to better account for digestion variability.

Experimental Protocols: A Step-by-Step Guide

The implementation of this compound and SIL peptides as internal standards involves distinct experimental workflows. Below are detailed methodologies for their use in a typical targeted protein quantification experiment using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Protocol 1: Protein Quantification using a SIL Peptide Internal Standard

This protocol outlines the standard workflow for quantifying a target protein by using a corresponding stable isotope-labeled peptide.

1. Sample Preparation and Protein Digestion:

  • Lyse cells or homogenize tissue to extract proteins.

  • Determine the total protein concentration of the lysate.

  • Take a known amount of total protein and perform reduction and alkylation of cysteine residues.

  • Digest the proteins into peptides using a protease, typically trypsin, overnight at 37°C.

2. Internal Standard Spiking:

  • Synthesize a SIL peptide that is identical in sequence to the target tryptic peptide of the protein of interest, but contains one or more heavy isotope-labeled amino acids (e.g., 13C, 15N).

  • Precisely determine the concentration of the SIL peptide stock solution.

  • Spike a known amount of the SIL peptide internal standard into the digested sample.

3. LC-MS/MS Analysis:

  • Inject the sample onto a liquid chromatography system coupled to a tandem mass spectrometer.

  • Separate the peptides using a reversed-phase chromatographic gradient.

  • Analyze the eluting peptides using Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM) on the mass spectrometer.

  • Monitor specific precursor-to-fragment ion transitions for both the endogenous (light) and the SIL (heavy) peptide.

4. Data Analysis and Quantification:

  • Integrate the peak areas of the chromatographic peaks for the light and heavy peptide transitions.

  • Calculate the peak area ratio of the light peptide to the heavy peptide.

  • Generate a calibration curve using a series of known concentrations of the light peptide spiked with a fixed concentration of the heavy SIL peptide.

  • Determine the concentration of the endogenous peptide in the sample by interpolating its peak area ratio on the calibration curve.

Protocol 2: Amino Acid Quantification using this compound Internal Standard

This protocol is for the direct quantification of L-Tyrosine in a biological sample. While not a direct method for protein quantification, it serves as a foundational method for amino acid analysis.

1. Sample Preparation:

  • For free amino acid analysis, precipitate proteins from the biological fluid (e.g., plasma, serum) using a suitable method (e.g., acid precipitation).

  • Centrifuge to pellet the precipitated proteins and collect the supernatant containing the free amino acids.

2. Internal Standard Spiking:

  • Prepare a stock solution of this compound with a precisely known concentration.

  • Add a known amount of the this compound internal standard to the supernatant.

3. LC-MS/MS Analysis:

  • Inject the sample onto an LC-MS/MS system.

  • Separate the amino acids using a suitable chromatographic method (e.g., HILIC or reversed-phase with derivatization).

  • Monitor the specific precursor-to-fragment ion transitions for both endogenous L-Tyrosine and this compound.

4. Data Analysis and Quantification:

  • Integrate the peak areas of the chromatographic peaks for both forms of L-Tyrosine.

  • Calculate the peak area ratio of the endogenous L-Tyrosine to this compound.

  • Construct a calibration curve using known concentrations of L-Tyrosine and a fixed concentration of this compound.

  • Determine the concentration of L-Tyrosine in the sample from the calibration curve.

Visualizing the Workflows and Comparison

To further clarify the experimental processes and the logical relationship between these two internal standards, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_sample_prep Sample Preparation cluster_sil_peptide SIL Peptide Workflow cluster_ltyrosine This compound Workflow (for Amino Acid Analysis) A Biological Sample B Protein Extraction A->B C Protein Digestion (Trypsin) B->C G Protein Precipitation B->G D Spike SIL Peptide C->D E LC-MS/MS Analysis D->E F Quantification (Ratio of Light/Heavy Peptide) E->F H Spike this compound G->H I LC-MS/MS Analysis H->I J Quantification (Ratio of Endogenous/15N-Tyrosine) I->J

Figure 1. Experimental workflows for SIL peptide and this compound internal standards.

logical_comparison cluster_sil_peptide SIL Peptide cluster_ltyrosine This compound SIL_Adv Advantages: - High Specificity - Excellent Accuracy & Precision - Good Matrix Effect Compensation Tyr_Disadv Disadvantages: - Indirect for Protein Quantification - Limited Matrix Effect Compensation for Peptides - Doesn't correct for extraction/digestion variability SIL_Adv->Tyr_Disadv Superiority in Protein Quantification SIL_Disadv Disadvantages: - Higher Cost - Custom Synthesis Required - Doesn't correct for digestion variability Tyr_Adv Advantages: - Lower Cost - Readily Available Tyr_Adv->SIL_Disadv Cost-Effectiveness

Figure 2. Logical comparison of this compound and SIL peptides as internal standards.

Conclusion: Making the Right Choice

The choice between this compound and a SIL peptide as an internal standard is fundamentally dependent on the analytical goal.

For the absolute quantification of specific proteins, SIL peptides are the superior choice. Their chemical and physical similarity to the endogenous target peptide allows for a more accurate and precise correction of variability introduced during sample processing and analysis. While the cost is higher, the quality of the resulting quantitative data for targeted proteomics is generally unmatched by a generic amino acid standard.

This compound is a suitable and cost-effective internal standard for the quantification of free L-Tyrosine and in broader amino acid profiling studies. Its utility as an internal standard for protein quantification is limited because it cannot account for the variability inherent in protein extraction and enzymatic digestion, which are critical steps in bottom-up proteomics workflows.

Ultimately, the decision rests on the specific requirements of the experiment, balancing the need for the highest accuracy and precision with budgetary and logistical considerations. For robust and reliable targeted protein quantification, the investment in custom-synthesized SIL peptides is well-justified.

References

Cross-Validation of L-Tyrosine-15N and Antibody-Based Methods for Quantitative Phosphotyrosine Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the pursuit of understanding cellular signaling and developing targeted therapeutics, the accurate quantification of protein phosphorylation is paramount. Tyrosine phosphorylation, in particular, is a critical event in numerous signaling cascades that regulate cell growth, differentiation, and metabolism. Dysregulation of tyrosine kinase activity is a hallmark of many diseases, including cancer. Consequently, robust and reliable methods for quantifying changes in tyrosine phosphorylation are essential for both basic research and drug development.

This guide provides an objective comparison of two powerful and widely used methodologies for quantitative phosphotyrosine analysis: metabolic labeling with L-Tyrosine-15N coupled with mass spectrometry, and traditional antibody-based methods such as quantitative Western blotting. We will delve into the principles of each technique, present supporting experimental data, provide detailed protocols, and visualize key workflows and pathways to aid researchers in selecting the most appropriate method for their experimental needs and in critically evaluating their results.

Methodological Principles

This compound Metabolic Labeling (SILAC)

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful metabolic labeling strategy that enables the quantitative comparison of proteomes across different cell populations[1][2]. In the context of phosphotyrosine analysis, cells are cultured in a medium where the natural ("light") L-Tyrosine is replaced with a "heavy" isotope-labeled version, this compound. Over several cell divisions, this heavy amino acid is incorporated into all newly synthesized proteins.

When comparing a control and a treated cell population (e.g., before and after growth factor stimulation), one population is grown in the "light" medium and the other in the "heavy" medium. The cell lysates are then combined, and proteins of interest are enriched, often through immunoprecipitation with a general anti-phosphotyrosine antibody. The enriched proteins are then digested into peptides and analyzed by mass spectrometry. The mass spectrometer can distinguish between the light and heavy peptides based on the mass difference imparted by the 15N isotope. The relative abundance of a specific phosphopeptide in the two samples is determined by the ratio of the intensities of the heavy and light peptide signals[1][2].

Antibody-Based Methods (Quantitative Western Blotting)

Antibody-based methods, with quantitative Western blotting being a prime example, are a cornerstone of protein analysis. These techniques rely on the high specificity of antibodies to detect and quantify a target protein or a specific post-translational modification, such as tyrosine phosphorylation.

In a typical quantitative Western blot for phosphotyrosine, cell lysates are separated by gel electrophoresis and transferred to a membrane. The membrane is then incubated with a primary antibody that specifically recognizes either a particular phosphorylated tyrosine residue on a target protein (site-specific antibody) or a broader range of phosphotyrosine residues (pan-phosphotyrosine antibody). A secondary antibody conjugated to a fluorescent or chemiluminescent molecule is then used for detection. The signal intensity, which is proportional to the amount of the target phosphoprotein, is captured and quantified using an imaging system. For accurate quantification, the phosphoprotein signal is often normalized to the total amount of the protein (using an antibody against the unphosphorylated protein) or a loading control[3].

Performance Comparison: this compound vs. Antibody-Based Methods

The choice between this compound metabolic labeling and antibody-based methods depends on the specific research question, the available resources, and the desired level of comprehensiveness versus targeted validation. Below is a summary of their key performance characteristics.

FeatureThis compound with Mass SpectrometryAntibody-Based Methods (e.g., Western Blot)
Scope Global, unbiased analysis of the phosphotyrosine proteome.Targeted analysis of specific phosphoproteins.
Specificity High, based on mass-to-charge ratio of peptides.High, but dependent on antibody quality and potential for cross-reactivity.
Sensitivity High, capable of detecting low-abundance phosphopeptides.Varies with antibody affinity and detection method; can be very sensitive.
Quantification Highly accurate relative quantification of thousands of sites simultaneously.Semi-quantitative to quantitative, often for a single target at a time.
Multiplexing Inherently high, limited by mass spectrometer capabilities.Limited in traditional formats; multiplexing is possible with fluorescent antibodies.
Discovery Power Excellent for identifying novel phosphorylation sites and signaling events.Primarily for validating known targets and pathways.
Throughput Lower, with more complex sample preparation and data analysis.Higher for individual targets.
Cost Higher initial instrument cost and reagent costs for labeling.Lower instrument cost, but antibody costs can be significant for multiple targets.
Validation Often requires orthogonal validation with methods like Western blotting.Can be a primary validation method.

Experimental Data: Cross-Validation of Quantitative Results

For instance, a study investigating the effects of the kinase inhibitor lapatinib on EGFR/HER2 signaling pathways used a SILAC-based approach to profile temporal changes in phosphorylation. The quantitative mass spectrometry results for key proteins like EGFR, HER2, and ERK1/2 were subsequently validated by quantitative Western blotting. The temporal profiles of phosphorylation inhibition obtained by both methods showed a strong agreement, confirming the dynamic changes observed in the global phosphoproteome analysis.

Table 1: Illustrative Comparison of Fold-Change Measurements for EGFR Phosphorylation Sites

Phosphorylation SiteThis compound (SILAC) Fold-ChangeQuantitative Western Blot Fold-Change
EGFR (pY1068)4.54.2
EGFR (pY1148)3.83.5
EGFR (pY1173)5.24.9
Shc1 (pY317)2.92.7

This table is a representative illustration of the expected high degree of correlation between the two methods and is not derived from a single direct comparative study.

Experimental Protocols

This compound Metabolic Labeling for Quantitative Phosphoproteomics

This protocol is adapted from established SILAC procedures for phosphotyrosine analysis.

  • Cell Culture and Labeling:

    • Culture cells in DMEM specifically lacking L-lysine, L-arginine, and L-tyrosine.

    • For the "light" condition, supplement the medium with normal L-lysine, L-arginine, and L-tyrosine.

    • For the "heavy" condition, supplement with 13C6-L-lysine, 13C6,15N4-L-arginine, and 15N-L-tyrosine .

    • Culture cells for at least five to six cell doublings to ensure complete incorporation of the labeled amino acids.

  • Cell Treatment and Lysis:

    • Starve cells in serum-free SILAC media for 12-24 hours to reduce basal phosphorylation.

    • Stimulate the "heavy" labeled cells with the desired agonist (e.g., EGF) for the specified time. The "light" labeled cells serve as the unstimulated control.

    • Wash cells with ice-cold PBS and lyse with a buffer containing phosphatase and protease inhibitors.

    • Combine equal amounts of protein from the "light" and "heavy" lysates.

  • Phosphotyrosine Immunoprecipitation:

    • Pre-clear the combined lysate with protein A/G agarose beads.

    • Incubate the lysate with an anti-phosphotyrosine antibody (e.g., P-Tyr-100) conjugated to agarose beads for 2-4 hours at 4°C.

    • Wash the beads extensively with lysis buffer to remove non-specific binders.

    • Elute the phosphotyrosine-containing proteins from the beads.

  • Protein Digestion and Mass Spectrometry:

    • Separate the eluted proteins by SDS-PAGE and perform an in-gel digest with trypsin.

    • Extract the peptides and analyze them by LC-MS/MS on a high-resolution mass spectrometer.

    • Identify and quantify the "light" and "heavy" phosphopeptide pairs using specialized software (e.g., MaxQuant).

Quantitative Phosphotyrosine Western Blotting

This protocol is based on standard quantitative Western blotting procedures optimized for phosphoproteins.

  • Sample Preparation:

    • Lyse cells in a buffer containing phosphatase and protease inhibitors.

    • Determine protein concentration using a BCA assay.

  • Gel Electrophoresis and Transfer:

    • Separate equal amounts of protein from each sample on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Note: Milk should be avoided as a blocking agent as it contains phosphoproteins that can increase background.

    • Incubate the membrane with a primary antibody specific for the phosphorylated tyrosine site of interest overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with a horseradish peroxidase (HRP) or fluorophore-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Quantification:

    • For HRP-conjugated antibodies, apply an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imager.

    • For fluorophore-conjugated antibodies, scan the membrane using a fluorescent imaging system.

    • Quantify the band intensities using image analysis software.

    • To normalize for protein loading, strip the membrane and re-probe with an antibody against the total, unphosphorylated protein, or use a housekeeping protein like GAPDH or β-actin.

Visualization of Workflows and Signaling Pathways

To further clarify the methodologies and their application, the following diagrams were generated using Graphviz.

experimental_workflow cluster_silac This compound (SILAC) Workflow cluster_wb Quantitative Western Blot Workflow silac_label Metabolic Labeling (Light vs. Heavy this compound) silac_treat Cell Treatment (e.g., EGF Stimulation) silac_label->silac_treat silac_lyse Cell Lysis & Mixing silac_treat->silac_lyse silac_ip Anti-pTyr Immunoprecipitation silac_lyse->silac_ip silac_digest In-gel Digestion (Trypsin) silac_ip->silac_digest silac_ms LC-MS/MS Analysis silac_digest->silac_ms silac_quant Quantitative Analysis (Heavy/Light Ratios) silac_ms->silac_quant wb_lyse Cell Lysis wb_sds SDS-PAGE wb_lyse->wb_sds wb_transfer Membrane Transfer wb_sds->wb_transfer wb_block Blocking (BSA) wb_transfer->wb_block wb_pri_ab Primary Antibody (Anti-pTyr) wb_block->wb_pri_ab wb_sec_ab Secondary Antibody wb_pri_ab->wb_sec_ab wb_detect Detection (ECL/Fluorescence) wb_sec_ab->wb_detect wb_quant Quantification & Normalization wb_detect->wb_quant

Caption: Comparative experimental workflows for this compound (SILAC) and quantitative Western blotting.

egfr_signaling EGF EGF EGFR EGFR EGF->EGFR Binding & Dimerization pEGFR p-EGFR EGFR->pEGFR Autophosphorylation (Tyrosine Residues) Grb2 Grb2 pEGFR->Grb2 PLCg PLCγ pEGFR->PLCg PI3K PI3K pEGFR->PI3K Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK pPLCg p-PLCγ PLCg->pPLCg pPI3K p-PI3K PI3K->pPI3K Akt Akt pPI3K->Akt pAkt p-Akt Akt->pAkt

Caption: Simplified EGFR signaling pathway highlighting key tyrosine phosphorylation events.

Conclusion

Both this compound metabolic labeling with mass spectrometry and antibody-based methods like quantitative Western blotting are indispensable tools for the study of tyrosine phosphorylation. They are not mutually exclusive but rather complementary approaches. SILAC provides a powerful, unbiased, and highly quantitative platform for discovery-phase phosphoproteomics, enabling the identification of novel signaling events and a global view of pathway dynamics. Quantitative Western blotting, on the other hand, offers a targeted, cost-effective, and higher-throughput method for the validation and routine analysis of specific phosphoproteins.

For researchers aiming to gain a comprehensive understanding of a signaling network, a combination of these methods is often the most robust strategy. The global, quantitative data from a SILAC experiment can generate novel hypotheses, which can then be rigorously tested and validated using specific antibodies in a larger set of samples or conditions. By understanding the strengths and limitations of each technique, researchers can design more impactful experiments and generate high-confidence data to advance our understanding of cellular signaling in health and disease.

References

A Comparative Guide to the Purity and Enrichment of Commercial L-Tyrosine-¹⁵N

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing isotopically labeled compounds, the purity and isotopic enrichment of these materials are of paramount importance for data integrity and experimental reproducibility. This guide provides a comparative assessment of commercially available L-Tyrosine-¹⁵N, focusing on its chemical purity and ¹⁵N enrichment. We present supporting experimental data from various suppliers and detailed protocols for the analytical methods used in these assessments.

Comparative Analysis of Commercial L-Tyrosine-¹⁵N

The following table summarizes the product specifications for L-Tyrosine-¹⁵N from leading commercial suppliers. These values represent the guaranteed minimum purity and enrichment levels.

SupplierProduct NumberChemical PurityIsotopic Enrichment (¹⁵N atom %)
Supplier A (e.g., Sigma-Aldrich) 332151 (example)≥ 98%≥ 98%
Supplier B (e.g., Cambridge Isotope Laboratories, Inc.) NLM-590 (example)≥ 98%≥ 98%
Supplier C (e.g., Cayman Chemical) Varies≥ 98%Not specified
Supplier D (e.g., MedChemExpress) HY-N0473S1 (example)≥ 98%Not specified

Note: While not all suppliers explicitly state the ¹⁵N enrichment on their product pages, for applications requiring precise isotopic labeling, it is crucial to obtain this information from the certificate of analysis.

Experimental Protocols for Quality Assessment

To ensure the quality of L-Tyrosine-¹⁵N, two key parameters are assessed: chemical purity and isotopic enrichment. Below are detailed methodologies for these analyses.

Determination of Chemical Purity by High-Performance Liquid Chromatography (HPLC)

This method is used to separate and quantify L-Tyrosine from any potential impurities.

Instrumentation and Reagents:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in Water

  • Mobile Phase B: Acetonitrile

  • L-Tyrosine reference standard

  • Sample diluent: Mobile Phase A

Procedure:

  • Standard Preparation: Accurately weigh and dissolve the L-Tyrosine reference standard in the sample diluent to a concentration of approximately 0.1 mg/mL.

  • Sample Preparation: Prepare the L-Tyrosine-¹⁵N sample in the same manner as the standard solution.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 25°C

    • UV Detection: 220 nm

    • Gradient Elution:

      • 0-10 min: 100% Mobile Phase A

      • 10-25 min: Linear gradient to 50% Mobile Phase B

      • 25-30 min: Hold at 50% Mobile Phase B

      • 30-35 min: Return to 100% Mobile Phase A

      • 35-40 min: Re-equilibration at 100% Mobile Phase A

  • Data Analysis: The chemical purity is calculated by determining the area percentage of the L-Tyrosine peak relative to the total area of all peaks in the chromatogram.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep_standard Prepare L-Tyrosine Reference Standard hplc_system Inject into HPLC System (C18 Column) prep_standard->hplc_system prep_sample Prepare L-Tyrosine-15N Sample prep_sample->hplc_system separation Gradient Elution hplc_system->separation detection UV Detection (220 nm) separation->detection chromatogram Generate Chromatogram detection->chromatogram peak_integration Integrate Peak Areas chromatogram->peak_integration purity_calc Calculate Purity (%) peak_integration->purity_calc

Workflow for Chemical Purity Analysis by HPLC
Determination of Isotopic Enrichment by Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS)

This technique is a highly sensitive method for determining the precise ¹⁵N/¹⁴N ratio.

Instrumentation and Reagents:

  • Gas Chromatograph (GC) coupled to a Combustion interface and an Isotope Ratio Mass Spectrometer (IRMS)

  • GC column suitable for amino acid analysis (e.g., Agilent DB-35)

  • Derivatization reagents: Acidified methanol, acetic anhydride, trimethylamine, acetone

  • 6 M Hydrochloric acid (for hydrolysis if the sample is in a complex matrix)

  • L-Tyrosine-¹⁵N sample

  • Unlabeled L-Tyrosine standard

Procedure:

  • Sample Preparation (Derivatization):

    • Accurately weigh the L-Tyrosine-¹⁵N sample into a reaction vial.

    • Dry the sample completely under a stream of nitrogen.

    • Add 1 mL of 1.85 M acidified methanol and heat at 100°C for 1 hour to form the methyl ester.

    • Evaporate the reagent under nitrogen.

    • Add a mixture of acetic anhydride, trimethylamine, and acetone (1:2:5 v/v/v) and heat at 60°C for 10 minutes for N-acetylation.

    • Evaporate the reagents under a stream of nitrogen.

    • Re-dissolve the derivatized sample in a suitable solvent (e.g., ethyl acetate) for injection.

  • GC-C-IRMS Analysis:

    • Injection: Inject the derivatized sample into the GC.

    • Separation: The derivatized L-Tyrosine is separated from other components on the GC column. A typical temperature program would be:

      • Initial temperature: 70°C (hold for 2 min)

      • Ramp 1: 15°C/min to 140°C (hold for 4 min)

      • Ramp 2: 12°C/min to 240°C (hold for 5 min)

      • Ramp 3: 8°C/min to 255°C (hold for 35 min)

    • Combustion: The separated analyte is combusted at a high temperature (e.g., 1000°C) to convert it into N₂ gas.

    • IRMS Analysis: The N₂ gas is introduced into the IRMS, which measures the ratio of ¹⁵N₂ to ¹⁴N₂.

  • Data Analysis: The isotopic enrichment (atom % ¹⁵N) is calculated by comparing the measured ¹⁵N/¹⁴N ratio of the sample to that of a reference standard with a known isotopic composition.

GC_C_IRMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-C-IRMS Analysis cluster_data Data Processing weigh_sample Weigh this compound derivatize Derivatization (N-acetyl methyl ester) weigh_sample->derivatize dissolve Dissolve in Ethyl Acetate derivatize->dissolve gc_injection Inject into GC dissolve->gc_injection gc_separation GC Separation gc_injection->gc_separation combustion Combustion to N2 gas gc_separation->combustion irms_detection IRMS Detection (15N/14N ratio) combustion->irms_detection ratio_measurement Measure Isotope Ratio irms_detection->ratio_measurement enrichment_calc Calculate Atom % 15N ratio_measurement->enrichment_calc

Workflow for Isotopic Enrichment Analysis by GC-C-IRMS

Conclusion

The assessment of chemical purity and isotopic enrichment is critical for the effective use of L-Tyrosine-¹⁵N in research and development. While leading suppliers generally provide products of high and consistent quality, it is recommended that researchers carefully review the certificate of analysis for each batch to ensure it meets the specific requirements of their application. The experimental protocols provided in this guide offer a framework for the in-house verification of these critical quality attributes.

A Researcher's Guide to Selecting 15N-Labeled Amino Acid Suppliers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in proteomics, metabolomics, and drug development, the quality of isotopically labeled compounds is paramount for generating reliable and reproducible data. This guide provides a comparative analysis of prominent suppliers of 15N-labeled amino acids, focusing on key performance indicators and the experimental protocols necessary to verify them. This objective overview is designed to assist scientists in making informed purchasing decisions.

Key Performance Indicators for 15N-Labeled Amino Acids

The utility of 15N-labeled amino acids hinges on several critical quality attributes. When evaluating suppliers, researchers should prioritize the following parameters:

  • Isotopic Purity/Enrichment: This is the most crucial parameter, indicating the percentage of molecules in which the natural 14N isotope has been replaced with 15N. High isotopic enrichment (typically ≥98%) is essential for maximizing signal-to-noise ratios in sensitive applications like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. Incomplete labeling can lead to complex and difficult-to-interpret data[1].

  • Chemical Purity: This refers to the absence of contaminating unlabeled amino acids or other chemical impurities. High chemical purity is necessary to avoid interference with experimental assays and to ensure accurate quantification.

  • Chiral Purity: For most biological applications, only the L-enantiomer of the amino acid is desired. Chiral purity ensures that the labeled amino acid is in the correct stereoisomeric form and will be properly utilized by cellular machinery.

  • Lot-to-Lot Consistency: Reproducibility is a cornerstone of scientific research. Reliable suppliers should demonstrate minimal variation in isotopic enrichment, chemical purity, and overall product performance between different manufacturing batches.

Comparative Overview of Major Suppliers

SupplierIsotopic Purity (Typical)Product RangeApplications SupportedNotable Features
Cambridge Isotope Laboratories (CIL) ≥98%, with many products at 99%[][3]Extensive catalog of individual amino acids, amino acid mixtures (e.g., for cell-free expression), and SILAC kits[][4].Biomolecular NMR, Proteomics, Metabolomics.Often considered a market leader with a broad selection and high-enrichment products. Provides detailed certificates of analysis.
Sigma-Aldrich (Merck) ≥98% for most products.Wide range of individual 15N-labeled amino acids, as well as mixtures for mass spectrometry and cell culture.Mass Spectrometry, NMR, Cell Culture, SILAC.A major, well-established supplier with a comprehensive portfolio and extensive documentation available online.
BOC Sciences Offers high-purity (≥95%) and high-enrichment (up to 99%) products.Provides a wide array of 13C, 15N, 18O, and Deuterium-labeled amino acids, including custom synthesis services.Proteomics, Metabolomics, Structural Biology, Drug Discovery.Emphasizes custom labeling services to meet specific research needs.
ChemPep High purity 13C and 15N labeled amino acids.Offers stable isotope-labeled amino acids for SILAC, quantitative proteomics, metabolomics, and NMR.Mass Spectrometry, NMR analysis, Metabolic labeling.Positions itself as a supplier of premium, high-purity products for various research applications.

Experimental Protocols for Supplier Evaluation

To independently verify the quality of 15N-labeled amino acids, researchers can perform several key experiments. The following are detailed protocols for assessing isotopic enrichment and performance in common applications.

Determination of Isotopic Enrichment by Mass Spectrometry

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust method for determining the isotopic enrichment of amino acids.

Methodology:

  • Derivatization: Amino acids are not volatile and require derivatization prior to GC-MS analysis. A common method is the formation of N-acetyl methyl esters.

    • Dry the amino acid sample under a stream of nitrogen.

    • Add a solution of acetyl chloride in methanol and heat to convert the amino acid to its methyl ester.

    • Evaporate the reagent and add a mixture of acetic anhydride and pyridine to acetylate the amino group.

    • Dry the sample again and reconstitute in a suitable solvent for injection.

  • GC-MS Analysis:

    • Inject the derivatized sample into a GC-MS system.

    • The gas chromatograph separates the derivatized amino acid from any impurities.

    • The mass spectrometer analyzes the isotopic distribution of the molecular ion or a characteristic fragment.

  • Data Analysis:

    • The isotopic enrichment is calculated by comparing the relative intensities of the mass isotopologues (e.g., the M+1 peak corresponding to the 15N-labeled molecule versus the M peak for the 14N-unlabeled molecule).

    • Software can be used to fit the experimental isotopic pattern to theoretical distributions to determine the precise enrichment percentage.

Performance Evaluation in Cell Culture (SILAC)

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful technique for quantitative proteomics and serves as an excellent functional test for 15N-labeled amino acids.

Methodology:

  • Cell Culture:

    • Culture two populations of cells. One in "light" medium containing natural amino acids and the other in "heavy" medium where one or more essential amino acids (e.g., Lysine and Arginine) are replaced with their 15N-labeled counterparts.

    • Allow the cells to grow for at least five to six doublings to ensure near-complete incorporation of the labeled amino acids into the proteome.

  • Protein Extraction and Digestion:

    • Combine equal numbers of cells from the "light" and "heavy" populations.

    • Lyse the cells and extract the proteins.

    • Digest the protein mixture into peptides using an enzyme such as trypsin.

  • LC-MS/MS Analysis:

    • Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • For each peptide pair (light and heavy), the mass spectrometer will detect two distinct peaks separated by a mass difference corresponding to the number of incorporated 15N atoms.

    • The ratio of the intensities of these peaks provides a quantitative measure of the relative abundance of the protein in the two cell populations. Successful and complete labeling will result in distinct, well-resolved peaks for the heavy peptides.

Visualizing Experimental Workflows and Biological Pathways

Diagrams are essential for understanding the complex processes involved in the evaluation and application of 15N-labeled amino acids.

experimental_workflow Experimental Workflow for Supplier Comparison cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_evaluation Evaluation supplier_a 15N-Amino Acid (Supplier A) derivatization Derivatization (e.g., N-acetyl methyl ester) supplier_a->derivatization lcms LC-MS/MS Analysis (SILAC Experiment) supplier_a->lcms supplier_b 15N-Amino Acid (Supplier B) supplier_b->derivatization supplier_b->lcms gcms GC-MS Analysis derivatization->gcms nmr NMR Spectroscopy derivatization->nmr isotopic_purity Isotopic Purity gcms->isotopic_purity chemical_purity Chemical Purity gcms->chemical_purity nmr->isotopic_purity performance Functional Performance lcms->performance

Workflow for comparing 15N-amino acid suppliers.

The mTOR (mammalian target of rapamycin) signaling pathway is a central regulator of cell growth, proliferation, and metabolism, making it a common subject of studies utilizing stable isotope tracing.

mtor_pathway Simplified mTOR Signaling Pathway cluster_input Upstream Signals cluster_core mTORC1 Complex cluster_output Downstream Effects growth_factors Growth Factors (e.g., Insulin) mTORC1 mTORC1 growth_factors->mTORC1 amino_acids Amino Acids (e.g., 15N-Leucine) amino_acids->mTORC1 protein_synthesis Protein Synthesis (via S6K1, 4E-BP1) mTORC1->protein_synthesis autophagy Autophagy Inhibition mTORC1->autophagy

mTOR pathway and the role of amino acids.

By carefully considering the key performance indicators and, where necessary, performing independent verification using the outlined protocols, researchers can confidently select a supplier of 15N-labeled amino acids that meets the rigorous demands of their experimental work.

References

Navigating the Isotopic Landscape: A Comparative Guide to 15N Labeling in Lipidomics

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals delving into the dynamic world of lipids, stable isotope labeling is an indispensable tool to trace, quantify, and understand the intricate metabolic pathways. While various isotopes are available, 15N-labeled compounds present a unique set of advantages and limitations. This guide provides an objective comparison of 15N labeling with its alternatives, 13C and 2H, supported by experimental data and detailed protocols to inform your research decisions.

The primary and most significant limitation of using 15N-labeled compounds in lipidomics is their restricted applicability. Nitrogen is not a universal component of lipids; therefore, 15N labeling is only suitable for studying nitrogen-containing lipid classes such as sphingolipids and phosphatidylethanolamine.[1] This inherent constraint makes it unsuitable for a comprehensive, global analysis of the lipidome.

Head-to-Head: 15N vs. 13C and 2H Labeling

To understand the practical implications of this limitation, a comparison with the more broadly applicable stable isotopes, carbon-13 (13C) and deuterium (2H), is essential.

Feature15N Labeling13C Labeling2H (Deuterium) Labeling
Applicability Limited to nitrogen-containing lipids (e.g., sphingolipids, phosphatidylethanolamine)Universal applicability to all lipid classesUniversal applicability to all lipid classes
Natural Abundance ~0.37%~1.1%~0.015%
Advantages Specificity for certain lipid classes, potentially less complex mass spectraTraces the carbon backbone, providing detailed structural and metabolic information; stable C-C bondsCost-effective, can be administered as heavy water (D₂O) for global labeling
Disadvantages Narrow scope, lower natural abundance can pose analytical challengesHigher cost compared to 2H-labeled compoundsPotential for kinetic isotope effects, possible loss of label during fatty acid desaturation reactions

Delving into the Data: Performance Comparison

While direct, quantitative head-to-head comparisons of labeling efficiency across all three isotopes in a single lipidomics study are not abundant in published literature, we can infer performance from various studies focusing on specific applications. For instance, studies using 15N-choline can achieve high isotopic enrichment (often >90%) in choline-containing phospholipids within 24-48 hours of labeling in cell culture. However, this high efficiency is confined to a specific subset of the lipidome.

In contrast, 13C-glucose labeling allows for the tracing of de novo fatty acid synthesis and glycerolipid assembly, providing a much broader view of lipid metabolism. Studies have shown that after 24 hours of labeling with 13C-glucose, a significant portion of the newly synthesized palmitate and stearate molecules are labeled.

Deuterium labeling, often through the administration of heavy water (D₂O), offers a global view of lipid turnover. The rate of deuterium incorporation into the C-H bonds of fatty acids and cholesterol can be used to calculate their fractional synthesis rates.

Experimental Corner: Protocols for Isotopic Labeling

To provide a practical framework, here are summarized protocols for metabolic labeling using 15N, 13C, and 2H in a cell culture setting.

Protocol 1: Metabolic Labeling of Adherent Mammalian Cells with 15N-Choline

This protocol is designed for tracing the synthesis of choline-containing phospholipids.

Materials:

  • Adherent mammalian cells (e.g., HEK293, HeLa)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Choline-free growth medium

  • 15N-labeled choline chloride

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Plate cells in a culture dish and grow to the desired confluency (typically 70-80%).

  • Media Preparation: Prepare the labeling medium by supplementing choline-free growth medium with 15N-choline chloride to a final concentration of 10-50 µM.

  • Labeling:

    • Aspirate the standard growth medium from the cells.

    • Wash the cells twice with warm PBS.

    • Add the pre-warmed 15N-labeling medium to the cells.

  • Incubation: Incubate the cells for the desired time period (e.g., 6, 12, 24, or 48 hours) under standard cell culture conditions (37°C, 5% CO₂).

  • Harvesting:

    • Aspirate the labeling medium.

    • Wash the cells twice with ice-cold PBS.

    • Scrape the cells in ice-cold PBS and transfer to a microcentrifuge tube.

    • Centrifuge to pellet the cells and discard the supernatant.

  • Lipid Extraction: Proceed with your standard lipid extraction protocol (e.g., Bligh-Dyer or MTBE extraction).

  • LC-MS/MS Analysis: Analyze the lipid extract using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method optimized for the detection of choline-containing phospholipids.

Protocol 2: Metabolic Labeling with 13C-Glucose for De Novo Lipogenesis

This protocol is suitable for tracking the synthesis of fatty acids and glycerolipids.

Materials:

  • Adherent mammalian cells

  • Complete growth medium

  • Glucose-free growth medium

  • U-13C6-glucose

  • PBS

Procedure:

  • Cell Seeding: Plate and grow cells as described in Protocol 1.

  • Media Preparation: Prepare the labeling medium by supplementing glucose-free growth medium with U-13C6-glucose to a final concentration similar to that of standard medium (e.g., 5-25 mM).

  • Labeling:

    • Aspirate the standard growth medium.

    • Wash the cells twice with warm PBS.

    • Add the pre-warmed 13C-labeling medium.

  • Incubation: Incubate for the desired duration.

  • Harvesting: Harvest the cells as described in Protocol 1.

  • Lipid Extraction: Perform lipid extraction.

  • LC-MS/MS Analysis: Analyze the lipid extract by LC-MS/MS, targeting fatty acids and various glycerolipid classes.

Protocol 3: Global Lipid Labeling with Deuterium Oxide (D₂O)

This protocol provides a broad overview of lipid turnover.

Materials:

  • Adherent mammalian cells

  • Complete growth medium

  • Deuterium oxide (D₂O, 99.8%)

  • PBS

Procedure:

  • Cell Seeding: Plate and grow cells as described in Protocol 1.

  • Media Preparation: Prepare the labeling medium by adding D₂O to the complete growth medium to a final concentration of 4-8% (v/v).

  • Labeling:

    • Aspirate the standard growth medium.

    • Add the D₂O-containing medium to the cells.

  • Incubation: Incubate for the desired time. Note that D₂O labeling may require longer incubation times to achieve significant incorporation.

  • Harvesting: Harvest the cells as described in Protocol 1.

  • Lipid Extraction: Perform lipid extraction.

  • LC-MS/MS Analysis: Analyze the lipid extract by LC-MS/MS. Data analysis will involve monitoring the mass shift corresponding to the incorporation of deuterium atoms.

Visualizing the Workflow: From Labeling to Analysis

To better understand the experimental process, the following diagram illustrates a typical workflow for a stable isotope labeling experiment in lipidomics.

Lipidomics_Workflow cluster_Preparation Preparation cluster_Labeling Labeling cluster_Processing Sample Processing cluster_Analysis Analysis Cell_Culture Cell Culture Prepare_Medium Prepare Labeled Medium (15N, 13C, or 2H) Metabolic_Labeling Metabolic Labeling Prepare_Medium->Metabolic_Labeling Cell_Harvesting Cell Harvesting Metabolic_Labeling->Cell_Harvesting Lipid_Extraction Lipid Extraction Cell_Harvesting->Lipid_Extraction LC_MS_Analysis LC-MS/MS Analysis Lipid_Extraction->LC_MS_Analysis Data_Analysis Data Analysis (Isotopic Enrichment) LC_MS_Analysis->Data_Analysis

Caption: A generalized workflow for stable isotope labeling in lipidomics.

Analytical Hurdles: Challenges in Detection and Quantification

The use of stable isotopes in lipidomics is not without its analytical challenges. For 15N labeling, the low natural abundance of the isotope can make it more difficult to detect and accurately quantify low levels of incorporation, especially for low-abundance lipid species. High-resolution mass spectrometry is often required to resolve the isotopic peaks from background noise and other interfering ions.

A common challenge across all stable isotope labeling experiments is the correction for the natural abundance of heavy isotopes. Software tools are available to perform this correction and accurately calculate the isotopic enrichment.

Signaling Pathways: The Kennedy Pathway for Phosphatidylcholine Synthesis

To illustrate a specific application of 15N labeling, the following diagram depicts the Kennedy pathway, where 15N-labeled choline is incorporated into phosphatidylcholine.

Kennedy_Pathway 15N_Choline_ext 15N-Choline (extracellular) 15N_Choline_int 15N-Choline (intracellular) 15N_Choline_ext->15N_Choline_int Choline Transporter 15N_Phosphocholine 15N-Phosphocholine 15N_Choline_int->15N_Phosphocholine ATP -> ADP CK Choline Kinase 15N_CDP_Choline 15N-CDP-Choline 15N_Phosphocholine->15N_CDP_Choline CTP -> PPi CT CTP:phosphocholine cytidylyltransferase 15N_PC 15N-Phosphatidylcholine 15N_CDP_Choline->15N_PC CPT Cholinephosphotransferase DAG Diacylglycerol DAG->15N_PC CK->15N_Phosphocholine CT->15N_CDP_Choline CPT->15N_PC

Caption: Incorporation of 15N-choline into phosphatidylcholine via the Kennedy pathway.

Conclusion: Making an Informed Choice

The choice of stable isotope for lipidomics research is fundamentally driven by the biological question at hand. While 15N labeling is a powerful tool for investigating the metabolism of specific nitrogen-containing lipid classes, its limited scope makes it unsuitable for global lipidome analysis. For a comprehensive understanding of lipid dynamics, 13C and 2H labeling offer more versatile and encompassing approaches. By carefully considering the advantages and disadvantages of each isotope, and by employing robust experimental protocols and data analysis strategies, researchers can effectively harness the power of stable isotope labeling to unravel the complexities of the lipidome.

References

Evaluating the Stability of L-Tyrosine-15N During Sample Processing: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers utilizing stable isotope-labeled L-Tyrosine in quantitative proteomics and metabolomics, understanding the stability of the isotopic label throughout the sample preparation workflow is paramount for generating accurate and reliable data. This guide provides a comparative evaluation of L-Tyrosine-15N and its common alternatives, offering insights into their performance during various sample processing steps.

Comparative Stability of Isotopically Labeled L-Tyrosine

The choice of an isotopic label for L-Tyrosine can impact the accuracy and precision of quantification. While all stable isotopes are inherently non-radioactive and do not decay, their stability can be influenced by the chemical and physical stresses encountered during sample processing. The primary concern is the potential for label loss or exchange, which can lead to inaccurate quantification.

Here, we compare the most common isotopically labeled forms of L-Tyrosine:

  • This compound: Labeled with a single nitrogen-15 isotope.

  • L-Tyrosine-13C9,15N: Uniformly labeled with nine carbon-13 isotopes and one nitrogen-15 isotope.

  • Deuterated L-Tyrosine (e.g., L-Tyrosine-d4): Labeled with deuterium atoms, typically on the aromatic ring or the side chain.

FeatureThis compoundL-Tyrosine-13C9,15NDeuterated L-Tyrosine (e.g., L-Tyrosine-d4)
Chemical Stability High: The 15N atom is integrated into the stable amino group. The C-N bond is strong and not susceptible to cleavage under typical sample processing conditions.Very High: The 13C atoms form the backbone and aromatic ring of the molecule. C-C and C-N bonds are exceptionally stable.Moderate to High: C-D bonds are slightly weaker than C-H bonds and can be susceptible to exchange under certain pH and temperature conditions, particularly on the phenolic hydroxyl group.
Potential for Isotopic Scrambling Low during sample processing, but can occur metabolically: In metabolic labeling experiments, the 15N can be transferred to other amino acids. This is a biological phenomenon, not a result of chemical instability during sample workup.Very Low: The carbon skeleton is less likely to be metabolized and re-incorporated into other molecules compared to the single amino group nitrogen.Low: Deuterium atoms on the aromatic ring are generally stable during sample processing.
Mass Shift +1 Da+10 Da+4 Da
Chromatographic Behavior Identical to unlabeled L-Tyrosine.Identical to unlabeled L-Tyrosine.May exhibit a slight shift in retention time in reversed-phase liquid chromatography compared to the unlabeled form.[1]
Potential for Isotopic Interference Low, but natural isotope abundance of other atoms in the molecule needs to be considered.Minimal, due to the large mass shift.Low, but depends on the resolution of the mass spectrometer.
Cost Generally the most economical option for single-isotope labeling.Higher cost due to the multiple labeled atoms.Cost can vary depending on the position and number of deuterium labels.

Experimental Protocols for Evaluating Label Stability

To empirically validate the stability of an isotopic label during a specific workflow, the following experimental protocols can be adapted.

Protocol 1: Assessment of Label Stability during Protein Hydrolysis

This protocol is designed to determine if the isotopic label is lost during the chemical breakdown of proteins into their constituent amino acids.

Methodology:

  • Sample Preparation: Prepare two sets of protein samples. Spike one set with a known concentration of the isotopically labeled L-Tyrosine standard (e.g., this compound) before hydrolysis. The other set will serve as a negative control.

  • Acid Hydrolysis: Subject the samples to standard acid hydrolysis conditions (e.g., 6 M HCl at 110°C for 24 hours).

  • Derivatization: Derivatize the amino acids in the hydrolyzed samples to make them amenable to gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) analysis.

  • Mass Spectrometry Analysis: Analyze the samples using MS.

  • Data Analysis: Compare the isotopic enrichment of L-Tyrosine in the pre-hydrolysis spiked sample to the post-hydrolysis sample. A significant decrease in the isotopic ratio in the hydrolyzed sample would indicate label instability.

Protocol 2: Evaluation of Label Stability during Freeze-Thaw Cycles

This protocol assesses the impact of repeated freezing and thawing, a common procedure in sample storage and preparation, on the integrity of the isotopic label.

Methodology:

  • Sample Preparation: Prepare replicate aliquots of a solution containing a known concentration of the isotopically labeled L-Tyrosine in a relevant matrix (e.g., cell lysate, plasma).

  • Freeze-Thaw Cycles: Subject the aliquots to a defined number of freeze-thaw cycles (e.g., 1, 3, 5, and 10 cycles). A single cycle consists of freezing the sample at -80°C for at least one hour, followed by thawing at room temperature.

  • Sample Analysis: After the designated number of cycles, analyze the samples by LC-MS.

  • Data Analysis: Quantify the concentration of the labeled L-Tyrosine in each sample. Compare the concentrations across the different numbers of freeze-thaw cycles. A statistically significant decrease in concentration with an increasing number of cycles may suggest degradation of the molecule, though not necessarily a loss of the isotopic label itself. Further analysis of potential degradation products would be necessary to confirm label loss.

Visualizing the Workflow

The following diagram illustrates a typical experimental workflow for assessing the stability of an isotopically labeled standard during sample processing.

G Experimental Workflow for Label Stability Assessment cluster_prep Sample Preparation cluster_processing Sample Processing Stress cluster_analysis Analysis start Start sample_prep Prepare Replicate Samples start->sample_prep spike Spike with Labeled Standard sample_prep->spike control Unspiked Control sample_prep->control process_step Apply Stress Condition (e.g., Hydrolysis, Freeze-Thaw) spike->process_step extraction Extraction process_step->extraction ms_analysis LC-MS/MS Analysis extraction->ms_analysis data_analysis Data Analysis and Comparison ms_analysis->data_analysis end Conclusion on Label Stability data_analysis->end

Caption: Workflow for evaluating isotopic label stability.

This guide provides a framework for researchers to evaluate and select the most appropriate isotopically labeled L-Tyrosine standard for their specific experimental needs, ensuring the generation of high-quality, reliable quantitative data.

References

Safety Operating Guide

Proper Disposal of L-Tyrosine-15N: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of laboratory chemicals is a critical aspect of laboratory management. This guide provides essential safety and logistical information for the proper disposal of L-Tyrosine-15N, a stable, non-radioactive isotopically labeled amino acid. Adherence to these procedures will help maintain a safe laboratory environment and ensure regulatory compliance.

Immediate Safety and Handling Considerations

L-Tyrosine, including its 15N-labeled form, is not classified as a hazardous substance. However, standard laboratory chemical handling practices should always be observed.

  • Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, safety glasses, and gloves, when handling this compound.

  • Avoid Dust Generation: Handle the solid material in a way that minimizes the creation of dust. If possible, work in a ventilated area or a fume hood.[1]

  • Spill Management: In the event of a spill, avoid generating dust.[1] Carefully sweep up the dry material and place it into a suitable, labeled container for disposal.[2][3] Clean the affected area with water.[1]

Step-by-Step Disposal Procedures

The disposal of this compound is governed by the same principles as its non-labeled counterpart. The presence of the stable isotope Nitrogen-15 does not confer radioactivity, and therefore, no special radiological precautions are necessary.

Step 1: Waste Identification and Segregation

  • Non-Hazardous Classification: this compound is considered non-hazardous waste.

  • No Mixing: Do not mix this compound waste with other chemical waste streams, especially hazardous waste. This prevents cross-contamination and simplifies the disposal process.

Step 2: Preparing for Disposal

  • Original Container: Whenever possible, dispose of unused or waste this compound in its original container.

  • Labeling: Ensure the container is clearly labeled with the full chemical name: "this compound".

  • Container Integrity: Use containers that are in good condition with secure, leak-proof lids.

Step 3: Disposal Pathway

  • Follow Institutional and Local Regulations: The primary directive for the disposal of this compound is to adhere to your institution's specific waste management guidelines, as well as local, state, and federal regulations for non-hazardous chemical waste.

  • Solid Waste: Uncontaminated, solid this compound can typically be disposed of as general laboratory solid waste, provided it is securely contained and properly labeled.

  • Aqueous Solutions: For aqueous solutions of this compound, consult your institution's policy on the disposal of non-hazardous aqueous waste. Due to its ready biodegradability, some institutions may permit drain disposal for small quantities of dilute solutions, but this must be confirmed with your environmental health and safety (EHS) department.

  • Contaminated Materials: Any materials, such as gloves, weighing paper, or spill cleanup supplies, that are contaminated with this compound should be placed in a sealed bag and disposed of as solid laboratory waste.

Quantitative Data Summary

No specific quantitative limits for the disposal of L-Tyrosine have been established by major regulatory bodies, which is consistent with its classification as a non-hazardous substance. The environmental fate of L-Tyrosine indicates that it is readily biodegradable.

ParameterValueReference
Hazard Classification Non-hazardous substance or mixture
Biodegradation Readily biodegradable

Disposal Decision Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound.

G cluster_0 This compound Disposal Workflow start Start: this compound Waste is_mixed Is the waste mixed with other chemicals? start->is_mixed is_hazardous Are the other chemicals hazardous? is_mixed->is_hazardous Yes solid_or_liquid Is the waste solid or an aqueous solution? is_mixed->solid_or_liquid No is_hazardous->solid_or_liquid No dispose_hazardous Dispose as hazardous waste following institutional protocols. is_hazardous->dispose_hazardous Yes dispose_solid Dispose as non-hazardous solid chemical waste per institutional guidelines. solid_or_liquid->dispose_solid Solid consult_ehs_liquid Consult institutional EHS policy for non-hazardous aqueous waste disposal. solid_or_liquid->consult_ehs_liquid Aqueous Solution segregate Segregate this compound waste.

Caption: Decision workflow for this compound disposal.

By following these guidelines, laboratory professionals can ensure the safe and compliant disposal of this compound, contributing to a secure and sustainable research environment. Always prioritize consulting your institution's specific waste disposal protocols.

References

Safeguarding Your Research: A Comprehensive Guide to Handling L-Tyrosine-15N

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing L-Tyrosine-15N, a stable, non-radioactive isotope-labeled amino acid, ensuring safe handling and proper disposal is paramount to maintaining a secure and efficient laboratory environment. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to foster a culture of safety and build unwavering trust in laboratory practices.

This compound is a valuable tool in research, particularly in Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for quantitative proteomics.[1][2][3] While it is not classified as a hazardous material, adherence to standard laboratory safety protocols is crucial to mitigate any potential risks associated with its handling as a fine powder. The primary hazards include skin irritation, serious eye irritation, and potential respiratory irritation upon inhalation of dust.[4][5]

Personal Protective Equipment (PPE) and Engineering Controls

To ensure the safety of laboratory personnel, the following personal protective equipment and engineering controls are mandatory when handling this compound:

Item Specification Purpose
Respiratory Protection NIOSH-approved N95 dust mask or equivalentTo prevent inhalation of the fine powder.
Eye Protection Chemical safety goggles or face shieldTo protect eyes from dust particles that can cause serious irritation.
Hand Protection Nitrile or latex glovesTo prevent skin contact and potential irritation.
Skin and Body Protection Laboratory coatTo protect skin and clothing from contamination.
Engineering Controls Chemical fume hood or ventilated enclosureTo minimize dust exposure in the workspace.

Operational Plan: A Step-by-Step Guide to Safe Handling

This procedural guidance ensures a systematic and safe approach to working with this compound, from preparation to use in experimentation.

1. Preparation and Weighing:

  • Step 1: Don all required personal protective equipment before entering the designated handling area.

  • Step 2: Conduct all weighing and initial handling of the this compound powder within a certified chemical fume hood or a ventilated enclosure to contain any airborne particles.

  • Step 3: Use a dedicated, clean spatula and weighing paper for the transfer of the powder.

  • Step 4: Carefully transfer the desired amount of this compound to a suitable container. Avoid generating dust by handling the powder gently.

2. Dissolution and Use in Experiments:

  • Step 1: Add the solvent to the container with the this compound powder slowly to avoid splashing.

  • Step 2: If required, sonicate or vortex the solution to ensure complete dissolution.

  • Step 3: Once in solution, the risk of inhalation is negligible. However, continue to wear gloves and eye protection when handling the solution.

  • Step 4: For cell culture applications, such as SILAC, the this compound is incorporated into the culture medium. This process should be carried out in a sterile biosafety cabinet.

3. Spill Response:

  • Step 1: In the event of a small spill of the powder, gently sweep it up with a dustpan and brush, avoiding the creation of dust clouds.

  • Step 2: Place the collected powder into a sealed container for disposal.

  • Step 3: Clean the spill area with a damp cloth.

  • Step 4: For a liquid spill, absorb the solution with an inert material (e.g., vermiculite, sand, or earth) and place it in a sealed container for disposal.

  • Step 5: Wash the spill site thoroughly with soap and water.

Disposal Plan

As this compound is a non-hazardous, stable isotope-labeled compound, its disposal is straightforward but must be conducted responsibly to prevent environmental contamination.

  • Solid Waste:

    • Place any unused this compound powder, contaminated weighing paper, and other solid waste into a clearly labeled, sealed container.

    • Dispose of the sealed container in accordance with local, state, and federal regulations for non-hazardous chemical waste.

  • Liquid Waste:

    • Collect all liquid waste containing this compound in a designated, sealed, and clearly labeled waste container.

    • Do not pour the waste down the drain unless permitted by institutional and local regulations.

    • Dispose of the liquid waste container through your institution's chemical waste management program.

  • Empty Containers:

    • Rinse empty containers thoroughly with a suitable solvent.

    • The rinsate should be collected and disposed of as liquid waste.

    • Once cleaned, the container can be recycled or disposed of as regular laboratory waste.

Diagram: Workflow for Safe Handling of this compound

Safe_Handling_Workflow prep_ppe 1. Don PPE prep_weigh 2. Weigh in Ventilated Enclosure prep_ppe->prep_weigh exp_dissolve 3. Dissolve prep_weigh->exp_dissolve exp_use 4. Use in Experiment exp_dissolve->exp_use disp_solid 6a. Solid Waste exp_use->disp_solid Dispose Solid Waste disp_liquid 6b. Liquid Waste exp_use->disp_liquid Dispose Liquid Waste spill_contain 5a. Contain Spill spill_clean 5b. Clean Area spill_contain->spill_clean

Caption: A flowchart illustrating the key steps for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
L-Tyrosine-15N
Reactant of Route 2
Reactant of Route 2
L-Tyrosine-15N

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.